N-Acetyl-S-farnesyl-L-cysteine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C20H33NO3S |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
2-acetamido-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C20H33NO3S/c1-15(2)8-6-9-16(3)10-7-11-17(4)12-13-25-14-19(20(23)24)21-18(5)22/h8,10,12,19H,6-7,9,11,13-14H2,1-5H3,(H,21,22)(H,23,24)/b16-10+,17-12+ |
InChI Key |
XTURYZYJYQRJDO-JTCWOHKRSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CSCC(C(=O)O)NC(=O)C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCSCC(C(=O)O)NC(=O)C)C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
N-Acetyl-S-farnesyl-L-cysteine (AFC): A Technical Guide to its Biological Function in Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Acetyl-S-farnesyl-L-cysteine (AFC) is a synthetic isoprenoid analogue that serves as a important tool in cell biology and cancer research. As a competitive inhibitor of isoprenylcysteine carboxyl methyltransferase (Icmt), AFC disrupts the final step in the post-translational modification of a crucial class of signaling proteins characterized by a C-terminal CaaX motif. This inhibition alters the localization and function of key proteins, most notably the Ras family of small GTPases, leading to significant downstream effects on cellular signaling, proliferation, and survival. This technical guide provides an in-depth overview of the biological function of AFC, including its mechanism of action, quantitative effects on enzyme activity, detailed experimental protocols for its study, and visualizations of the cellular pathways it modulates.
Introduction
Protein prenylation is a critical post-translational modification that facilitates the membrane association and protein-protein interactions of numerous signaling proteins. The process involves the covalent attachment of either a 15-carbon farnesyl or a 20-carbon geranylgeranyl pyrophosphate to a cysteine residue within a C-terminal CaaX box. Following prenylation, the terminal three amino acids (aaX) are proteolytically cleaved, and the newly exposed farnesylcysteine is carboxyl-methylated by the enzyme isoprenylcysteine carboxyl methyltransferase (Icmt). This final methylation step is crucial for the proper biological activity of many of these proteins, including the Ras family of oncoproteins, which are mutated in approximately 30% of all human cancers.[1]
This compound (AFC) is a cell-permeable analogue of the natural Icmt substrate, S-farnesyl-L-cysteine. By mimicking the farnesylated cysteine, AFC acts as a competitive inhibitor of Icmt, preventing the methylation of endogenous substrates.[2] This inhibitory action makes AFC a valuable pharmacological tool to investigate the roles of Icmt and protein carboxyl methylation in cellular processes and a potential starting point for the development of novel anti-cancer therapeutics.
Mechanism of Action: Inhibition of Isoprenylcysteine Carboxyl Methyltransferase (Icmt)
AFC's primary biological function stems from its ability to competitively inhibit Icmt.[3] Icmt is an integral membrane protein located in the endoplasmic reticulum that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the carboxyl group of a C-terminal farnesylated or geranylgeranylated cysteine residue.[4][5] This methylation neutralizes the negative charge of the carboxyl group, increasing the hydrophobicity of the C-terminus and promoting the protein's association with the plasma membrane and other cellular membranes.
By acting as a substrate mimic, AFC binds to the active site of Icmt, preventing the binding and methylation of endogenous farnesylated proteins like Ras. This inhibition disrupts the proper localization of these proteins, often leading to their mislocalization from the plasma membrane to intracellular compartments. Consequently, their ability to interact with downstream effector proteins is impaired, leading to the attenuation of their signaling pathways.
Quantitative Data: Inhibitory Potency of AFC and its Analogs
The inhibitory potency of AFC and its derivatives against Icmt is typically quantified by their half-maximal inhibitory concentration (IC50) values. These values can vary depending on the specific assay conditions, the source of the enzyme (e.g., human, yeast), and the nature of the substrate used.
| Compound | Enzyme Source | Substrate | IC50 (µM) | Ki (µM) | Inhibition Type | Reference(s) |
| This compound (AFC) | Human Icmt | Biotinylated Farnesylcysteine (BFC) | ~15-30 | - | Competitive | [6] |
| This compound (AFC) | Human Neutrophils | fMLP-induced superoxide (B77818) release | 15 | - | - | [7] |
| Adamantyl derivative 7c | Human Icmt | - | 12.4 | - | - | [8] |
| Sulfonamide-modified analog 6ag | Human Icmt | AFC (25 µM) | 8.8 ± 0.5 | - | - | [4] |
| Phenoxyphenyl amide analog 1a | Human Icmt | - | - | 1.4 ± 0.2 (Kic) | Mixed | [4] |
| Phenoxyphenyl amide analog 1b | Human Icmt | - | - | 0.5 ± 0.07 (Kic) | Mixed | [4] |
| Cysmethynil | Human Icmt | Biotinylated Farnesylcysteine (BFC) | 2.4 (pre-incubation <200 nM) | - | Time-dependent | [6] |
Note: IC50 values can be influenced by assay conditions such as substrate concentration. Kic and Kiu refer to the inhibition constants for the competitive and uncompetitive components of mixed inhibition, respectively.
Core Biological Functions and Signaling Pathways Affected
The inhibition of Icmt by AFC triggers a cascade of downstream cellular events, primarily through the disruption of Ras and other CaaX protein signaling.
Disruption of Ras Signaling
Ras proteins are central regulators of cell proliferation, differentiation, and survival. Their proper function is critically dependent on their localization to the plasma membrane, which is facilitated by post-translational modifications, including farnesylation and carboxyl methylation.
By inhibiting Icmt, AFC prevents the carboxyl methylation of farnesylated Ras. This leads to the accumulation of unmethylated Ras, which is mislocalized from the plasma membrane to the cytoplasm.[4] This mislocalization prevents Ras from interacting with its downstream effectors, such as Raf kinases and phosphoinositide 3-kinase (PI3K).[9] Consequently, the activation of the downstream mitogen-activated protein kinase (MAPK/ERK) and PI3K/Akt signaling pathways is attenuated.[4][10]
Induction of Apoptosis
By disrupting Ras and other pro-survival signaling pathways, AFC can induce apoptosis, or programmed cell death, in various cell types, particularly cancer cells.[11] The attenuation of the PI3K/Akt pathway, a key survival pathway, is a major contributor to this pro-apoptotic effect.
Inhibition of Cell Proliferation and Viability
The blockage of the MAPK/ERK pathway, a primary driver of cell proliferation, leads to a reduction in cell growth and viability in AFC-treated cells. This effect is particularly pronounced in cancer cells that are dependent on Ras signaling for their growth and survival.
Modulation of Inflammatory Responses
AFC has also been shown to modulate inflammatory responses. For instance, it can inhibit neutrophil chemotaxis, the directed migration of neutrophils to sites of inflammation.[7] This effect is likely mediated through the inhibition of G-protein coupled receptor (GPCR) signaling, as many GPCRs and their associated G-proteins are subject to prenylation and carboxyl methylation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological function of AFC.
In Vitro Icmt Inhibition Assay
This assay directly measures the inhibitory effect of AFC on Icmt enzymatic activity.
Materials:
-
Recombinant human Icmt (e.g., from Sf9 insect cell membranes)
-
This compound (AFC) as the substrate
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) as the methyl donor
-
Test inhibitor (AFC or its analogs) dissolved in DMSO
-
Assay Buffer: 100 mM HEPES, pH 7.4, 5 mM MgCl₂
-
Scintillation cocktail
-
96-well microplate
-
Microplate scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, Icmt-containing membranes, and the AFC substrate in a 96-well plate.
-
Add varying concentrations of the test inhibitor (e.g., a serial dilution of AFC) to the wells. Include a vehicle control (DMSO only).
-
Initiate the reaction by adding [³H]-SAM to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a stop solution (e.g., 1% trifluoroacetic acid).
-
Extract the methylated AFC product using an organic solvent (e.g., ethyl acetate).
-
Transfer the organic layer to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of AFC on the metabolic activity and viability of cultured cells.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, LoVo)
-
Complete cell culture medium
-
AFC dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of AFC (and a vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following AFC treatment.
Materials:
-
Cells treated with AFC as described in the cell viability assay.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells after AFC treatment.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis of Ras Downstream Signaling
This technique is used to assess the effect of AFC on the phosphorylation status of key proteins in the MAPK/ERK and PI3K/Akt pathways.
Materials:
-
Cells treated with AFC.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Lyse AFC-treated and control cells and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-ERK).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-ERK).
Conclusion
This compound is a potent and specific inhibitor of isoprenylcysteine carboxyl methyltransferase. Its ability to disrupt the post-translational modification of Ras and other CaaX proteins makes it an invaluable tool for studying the intricate signaling pathways that govern cell proliferation, survival, and inflammation. The detailed protocols and conceptual frameworks provided in this technical guide are intended to facilitate further research into the multifaceted biological functions of AFC and to aid in the exploration of Icmt as a therapeutic target in cancer and other diseases. As our understanding of the downstream consequences of Icmt inhibition expands, the utility of AFC as a chemical probe is set to grow, paving the way for new discoveries in cellular regulation and drug development.
References
- 1. Targeting the RAS upstream and downstream signaling pathway for cancer treatment [pubmed.ncbi.nlm.nih.gov]
- 2. Mutational Analysis of the Integral Membrane Methyltransferase Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Reveals Potential Substrate Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farnesyltransferase inhibition causes morphological reversion of ras-transformed cells by a complex mechanism that involves regulation of the actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amide-modified prenylcysteine based Icmt inhibitors: Structure-activity relationships, kinetic analysis and cellular characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. Ras protein farnesyltransferase: A strategic target for anticancer therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Crosstalk between protein kinases AKT and ERK1/2 in human lung tumor-derived cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Ras Signaling by Blocking Ras-Effector Interactions with Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
N-Acetyl-S-farnesyl-L-cysteine: A Technical Guide to its Discovery, History, and Core Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-S-farnesyl-L-cysteine (AFC) is a synthetic isoprenylated cysteine analog that has played a pivotal role in elucidating the post-translational modifications of key signaling proteins, particularly the Ras superfamily of small GTPases. This technical guide provides an in-depth overview of the discovery and history of AFC, its biochemical properties, and its mechanism of action as an inhibitor of protein S-isoprenylcysteine O-methyltransferase. Detailed experimental protocols for its synthesis and for key assays used to characterize its biological activity are provided, along with a summary of its quantitative biochemical data. Furthermore, signaling pathways affected by AFC are visualized to facilitate a deeper understanding of its cellular effects.
Introduction: The Dawn of Farnesylation and Protein Methylation
The story of this compound is intrinsically linked to the groundbreaking discoveries in the late 1980s and early 1990s surrounding the post-translational modifications of proteins, particularly the Ras proteins, which are critical regulators of cell growth and proliferation and are frequently mutated in human cancers.[1] A key modification is farnesylation, the attachment of a 15-carbon farnesyl isoprenoid lipid to a cysteine residue within a C-terminal "CaaX" motif of the nascent Ras protein.[1] This lipid anchor is crucial for localizing Ras to the plasma membrane, a prerequisite for its signaling function.
Following farnesylation, the terminal three amino acids ("aaX") are proteolytically cleaved, and the newly exposed farnesylcysteine is carboxyl methylated by the enzyme S-isoprenylcysteine O-methyltransferase (also known as prenylated protein methyltransferase).[2][3] This methylation step was found to further enhance the membrane association and biological activity of Ras.
To investigate the significance of this carboxyl methylation, researchers sought specific tools to modulate the activity of the responsible methyltransferase. This led to the development of synthetic analogs of the natural substrate, S-farnesyl-L-cysteine.
Discovery and History of this compound (AFC)
This compound emerged in the early 1990s as a key tool compound in the study of protein methylation. Seminal work by Volker and colleagues in 1991 demonstrated that small molecules like AFC could serve as substrates for the carboxyl methyltransferase that modifies farnesylated proteins.[2][3] Their research revealed that AFC could effectively inhibit the methylation of endogenous isoprenylated proteins, including p21ras, both in vitro and in vivo.[2] This established AFC as a valuable inhibitor to probe the functional consequences of this post-translational modification.
Subsequent studies further solidified the role of AFC as a specific inhibitor of S-farnesylcysteine methyltransferase and explored its broader effects on cellular signaling. These investigations revealed that AFC could modulate G protein and G-protein coupled receptor (GPCR) signaling and inhibit inflammatory responses such as neutrophil chemotaxis.[4]
Physicochemical and Biochemical Properties
AFC is a synthetic molecule with the following key properties:
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₃NO₃S | [5][6] |
| Molecular Weight | 367.5 g/mol | [5][6] |
| CAS Number | 135304-07-3 | [5][6] |
| Appearance | Yellow-red oil | [7] |
| Purity | ≥98% | [5][8] |
Biochemical Activity Data:
| Parameter | Value | Description | Reference |
| K_m | 20 µM | Michaelis constant for S-farnesylcysteine methyl transferase | [4][9] |
| IC₅₀ | 15 µM | Inhibition of fMLP-induced superoxide (B77818) release in human neutrophils | [9] |
| IC₅₀ | 5.5 µM | Inhibition of β₂-integrin-induced actin polymerization | [9] |
Experimental Protocols
Synthesis of this compound
The synthesis of AFC involves a two-step process: the acetylation of L-cysteine followed by the S-alkylation with farnesyl bromide.
Materials:
-
L-cysteine
-
Acetic anhydride (B1165640)
-
Concentrated sulfuric acid
-
Farnesyl bromide
-
Sodium hydroxide (B78521)
-
Water
-
Dichloromethane
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Acetylation of L-cysteine to N-acetyl-L-cysteine:
-
Dissolve L-cysteine in water.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride while maintaining a basic pH with the dropwise addition of a sodium hydroxide solution.
-
Stir the reaction mixture at room temperature for several hours.
-
Acidify the solution with a strong acid (e.g., HCl) to precipitate the N-acetyl-L-cysteine.
-
-
S-farnesylation of N-acetyl-L-cysteine:
-
Dissolve N-acetyl-L-cysteine in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Add a base (e.g., sodium hydroxide or sodium ethoxide) to deprotonate the thiol group.
-
Slowly add a solution of farnesyl bromide in an appropriate solvent (e.g., ethanol) to the reaction mixture.
-
Stir the reaction at room temperature for several hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Extract the product with an organic solvent like dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to obtain pure this compound.
-
In Vitro Protein Carboxyl Methylation Assay
This assay measures the activity of S-isoprenylcysteine O-methyltransferase by quantifying the incorporation of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine (³H-SAM) onto a farnesylated substrate in the presence and absence of AFC.
Materials:
-
Cell lysates or purified S-isoprenylcysteine O-methyltransferase
-
Farnesylated protein substrate (e.g., recombinant Ras protein)
-
This compound (AFC)
-
S-adenosyl-L-[methyl-³H]methionine (³H-SAM)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT)
-
SDS-PAGE reagents
-
Scintillation cocktail and counter
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the reaction buffer, the farnesylated protein substrate, and varying concentrations of AFC.
-
Initiate the reaction by adding ³H-SAM and the enzyme source (cell lysate or purified enzyme).
-
Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.[12]
-
Separate the proteins by SDS-PAGE.
-
Stain the gel to visualize the protein bands.
-
Excise the band corresponding to the farnesylated substrate.
-
Place the gel slice in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
The amount of incorporated radioactivity is proportional to the methyltransferase activity. The inhibitory effect of AFC can be determined by comparing the activity in the presence of AFC to the control (no AFC).
fMLP-Induced Superoxide Release in Human Neutrophils
This assay assesses the inhibitory effect of AFC on the activation of neutrophils, measured by the production of superoxide radicals upon stimulation with the chemoattractant N-formylmethionyl-leucyl-phenylalanine (fMLP). Superoxide production is commonly measured by the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.
Materials:
-
Freshly isolated human neutrophils
-
This compound (AFC)
-
N-formylmethionyl-leucyl-phenylalanine (fMLP)
-
Cytochrome c
-
Superoxide dismutase (SOD)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Spectrophotometer
Procedure:
-
Isolate human neutrophils from fresh peripheral blood using standard methods (e.g., Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation and hypotonic lysis of erythrocytes).
-
Resuspend the neutrophils in HBSS.
-
Pre-incubate the neutrophils with various concentrations of AFC or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.[13]
-
Prepare reaction mixtures in a 96-well plate or cuvettes containing cytochrome c. Include parallel samples with SOD to determine the SOD-inhibitable portion of the signal.
-
Add the AFC-pre-incubated neutrophils to the wells.
-
Initiate the reaction by adding fMLP to a final concentration that elicits a robust superoxide response (e.g., 10⁻⁷ M).[14]
-
Immediately begin monitoring the change in absorbance at 550 nm over time using a spectrophotometer. The reduction of cytochrome c by superoxide results in an increase in absorbance at this wavelength.[14]
-
Calculate the rate of superoxide production from the change in absorbance over time, using the extinction coefficient for reduced cytochrome c.
-
The inhibitory effect of AFC is determined by comparing the rate of superoxide production in AFC-treated cells to the vehicle-treated control.
Signaling Pathways and Mechanism of Action
Inhibition of Ras Carboxyl Methylation
AFC acts as a competitive inhibitor of S-isoprenylcysteine O-methyltransferase, the enzyme responsible for the final step in the post-translational processing of Ras proteins. By mimicking the natural substrate, S-farnesylcysteine, AFC prevents the methylation of the C-terminal farnesylcysteine of Ras. This inhibition leads to the accumulation of unmethylated Ras, which has reduced affinity for the plasma membrane and impaired downstream signaling.[15]
Modulation of G-Protein Coupled Receptor (GPCR) Signaling
AFC has been shown to modulate signaling downstream of G-protein coupled receptors (GPCRs). In neutrophils, for instance, the chemoattractant receptor for fMLP is a GPCR. Activation of this receptor leads to the dissociation of the heterotrimeric G-protein into its Gα and Gβγ subunits, which in turn activate downstream effectors like phospholipase C (PLC) and ultimately lead to the activation of NADPH oxidase and the production of superoxide. The precise mechanism by which AFC inhibits this pathway is thought to involve the modulation of G-protein methylation, which can affect their membrane localization and interaction with other signaling components.
Conclusion
This compound has been an indispensable tool for cell biologists and biochemists studying the post-translational modifications of proteins. Its discovery and application have significantly advanced our understanding of the role of carboxyl methylation in the function of Ras and other farnesylated proteins. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers utilizing AFC in their investigations into cellular signaling pathways and for those in the field of drug development exploring the therapeutic potential of targeting protein methylation.
References
- 1. In vitro Methylation Assay to Study Protein Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of farnesylcysteine analogs on protein carboxyl methylation and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A single activity carboxyl methylates both farnesyl and geranylgeranyl cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (AFC), Specific S-farnesylcysteine methyl transferase inhibitor (ab141616) | Abcam [abcam.com]
- 5. caymanchem.com [caymanchem.com]
- 6. N-acetyl-S-farnesylcysteine | C20H33NO3S | CID 6438381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. scbt.com [scbt.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods - UTAH Trading [utah.ae]
- 12. mdanderson.org [mdanderson.org]
- 13. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neutrophil superoxide release is required for spontaneous and FMLP-mediated but not for TNF alpha-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting Ras signaling through inhibition of carboxyl methylation: an unexpected property of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Acetyl-S-farnesyl-L-cysteine: A Technical Guide to its Function as a Farnesylcysteine Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-S-farnesyl-L-cysteine (AFC) is a synthetic farnesylcysteine analog that serves as a crucial tool in the study of post-translational modifications of proteins, particularly those involved in cellular signaling pathways. As a competitive inhibitor of isoprenylcysteine carboxyl methyltransferase (Icmt), AFC provides a mechanism to investigate the roles of protein farnesylation and subsequent methylation in various cellular processes, including those governed by the Ras and Rho families of small GTPases. This technical guide provides an in-depth overview of AFC, its mechanism of action, experimental protocols for its use, and its effects on key signaling pathways, tailored for researchers in cell biology and drug development.
Mechanism of Action
AFC functions as a substrate mimic for Icmt, the enzyme responsible for the final step in the post-translational modification of many farnesylated proteins.[1][2] This process, known as carboxyl methylation, is critical for the proper subcellular localization and function of these proteins.[3] By competitively binding to the active site of Icmt, AFC prevents the methylation of endogenous farnesylated proteins, such as members of the Ras and Rho families.[1] This inhibition leads to the accumulation of unmethylated proteins, which are often mislocalized and functionally impaired.[3][4]
The affinity of AFC for S-farnesylcysteine methyl transferase is characterized by a Michaelis constant (Km) of 20 µM.[5] This competitive inhibition strategy allows for the targeted disruption of signaling pathways that are dependent on correctly processed farnesylated proteins.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data available for this compound and its analogs, providing a comparative overview of their inhibitory activities.
| Parameter | Value | Enzyme/Process | Reference |
| Km | 20 µM | S-farnesylcysteine methyl transferase | [5] |
| IC50 | 5.5 µM | β2-integrin-induced actin polymerization | [5] |
| IC50 | 15 µM | fMLP-induced superoxide (B77818) release in human neutrophils | [5] |
| Compound | Cell Line | IC50 (µM) | Reference |
| Farnesyl-O-acetylhydroquinone | Murine B16F10 melanoma | 2.5 | |
| Geranyl-O-acetylhydroquinone | Murine B16F10 melanoma | 5.1 | |
| Farnesol | Murine B16F10 melanoma | 45 | |
| Farnesyl anthranilate | Murine B16F10 melanoma | 46 | |
| Geraniol | Murine B16F10 melanoma | 160 | |
| Geranyl anthranilate | Murine B16F10 melanoma | 30 |
Signaling Pathways Affected by AFC
Ras Signaling Pathway
The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are key regulators of cell proliferation, differentiation, and survival. Their function is critically dependent on post-translational farnesylation and subsequent carboxyl methylation for proper membrane localization and activity. By inhibiting Icmt, AFC disrupts Ras processing, leading to its mislocalization and a subsequent reduction in downstream signaling. This includes the attenuation of the Raf-MEK-ERK (MAPK) and PI3K-Akt pathways, which are frequently hyperactivated in cancer.
Rho Signaling Pathway
The Rho family of GTPases, including RhoA, Rac1, and Cdc42, are central regulators of the actin cytoskeleton, cell polarity, and cell migration. Similar to Ras proteins, Rho GTPases undergo prenylation (farnesylation or geranylgeranylation) and subsequent carboxyl methylation. Inhibition of Icmt by AFC can, therefore, disrupt Rho protein localization and function. This leads to alterations in the activity of downstream effectors such as Rho-associated kinase (ROCK) and mammalian Diaphanous-related formin (mDia), which in turn affects actin stress fiber formation, focal adhesion dynamics, and cell motility.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing AFC to study its effects on cellular processes.
Icmt Enzyme Inhibition Assay (Radiometric)
This assay quantifies the inhibitory effect of AFC on Icmt activity by measuring the transfer of a radiolabeled methyl group to a substrate.
Materials:
-
Recombinant human Icmt enzyme
-
S-[methyl-³H]-adenosyl-L-methionine ([³H]-SAM)
-
This compound (AFC) as the substrate and/or inhibitor
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT)
-
Scintillation cocktail and counter
-
Quenching solution (e.g., 1 M HCl)
-
Organic solvent (e.g., ethyl acetate)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, AFC as the substrate, and various concentrations of AFC (or other test inhibitor).
-
Initiate the reaction by adding recombinant Icmt and [³H]-SAM.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the quenching solution.
-
Extract the methylated AFC into the organic solvent.
-
Quantify the amount of radiolabeled product using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.[6]
Cell Proliferation Assay (MTT/MTS)
This colorimetric assay measures the effect of AFC on cell viability and proliferation.
Materials:
-
Cells of interest plated in a 96-well plate
-
Complete culture medium
-
AFC stock solution (dissolved in a suitable solvent like DMSO)
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[1]
-
Treat cells with a range of AFC concentrations (e.g., 0.1 µM to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.[7][8]
-
If using MTT, add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[7]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Migration Assay (Boyden Chamber)
This assay assesses the effect of AFC on cell migration towards a chemoattractant.
Materials:
-
Boyden chamber apparatus with porous membrane inserts (e.g., 8 µm pore size)
-
Cells of interest
-
Serum-free medium and medium with chemoattractant (e.g., 10% FBS)
-
AFC stock solution
-
Staining solution (e.g., Crystal Violet)
-
Cotton swabs
-
Microscope
Procedure:
-
Coat the underside of the membrane with an extracellular matrix protein if studying haptotaxis.
-
Place the chemoattractant-containing medium in the lower chamber.
-
Resuspend cells in serum-free medium with various concentrations of AFC and place them in the upper chamber.
-
Incubate for a period that allows for cell migration (e.g., 4-24 hours).
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope.
-
Quantify the effect of AFC on cell migration relative to the control.[9]
Anchorage-Independent Growth Assay (Soft Agar)
This assay determines the effect of AFC on the tumorigenic potential of cells by measuring their ability to grow in an anchorage-independent manner.
Materials:
-
Cells of interest
-
Complete culture medium
-
Noble agar (B569324) or agarose
-
6-well plates
-
AFC stock solution
Procedure:
-
Prepare a base layer of 0.5-0.6% agar in complete medium in each well of a 6-well plate and allow it to solidify.[1][10]
-
Resuspend cells in a top layer of 0.3-0.4% agar in complete medium containing various concentrations of AFC.
-
Plate the cell-agar mixture on top of the base layer.
-
Incubate the plates at 37°C for 2-4 weeks, feeding the colonies with medium containing AFC every few days.
-
Stain the colonies with a solution like Crystal Violet.
-
Count the number and size of the colonies.[1]
Conclusion
This compound is a valuable research tool for dissecting the intricate roles of protein farnesylation and carboxyl methylation in cellular signaling. By competitively inhibiting Icmt, AFC allows for the targeted disruption of pathways controlled by Ras and Rho GTPases, providing insights into their contributions to cell proliferation, migration, and transformation. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize AFC in their investigations of these fundamental cellular processes and to explore its potential as a modulator of disease-related signaling cascades.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Cell Proliferation Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 4. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the Cell Invasion and Migration Process: A Comparison of the Video Microscope-based Scratch Wound Assay and the Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N--acetyl--S--farnesyl--L--Cysteine, 5MG | Labscoop [labscoop.com]
The Role of the Alpha Subunit (AFC) in Protein Farnesylation Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein farnesylation is a critical post-translational modification that involves the covalent attachment of a 15-carbon farnesyl isoprenoid to a cysteine residue within a C-terminal CaaX motif of a target protein. This process is catalyzed by the enzyme protein farnesyltransferase (FTase). Farnesylation is essential for the proper subcellular localization and biological activity of numerous proteins involved in key signaling pathways, including members of the Ras superfamily of small GTPases. Dysregulation of these pathways is frequently implicated in various cancers, making FTase a significant target for therapeutic intervention.
FTase is a heterodimeric enzyme composed of an α-subunit and a β-subunit. While the β-subunit contains the binding sites for the protein substrate and the essential zinc ion, the α-subunit, herein referred to as AFC (Alpha subunit of Farnesyltransferase Complex), plays a crucial, multifaceted role in the enzyme's structure and function. This technical guide provides an in-depth exploration of the role of AFC in protein farnesylation, detailing its structural contributions, catalytic involvement, and its impact on key signaling pathways.
Structure and Function of the Farnesyltransferase Alpha Subunit (AFC)
The FTase enzyme is a globular protein with a molecular weight of approximately 94 kDa, consisting of a 48 kDa α-subunit (AFC) and a 46 kDa β-subunit.[1] Both subunits are predominantly composed of α-helices. The AFC subunit is characterized by a double layer of paired alpha-helices arranged in parallel, which wraps around the β-subunit, contributing to the overall stability of the heterodimeric complex.[1] The active site of the enzyme is located at the interface between the two subunits.[1]
The primary functions of the AFC subunit can be summarized as:
-
Structural Stability: The AFC subunit is essential for the proper folding and stability of the catalytic β-subunit. The production of a stable and active FTase enzyme in cells requires the simultaneous synthesis of both subunits.[2] Dissociation of the heterodimer leads to a complete loss of enzymatic activity.[2]
-
Catalytic Contribution: Beyond its structural role, the AFC subunit directly participates in the catalytic mechanism of farnesyl transfer.[2] Specific residues within the AFC subunit interact with the farnesyl pyrophosphate (FPP) substrate and are crucial for efficient catalysis.
Notably, the AFC subunit is shared between FTase and another related enzyme, geranylgeranyltransferase type-I (GGTase-I), which attaches a 20-carbon geranylgeranyl group to proteins.[3] The substrate specificity of these two enzymes is determined by their distinct β-subunits.[3]
Quantitative Analysis of AFC Function through Mutational Studies
Site-directed mutagenesis has been a pivotal tool in elucidating the specific roles of amino acid residues within the AFC subunit. The following table summarizes key quantitative data from mutational analyses that highlight the functional importance of AFC.
| Enzyme | Mutation | Key Observation | Effect on Farnesylation Rate | Reference |
| Rat FTase | Deletion of N-terminal 106 amino acids | Abolished stabilization of β-subunit and enzyme activity. | Activity abolished | [2] |
| Rat FTase | Deletion of C-terminal 5 amino acids | Appreciably reduced enzyme activity. | Significantly Reduced | [2] |
| Rat FTase | K164N | Normal β-subunit stabilization and substrate binding. | Markedly reduced rate of farnesyl transfer. | [2] |
| Rat FTase | K164N | Chemical step rate constant reduced by 41-fold. | 41-fold decrease | [4] |
| Mammalian FTase | K164A | Did not significantly affect FPP affinity. | 30-fold decrease in farnesylation rate constant. | [5] |
| Mammalian FTase | K164A | Substantial decrease in the observed rate constant for product formation. | Substantially Decreased | [6] |
These studies underscore the critical role of specific AFC residues in catalysis. The conserved lysine (B10760008) at position 164, in particular, has been shown to be vital for the chemical step of the farnesylation reaction without significantly impacting substrate binding.[2][4][5]
Signaling Pathways Involving Protein Farnesylation
Protein farnesylation is a prerequisite for the function of many signaling proteins, most notably the Ras family of small GTPases (H-Ras, N-Ras, and K-Ras). Farnesylation facilitates the anchoring of Ras to the inner leaflet of the plasma membrane, a localization that is essential for its interaction with downstream effectors and the subsequent activation of signaling cascades that regulate cell proliferation, differentiation, and survival.[7]
A key pathway regulated by Ras farnesylation is the Raf-MEK-ERK (MAPK) signaling cascade.
As depicted in Figure 1, upon activation by upstream signals (e.g., growth factors binding to receptor tyrosine kinases), Ras exchanges GDP for GTP. The active, GTP-bound Ras is then a substrate for FTase. The farnesylation of Ras, a process in which the AFC subunit plays a key catalytic role, allows it to translocate to the plasma membrane. At the membrane, farnesylated Ras recruits and activates Raf kinase, initiating a phosphorylation cascade through MEK and ERK, which ultimately leads to the activation of transcription factors that drive cell proliferation and survival.
Experimental Protocols for Studying AFC Function
Investigating the role of the AFC subunit in protein farnesylation typically involves a combination of molecular biology, biochemistry, and enzymology techniques. A general workflow for such studies is outlined below, followed by a detailed protocol for a common in vitro farnesyltransferase activity assay.
Experimental Workflow
In Vitro Farnesyltransferase Activity Assay (Fluorescence-Based)
This protocol is adapted from methods commonly used in the field to measure FTase activity in a high-throughput format.[6][8]
Principle:
This assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate. The farnesylation of the peptide leads to a change in the fluorescence properties of the dansyl group, which can be monitored over time.
Materials:
-
Purified wild-type or mutant FTase enzyme
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 10 µM ZnCl₂, 5 mM DTT
-
Black, flat-bottom 96- or 384-well microplate
-
Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~550 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the FTase enzyme in assay buffer to the desired final concentration (typically in the low nanomolar range).
-
Prepare a stock solution of FPP in an appropriate buffer.
-
Prepare a stock solution of the dansylated peptide substrate in an appropriate solvent (e.g., DMSO).
-
Prepare a substrate mixture containing FPP and the dansylated peptide in assay buffer at 2x the final desired concentration.
-
-
Assay Setup (for a single concentration point):
-
To a well of the microplate, add a volume of assay buffer.
-
Add a volume of the FTase enzyme solution.
-
To initiate the reaction, add an equal volume of the 2x substrate mixture to the well.
-
The final reaction volume will depend on the plate format (e.g., 50-100 µL for a 96-well plate).
-
-
Fluorescence Measurement:
-
Immediately place the microplate in the fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at the specified excitation and emission wavelengths.
-
-
Data Analysis:
-
Determine the initial reaction rate (V₀) from the linear portion of the fluorescence versus time plot.
-
To determine kinetic parameters (Km and kcat), perform the assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration.
-
Plot the initial rates against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Calculate kcat from Vmax and the enzyme concentration (kcat = Vmax / [E]).
-
Conclusion
The alpha subunit of farnesyltransferase (AFC) is an indispensable component of the protein farnesylation machinery. Its role extends beyond merely providing a structural scaffold for the catalytic β-subunit. Through direct interactions with substrates and contributions to the catalytic environment, the AFC is integral to the efficient and specific transfer of the farnesyl moiety to a diverse array of cellular proteins. A thorough understanding of the AFC's function, gleaned from structural, mutational, and kinetic studies, is crucial for the rational design of novel FTase inhibitors. As farnesylation remains a compelling target in oncology and other diseases, further exploration of the intricate roles of both the α and β subunits will undoubtedly pave the way for the development of more potent and selective therapeutics.
References
- 1. graphviz nodes of different colors - Stack Overflow [stackoverflow.com]
- 2. What is High Contrast for Data Visualization? (with examples) / Frank Elavsky | Observable [observablehq.com]
- 3. CD Farnesyltransferase Activity Assay Kit - CD Biosynsis [biosynsis.com]
- 4. Farnesyl protein transferase: identification of K164 alpha and Y300 beta as catalytic residues by mutagenesis and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lysine(164)alpha of protein farnesyltransferase is important for both CaaX substrate binding and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ras protein farnesyltransferase: A strategic target for anticancer therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
N-Acetyl-S-farnesyl-L-cysteine (AFC): A Technical Guide to its Inhibition of Ras Protein Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Ras family of small GTPases acts as a critical molecular switch in signal transduction pathways that govern cell proliferation, differentiation, and survival. Mutations that lock Ras in a constitutively active state are found in approximately 30% of all human cancers, making it a prime target for therapeutic intervention. The biological activity of Ras proteins is critically dependent on a series of post-translational modifications, initiated by farnesylation, which facilitates their localization to the plasma membrane. N-Acetyl-S-farnesyl-L-cysteine (AFC) is a synthetic analog of the C-terminus of farnesylated proteins. It functions as a potent inhibitor of Ras processing and signaling, not by inhibiting the initial farnesylation step, but by targeting subsequent modification events, primarily carboxyl methylation. This guide provides an in-depth analysis of AFC's mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways.
The Ras Post-Translational Modification Pathway
For Ras proteins to become biologically active, they must undergo a four-step modification process at their C-terminal CaaX box (where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is the terminal amino acid).
-
Farnesylation: A 15-carbon farnesyl isoprenoid group is attached to the cysteine residue by the enzyme farnesyltransferase (FTase). This is the initial and essential step for membrane association.
-
Proteolysis: The '-aaX' tripeptide is cleaved from the C-terminus by a specific protease, Ras-converting enzyme 1 (Rce1).
-
Carboxyl Methylation: The newly exposed farnesylcysteine is methylated by the enzyme isoprenylcysteine carboxyl methyltransferase (Icmt). This step increases the hydrophobicity of the C-terminus.
-
Palmitoylation: For H-Ras and N-Ras, one or two palmitoyl (B13399708) groups are added to nearby cysteine residues, providing a second membrane anchor.
These modifications, particularly farnesylation and methylation, are crucial for anchoring Ras to the inner leaflet of the plasma membrane, where it can interact with its upstream activators and downstream effectors.
Mechanism of Action of this compound (AFC)
AFC acts as a competitive inhibitor of post-farnesylation processing, primarily targeting the Icmt enzyme. As an analog of S-farnesylcysteine, AFC competes with the farnesylated Ras substrate for the active site of Icmt. This prevents the crucial carboxyl methylation step. The lack of methylation on the Ras protein disrupts its proper trafficking and stable anchoring to the plasma membrane. Instead, the unmethylated, farnesylated Ras is mislocalized to intracellular compartments, such as the endoplasmic reticulum and Golgi apparatus.
By preventing correct localization, AFC effectively blocks Ras from interacting with its downstream signaling effectors, most notably the Raf-MEK-ERK (MAPK) pathway. This leads to the inhibition of phosphorylation of key downstream kinases like ERK, ultimately suppressing mitogenic signaling and inhibiting cell proliferation. AFC's mechanism is distinct from that of farnesyltransferase inhibitors (FTIs), which block the initial farnesylation step.
Quantitative Analysis of AFC Efficacy
AFC has been shown to inhibit the growth of various cell lines, particularly those with transforming Ras mutations. Its efficacy is typically measured by its IC50 value, which represents the concentration required to inhibit a specific biological process by 50%.
| Parameter | Cell Line / Condition | IC50 Value | Reference |
| Inhibition of Anchorage-Dependent Growth | v-ras-Transformed NIH 3T3 | ~10 µM | |
| Inhibition of Anchorage-Independent Growth | v-ras-Transformed NIH 3T3 | ~20 µM | |
| Reversion of Transformed Morphology | v-ras-Transformed NIH 3T3 | 10-20 µM | |
| Inhibition of Protein Carboxyl Methylation | Ras-Transformed Fibroblasts | ~10 µM |
Key Experimental Protocols
Assessing the efficacy of AFC involves a series of in vitro and cell-based assays designed to measure its impact on Ras processing, localization, downstream signaling, and cell viability.
Cell Viability / Proliferation Assay (MTT Assay)
This protocol determines the effect of AFC on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Materials:
-
96-well cell culture plates
-
Ras-transformed cells (e.g., v-ras NIH 3T3)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
This compound (AFC) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader (570 nm absorbance)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-5,000 cells/well and allow them to adhere overnight.
-
AFC Treatment: Prepare serial dilutions of AFC in complete medium. Replace the medium in the wells with the AFC-containing medium. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the viability percentage against the log of AFC concentration and use non-linear regression to determine the IC50 value.
-
Western Blotting for Downstream Signaling (p-ERK)
This protocol is used to quantify the inhibition of the Ras-Raf-MEK-ERK pathway by measuring the phosphorylation status of ERK.
-
Materials:
-
6-well cell culture plates
-
Ras-transformed cells
-
AFC stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of AFC for a specified time (e.g., 2-24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-p-ERK, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash again and apply the ECL substrate.
-
-
Detection: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK to serve as a loading control.
-
-
Data Analysis:
-
Use densitometry software to quantify the band intensities for p-ERK and total ERK.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Compare the normalized p-ERK levels in AFC-treated samples to the vehicle control to determine the extent of signaling inhibition.
-
Conclusion
This compound is a critical tool compound for studying the biological consequences of inhibiting Ras C-terminal processing. By competitively inhibiting Icmt, AFC prevents the final methylation step required for proper Ras localization and function. This leads to the effective blockade of downstream mitogenic signaling and suppression of the transformed phenotype. The experimental protocols detailed herein provide a robust framework for investigating the cellular and molecular effects of AFC and other compounds that target the Ras post-translational modification pathway, offering valuable insights for the development of novel anti-cancer therapeutics.
The Role of N-Acetyl-S-farnesyl-L-cysteine in Elucidating Post-Translational Protein Modification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-S-farnesyl-L-cysteine (AFC) is a synthetic molecule that serves as a crucial tool for investigating a fundamental post-translational modification pathway essential for the function of a significant number of cellular proteins. This guide provides an in-depth exploration of the biochemical context in which AFC is utilized: the CaaX protein processing pathway. While AFC itself is not a product of a natural biochemical synthesis, its chemical structure mimics the modified C-terminus of proteins that undergo this pathway, making it an invaluable substrate and inhibitor for the final enzyme in this cascade, Isoprenylcysteine carboxyl methyltransferase (ICMT).
The CaaX post-translational modification is a three-step enzymatic process that facilitates the anchoring of proteins to cellular membranes, a prerequisite for their biological activity. This pathway is particularly critical for the function of the Ras superfamily of small GTPases, which are central regulators of cell proliferation, differentiation, and survival. Aberrant signaling by Ras proteins is a hallmark of many human cancers, making the enzymes of the CaaX pathway attractive targets for therapeutic intervention.
This technical guide will detail the sequential enzymatic reactions of the CaaX pathway, provide quantitative kinetic and inhibitory data for the key enzymes, present detailed experimental protocols for their study, and describe the chemical synthesis of this compound.
The CaaX Protein Post-Translational Modification Pathway
Proteins destined for prenylation possess a C-terminal "CaaX box" motif, where 'C' is a cysteine residue, 'a' represents an aliphatic amino acid, and 'X' is the terminal amino acid. This motif signals a cascade of three enzymatic modifications that occur at the endoplasmic reticulum.
Step 1: Farnesylation by Farnesyltransferase (FTase)
The initial step is the covalent attachment of a 15-carbon farnesyl pyrophosphate (FPP) isoprenoid lipid to the cysteine residue of the CaaX motif. This reaction is catalyzed by the enzyme Farnesyltransferase (FTase). The addition of this hydrophobic farnesyl group is the first crucial step in increasing the protein's affinity for cellular membranes.
Step 2: Proteolytic Cleavage by Ras Converting Enzyme 1 (RCE1)
Following farnesylation, the protein is recognized by Ras converting enzyme 1 (RCE1), an integral membrane endoprotease. RCE1 cleaves the terminal three amino acids (-aaX) from the farnesylated C-terminus, exposing the now-S-farnesylated cysteine as the new C-terminal residue.
Step 3: Carboxyl Methylation by Isoprenylcysteine Carboxyl Methyltransferase (ICMT)
The final maturation step is the methylation of the alpha-carboxyl group of the S-farnesylated cysteine. This reaction is catalyzed by Isoprenylcysteine carboxyl methyltransferase (ICMT), using S-adenosyl-L-methionine (SAM) as the methyl donor. This methylation further increases the hydrophobicity of the C-terminus and is critical for the proper subcellular localization and function of the modified protein. This compound is a synthetic substrate and competitive inhibitor of ICMT.
Quantitative Data for CaaX Pathway Enzymes
The following tables summarize key quantitative data for the enzymes involved in the CaaX protein processing pathway. These values are essential for designing and interpreting experiments, as well as for the development of specific inhibitors.
| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |
| Farnesyltransferase (FTase) | Farnesyl Pyrophosphate (FPP) | 0.0028 | - | [1] |
| Peptide (biotinylated) | - | - | [1] | |
| Peptide (RTRCVIA) | - | 10.5 | [2] | |
| Ras Converting Enzyme 1 (RCE1) | Farnesylated peptide | - | - | |
| Isoprenylcysteine Carboxyl Methyltransferase (ICMT) | This compound (AFC) | 20 | - | [2] |
| Biotin-S-farnesyl-L-cysteine (BFC) | 1.9 ± 0.6 | - | [3] | |
| S-Adenosyl-L-methionine (AdoMet) | 2.4 ± 0.7 | - | [3] |
Table 1: Michaelis-Menten Constants (K_m_) and Catalytic Constants (k_cat_) for CaaX Pathway Enzymes. K_m_ indicates the substrate concentration at which the reaction rate is half of the maximum velocity (V_max_), reflecting the affinity of the enzyme for its substrate. k_cat_ represents the turnover number, the maximum number of substrate molecules converted to product per enzyme active site per unit time.
| Enzyme | Inhibitor | IC₅₀ (µM) | K_i_ (µM) | Type of Inhibition | Reference |
| Farnesyltransferase (FTase) | Lonafarnib | - | - | - | |
| Tipifarnib | - | - | - | ||
| Ras Converting Enzyme 1 (RCE1) | 8-hydroxyquinoline derivatives | - | - | - | [4] |
| Isoprenylcysteine Carboxyl Methyltransferase (ICMT) | This compound (AFC) | 15 (neutrophil superoxide (B77818) release) | - | Competitive with isoprenylated cysteine substrate | [2] |
| Cysmethynil | 2.4 | 2.39 ± 0.02 | Competitive with isoprenylated cysteine substrate, Noncompetitive with AdoMet | [5][6] | |
| AFCME (product) | - | 1.9 ± 0.6 (vs BFC), 2.4 ± 0.7 (vs AdoMet) | Noncompetitive (vs BFC), Mixed-type (vs AdoMet) | [3] | |
| S-farnesylthioacetic acid (FTA) | - | - | Competitive | [3] |
Table 2: Inhibition Constants (IC₅₀ and K_i_) for Inhibitors of CaaX Pathway Enzymes. IC₅₀ is the concentration of an inhibitor that reduces the activity of an enzyme by 50%. K_i_ is the dissociation constant for the enzyme-inhibitor complex and represents the affinity of the inhibitor for the enzyme.
Experimental Protocols
Detailed methodologies for assaying the activity of the key enzymes in the CaaX pathway are provided below.
Farnesyltransferase (FTase) Activity Assay (Fluorescence-Based)
This protocol describes a common method for measuring FTase activity and its inhibition in a high-throughput format using a fluorescently labeled peptide substrate.
Materials:
-
Recombinant Farnesyltransferase (FTase)
-
Farnesyl Pyrophosphate (FPP)
-
Dansyl-labeled peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT
-
Test compounds (dissolved in DMSO)
-
96-well or 384-well black, flat-bottom microplates
-
Fluorescence microplate reader (λex/em = ~340/550 nm)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in the assay buffer. Prepare a substrate mixture containing FPP and the dansyl-peptide substrate in the assay buffer.
-
Assay Setup:
-
Blank (no enzyme): Add assay buffer and the substrate mix.
-
Control (no inhibitor): Add FTase enzyme and the substrate mix.
-
Test Compound: Add FTase enzyme, the substrate mix, and the test compound at various concentrations.
-
-
Reaction Initiation and Incubation: Initiate the reaction by adding the FTase enzyme to the appropriate wells. The final volume should be consistent across all wells. Incubate the plate at 37°C for 60 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~550 nm.
-
Data Analysis: Subtract the blank reading from all other readings. Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
Ras Converting Enzyme 1 (RCE1) Activity Assay (Fluorescence Resonance Energy Transfer - FRET)
This protocol describes an in vitro assay for RCE1 activity using a FRET-based peptide substrate.
Materials:
-
Purified RCE1 (e.g., from microsomal preparations)
-
FRET peptide substrate: A farnesylated peptide containing a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL) on opposite sides of the RCE1 cleavage site.
-
Assay Buffer: 100 mM HEPES, pH 7.5, 5 mM MgCl₂
-
Test compounds (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in the assay buffer. Dilute the FRET peptide substrate in the assay buffer to the desired final concentration.
-
Assay Setup:
-
Blank (no enzyme): Add assay buffer and the FRET substrate.
-
Control (no inhibitor): Add purified RCE1 and the FRET substrate.
-
Test Compound: Add purified RCE1, the FRET substrate, and the test compound at various concentrations.
-
-
Reaction Initiation and Incubation: Initiate the reaction by adding the purified RCE1 to the appropriate wells. Incubate the plate at 37°C, monitoring the fluorescence increase over time.
-
Fluorescence Measurement: Measure the fluorescence intensity kinetically or at a fixed endpoint. Cleavage of the substrate by RCE1 separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Data Analysis: Determine the initial reaction rates from the linear portion of the fluorescence versus time plots. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Activity Assay (Radiometric)
This protocol describes a radiometric assay to measure ICMT activity by quantifying the transfer of a tritiated methyl group from S-adenosyl-L-methionine to an isoprenylated cysteine substrate.
Materials:
-
Microsomal preparations containing ICMT
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
This compound (AFC) or other farnesylated substrate
-
Assay Buffer: 100 mM HEPES, pH 7.4, 5 mM MgCl₂
-
Stop Solution: 1 M HCl in ethanol
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, the farnesylated substrate (e.g., AFC), and the test compound (if applicable).
-
Reaction Initiation: Add the microsomal preparation containing ICMT and [³H]-SAM to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Extraction: Extract the methylated product by adding an organic solvent (e.g., heptane), vortexing, and centrifuging to separate the phases.
-
Scintillation Counting: Transfer an aliquot of the organic phase containing the radiolabeled product to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of methylated product formed based on the specific activity of the [³H]-SAM. For inhibition studies, calculate the percentage of inhibition and determine the IC₅₀ value.
Chemical Synthesis of this compound
This compound is prepared through a multi-step chemical synthesis. The following is a general protocol based on established methods for synthesizing S-farnesyl-L-cysteine derivatives.
Materials:
-
L-cysteine hydrochloride monohydrate
-
Farnesyl bromide
-
Acetic anhydride (B1165640)
-
Triethylamine or another suitable base
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Diethyl ether
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
S-farnesylation of L-cysteine:
-
Dissolve L-cysteine hydrochloride monohydrate in a suitable solvent system under an inert atmosphere.
-
Add a base, such as triethylamine, to neutralize the hydrochloride and deprotonate the thiol group.
-
Slowly add farnesyl bromide to the reaction mixture. The deprotonated thiol of cysteine will act as a nucleophile, displacing the bromide from farnesyl bromide to form S-farnesyl-L-cysteine.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, work up the reaction mixture to isolate the crude S-farnesyl-L-cysteine.
-
-
N-acetylation of S-farnesyl-L-cysteine:
-
Dissolve the crude S-farnesyl-L-cysteine in a suitable solvent such as dichloromethane.
-
Add a base, such as triethylamine, to deprotonate the amino group.
-
Slowly add acetic anhydride to the reaction mixture. The deprotonated amino group will react with the acetic anhydride to form the N-acetyl amide bond.
-
Monitor the reaction by TLC.
-
-
Purification:
-
Upon completion of the N-acetylation, the reaction mixture is worked up to remove excess reagents and byproducts.
-
The crude this compound is then purified, typically by column chromatography on silica (B1680970) gel, to yield the final product.
-
The purity and identity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Visualizations of Key Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize the CaaX protein processing pathway, the Ras signaling cascade, and a typical experimental workflow for enzyme inhibition assays.
Caption: The CaaX protein post-translational modification pathway.
Caption: A simplified diagram of the Ras signaling pathway.
Caption: A general experimental workflow for enzyme inhibition assays.
Conclusion
The CaaX protein processing pathway is a critical series of post-translational modifications that regulate the function of numerous key signaling proteins. This compound, while not a naturally occurring molecule, has proven to be an indispensable tool for the study of this pathway, particularly for the characterization of Isoprenylcysteine carboxyl methyltransferase. The detailed quantitative data and experimental protocols provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary information to further investigate this important biological process and to facilitate the development of novel therapeutics targeting the enzymes of the CaaX pathway. The continued exploration of this pathway and the development of more specific and potent inhibitors hold significant promise for the treatment of diseases driven by aberrant protein prenylation, most notably cancer.
References
- 1. m.youtube.com [m.youtube.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Rce1: mechanism and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An In Vitro RNA Editing-Based Reporter Assay for Transcriptional Activity of Therapeutic Gene in Gene Therapy Products | MDPI [mdpi.com]
- 6. WikiGenes - RCE1 - Ras converting CAAX endopeptidase 1 [wikigenes.org]
Metabolic Stability and Degradation of 7-Amino-4-trifluoromethylcoumarin (AFC): A Technical Guide
Introduction
7-Amino-4-trifluoromethylcoumarin (AFC) is a fluorescent dye widely used in the development of fluorogenic substrates for various enzyme assays, particularly for proteases.[1] Understanding its metabolic stability and degradation pathways is crucial for researchers and drug development professionals, especially when AFC or its derivatives are used in cell-based assays or as part of larger chemical structures with therapeutic intent. This guide provides an in-depth overview of the core concepts, experimental protocols, and potential metabolic pathways related to AFC.
Metabolic Pathways of Coumarin (B35378) Derivatives
The metabolism of coumarins is complex and species-dependent, primarily occurring in the liver through the action of cytochrome P450 (CYP) enzymes.[2] The main routes of metabolism for the coumarin scaffold involve hydroxylation and epoxidation.[2] For AFC, the presence of an amino group at the 7-position and a trifluoromethyl group at the 4-position will influence its metabolic fate.
Based on studies of analogous compounds, the following metabolic transformations are plausible for AFC:
-
Hydroxylation: The coumarin ring is susceptible to hydroxylation at various positions. For many coumarins, 7-hydroxylation is a major metabolic pathway.[2]
-
Deamination: The amino group at the 7-position could be a site for oxidative deamination, leading to a hydroxylated metabolite.
-
Phase II Conjugation: The resulting hydroxylated or deaminated metabolites can undergo further conjugation reactions, such as glucuronidation or sulfation, to facilitate excretion.
Studies on 7-benzyloxy-4-trifluoromethylcoumarin (BFC) have shown that it is metabolized to 7-hydroxy-4-trifluoromethylcoumarin (HFC) primarily by CYP1A2 and CYP3A4.[3] Similarly, 7-ethoxy-4-trifluoromethylcoumarin is deethylated by CYP1A1, CYP1B1, and CYP1A2.[3] This suggests a significant role for CYP1A and CYP3A family enzymes in the metabolism of 4-trifluoromethylcoumarin derivatives.
Quantitative Data on Metabolic Stability of AFC Analogs
While specific data for AFC is unavailable, the following tables summarize the metabolic stability of related coumarin compounds in common in vitro systems. This data provides a baseline for estimating the metabolic profile of AFC.
Table 1: Metabolic Stability of Coumarin Analogs in Human Liver Microsomes (HLM)
| Compound | CYP Isoforms Involved | Vmax (pmol/min/mg protein) | Km (µM) | Reference |
| 7-Benzyloxy-4-trifluoromethylcoumarin (BFC) | CYP1A2, CYP3A4 | 454 | 8.3 | [3] |
| Coumarin | CYP2A6 | - | - | [2] |
Table 2: In Vitro Half-Life and Intrinsic Clearance of a Model Compound
| System | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human Liver Microsomes | Data Not Available for AFC | Data Not Available for AFC |
| Human Hepatocytes | Data Not Available for AFC | Data Not Available for AFC |
| Human Plasma | Data Not Available for AFC | Data Not Available for AFC |
Note: The absence of data for AFC highlights the need for empirical testing using the protocols outlined below.
Experimental Protocols
The following are detailed protocols for commonly used in vitro assays to determine the metabolic stability of a compound like AFC.
Liver Microsomal Stability Assay
This assay primarily assesses Phase I metabolism mediated by CYP enzymes.
Materials:
-
7-Amino-4-trifluoromethylcoumarin (AFC)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (containing an internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of AFC in a suitable organic solvent (e.g., DMSO).
-
Dilute the AFC stock solution in phosphate buffer to the final desired concentration.
-
In a 96-well plate, add the diluted AFC solution to pre-warmed liver microsomes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of AFC using a validated LC-MS/MS method.
Data Analysis:
-
Plot the natural logarithm of the percentage of AFC remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, including both Phase I and Phase II metabolism, as well as cellular uptake.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
AFC
-
Acetonitrile (with internal standard)
-
96-well plates
-
CO2 incubator
-
LC-MS/MS system
Procedure:
-
Thaw the cryopreserved hepatocytes according to the supplier's protocol.
-
Prepare a suspension of hepatocytes in the incubation medium.
-
Prepare a working solution of AFC in the incubation medium.
-
In a 96-well plate, combine the hepatocyte suspension and the AFC working solution.
-
Incubate the plate at 37°C in a humidified CO2 incubator.
-
At specified time points, terminate the reaction by adding cold acetonitrile with an internal standard.
-
Lyse the cells and precipitate proteins.
-
Centrifuge the plate and analyze the supernatant for the remaining AFC concentration by LC-MS/MS.
Data Analysis:
The data analysis is similar to the liver microsomal stability assay, with the intrinsic clearance being expressed per million cells.
Plasma Stability Assay
This assay evaluates the stability of a compound in the presence of plasma enzymes, such as esterases and amidases.
Materials:
-
Pooled human plasma
-
AFC
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (with internal standard)
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of AFC and dilute it in phosphate buffer.
-
In a 96-well plate, add the AFC solution to pre-warmed plasma.
-
Incubate the plate at 37°C.
-
At various time points, stop the reaction by adding cold acetonitrile with an internal standard.
-
Centrifuge the plate to precipitate plasma proteins.
-
Analyze the supernatant for the remaining AFC concentration using LC-MS/MS.
Data Analysis:
The half-life of the compound in plasma is calculated similarly to the microsomal stability assay.
Analytical Methods for Metabolite Identification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for identifying and quantifying metabolites of AFC.
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, which can be used to determine the elemental composition of metabolites.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation patterns of the parent compound and its metabolites can help in structural elucidation.
-
Chromatographic Separation: Reverse-phase liquid chromatography is typically used to separate AFC from its more polar metabolites.
Conclusion
While direct metabolic stability data for 7-Amino-4-trifluoromethylcoumarin is limited, the information available for analogous compounds and the established in vitro testing protocols provide a strong framework for its evaluation. Based on the metabolism of related coumarins, it is anticipated that AFC will be metabolized by hepatic CYP enzymes, particularly from the CYP1A and CYP3A families. The primary metabolic pathways are likely to involve modifications at the 7-position and hydroxylation of the coumarin ring, followed by Phase II conjugation. For definitive data, it is essential to perform the described in vitro stability assays. The results from these studies will provide crucial information for researchers utilizing AFC in various biological and drug discovery applications.
References
Comprehensive literature review of N-Acetyl-S-farnesyl-L-cysteine
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-S-farnesyl-L-cysteine (AFC) is a synthetic isoprenoid analogue that has garnered significant attention in cellular biology and drug discovery. Primarily recognized as a competitive inhibitor of isoprenylcysteine carboxyl methyltransferase (Icmt), AFC serves as a critical tool to investigate the post-translational modification of numerous proteins, most notably the Ras superfamily of small GTPases. By preventing the final step in the canonical CAAX box processing pathway, AFC disrupts the proper localization and function of these signaling proteins, leading to the modulation of various cellular processes, including proliferation, differentiation, and inflammation. This technical guide provides a comprehensive literature review of AFC, detailing its mechanism of action, synthesis, and key experimental applications. It summarizes quantitative data on its inhibitory effects and provides detailed methodologies for its use in biochemical and cell-based assays. Furthermore, this document includes visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its biological impact and utility in research.
Introduction
The post-translational modification of proteins is a fundamental cellular process that dramatically expands the functional diversity of the proteome. One such critical modification is prenylation, the attachment of isoprenoid lipids, such as farnesyl pyrophosphate or geranylgeranyl pyrophosphate, to cysteine residues within a C-terminal "CAAX" motif of a target protein. This is the first of a three-step process that facilitates membrane association and subsequent signaling activity of a wide range of proteins, including the Ras and Rho families of small GTPases, which are pivotal in signal transduction and are frequently dysregulated in cancer.
Following prenylation, the terminal three amino acids ("AAX") are proteolytically cleaved by Ras-converting enzyme 1 (Rce1). The final step is the carboxyl methylation of the now-exposed farnesylated or geranylgeranylated cysteine, a reaction catalyzed by the enzyme isoprenylcysteine carboxyl methyltransferase (Icmt). This methylation step is crucial for the proper subcellular localization and function of many of these proteins.
This compound (AFC) is a synthetic analogue of the natural substrate for Icmt. By mimicking the farnesylated cysteine residue, AFC acts as a competitive inhibitor of Icmt, thereby blocking the final methylation step in CAAX protein processing. This inhibitory action makes AFC a valuable pharmacological tool to probe the functional significance of Icmt and the consequences of its inhibition on cellular signaling pathways.
Mechanism of Action
AFC's primary mechanism of action is the competitive inhibition of Icmt. It serves as a substrate for the methyltransferase, effectively competing with endogenous isoprenylated proteins for the enzyme's active site.[1] This prevents the methylation of key signaling proteins, most notably members of the Ras superfamily.
The Ras proteins (H-Ras, N-Ras, and K-Ras) are critical regulators of cell growth, proliferation, and survival. Their function is contingent on their localization to the plasma membrane, a process that is dependent on the completion of the CAAX processing pathway. By inhibiting Icmt, AFC disrupts the carboxyl methylation of Ras proteins, leading to their mislocalization from the plasma membrane to endomembranes, such as the endoplasmic reticulum and Golgi apparatus. This mislocalization prevents their interaction with downstream effectors, thereby attenuating oncogenic Ras signaling.
Beyond Ras, AFC also affects the processing of other farnesylated and geranylgeranylated proteins, including members of the Rho family of GTPases, which are key regulators of the actin cytoskeleton, cell polarity, and cell migration. The inhibition of Icmt can, therefore, have pleiotropic effects on cellular function.
Furthermore, AFC has been reported to exhibit anti-inflammatory properties. This is, in part, attributed to its ability to modulate G protein and G-protein coupled receptor signaling, leading to the inhibition of neutrophil chemotaxis and other inflammatory responses.[2] Some studies suggest that the broader class of N-acetylcysteine-containing compounds can influence the NF-κB signaling pathway, a central regulator of inflammation, although the direct effects of the farnesyl moiety of AFC on this pathway require further elucidation.[3][4]
Signaling Pathway of Icmt Inhibition by AFC
References
Unidentified Modulator "AFC" Impedes Comprehensive Report on GPCR Signaling
A thorough investigation into "AFC" as a modulator of G protein-coupled receptor (GPCR) signaling has been halted due to the inability to identify a specific compound or molecule corresponding to this acronym in the context of GPCR pharmacology. Despite extensive searches of scientific databases, literature, and patent filings, "AFC" does not correspond to a known allosteric modulator or any other agent with a documented effect on GPCRs.
The initial request for an in-depth technical guide on "AFC as a modulator of G protein-coupled receptor signaling" could not be fulfilled as the core subject, "AFC," remains ambiguous. In the field of biomedical research, the acronym "AFC" is predominantly associated with "Antral Follicle Count," a measure used in reproductive medicine to assess ovarian reserve, which is unrelated to GPCR modulation.
Without the specific identity of the molecule referred to as "AFC," it is impossible to retrieve the necessary quantitative data, such as binding affinities (Ki, Kd), potency (EC50, IC50), or efficacy values. Furthermore, detailed experimental protocols for assays used to characterize its interaction with GPCRs, and the specific signaling pathways it modulates, cannot be determined.
To proceed with generating the requested comprehensive technical guide, clarification on the full name or alternative designation of the compound "AFC" is required. Once the specific modulator is identified, a complete and detailed report can be compiled, including:
-
Quantitative Data Tables: Summarizing all available numerical data regarding the modulator's activity.
-
Detailed Experimental Protocols: Outlining the methodologies used to study the modulator's effects.
-
Signaling Pathway Diagrams: Visual representations of the modulated pathways using Graphviz, as requested.
We invite the user to provide the necessary information to enable the creation of the in-depth technical guide on the specified GPCR modulator.
N-Acetyl-S-farnesyl-L-cysteine: A Potent Inhibitor of S-farnesylcysteine Methyltransferase for Therapeutic Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
S-farnesylcysteine methyltransferase (Icmt) represents a critical enzyme in the post-translational modification of numerous proteins, most notably the Ras superfamily of small GTPases. The methylation of these proteins is essential for their proper subcellular localization and subsequent function in signal transduction pathways that govern cell proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many cancers. N-Acetyl-S-farnesyl-L-cysteine (AFC), a synthetic substrate for Icmt, effectively acts as an inhibitor of this enzyme, making it a valuable tool for studying Icmt's biological roles and a promising candidate for the development of novel anticancer therapeutics. This guide provides a comprehensive overview of AFC as an Icmt inhibitor, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visualization of the relevant biological pathways and experimental workflows.
Introduction to S-farnesylcysteine Methyltransferase (Icmt) and its Role in Ras Signaling
Many cellular proteins, including the Ras family of small GTPases (K-Ras, H-Ras, N-Ras), undergo a series of post-translational modifications at their C-terminus, dictated by a CaaX motif. This process is crucial for their membrane association and biological activity. The sequence of events involves:
-
Prenylation: A 15-carbon farnesyl or a 20-carbon geranylgeranyl isoprenoid group is attached to the cysteine residue of the CaaX box by farnesyltransferase (FTase) or geranylgeranyltransferase-I (GGTase-I), respectively.
-
Proteolysis: The terminal three amino acids ("-aaX") are cleaved by a specific endoprotease, Ras-converting enzyme 1 (Rce1).
-
Methylation: The newly exposed carboxyl group of the farnesylated cysteine is methylated by S-farnesylcysteine methyltransferase (Icmt), also known as isoprenylcysteine carboxyl methyltransferase.
This final methylation step, catalyzed by Icmt, increases the hydrophobicity of the C-terminus, facilitating the protein's anchoring to the plasma membrane. For Ras proteins, proper membrane localization is a prerequisite for their participation in downstream signaling cascades, such as the MAPK/ERK and PI3K/AKT pathways, which are pivotal in regulating cell growth and survival. Mutations leading to constitutively active Ras are found in approximately 20-30% of all human cancers, making the Ras signaling pathway a prime target for anticancer drug development.[1]
Inhibition of Icmt presents an attractive therapeutic strategy. Unlike farnesyltransferase inhibitors (FTIs), which can be circumvented by alternative prenylation of K-Ras by GGTase-I, Icmt acts on both farnesylated and geranylgeranylated substrates.[2] Therefore, Icmt inhibitors have the potential to be effective in tumors resistant to FTIs.
This compound (AFC) as an Icmt Inhibitor
This compound (AFC) is a synthetic analog of the natural substrate of Icmt.[3] By mimicking the farnesylated cysteine, AFC can bind to the active site of the enzyme. Because it can serve as a substrate for the methyltransferase, it competitively inhibits the methylation of endogenous isoprenylated proteins.[3][4] This inhibition leads to the accumulation of unmethylated Ras and other CaaX proteins, disrupting their membrane localization and downstream signaling.
Mechanism of Action
The inhibitory effect of AFC is primarily due to its role as a competitive substrate for Icmt. It competes with endogenous farnesylated proteins for binding to the enzyme's active site, thereby reducing the rate of their methylation. The farnesyl moiety of AFC is crucial for its binding to the enzyme.
dot
Caption: Mechanism of AFC Inhibition on Ras Processing.
Quantitative Inhibitory Data
The inhibitory potency of AFC and its analogs against Icmt has been quantified in various studies. The half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) are key parameters used to evaluate their efficacy.
| Compound | Enzyme Source | Assay Type | IC50 (µM) | Ki (µM) | Reference(s) |
| This compound (AFC) | Human Icmt | In vitro | - | 20 (Km) | [5] |
| Adamantyl derivative (7c) | Human Icmt | SPA | 12.4 | - | [1] |
| Cysmethynil (3) | Human Icmt | In vitro | 2.4 | - | [1] |
| N-Acetyl-(3-isobutenylfarnesyl)cysteine | Icmt | In vitro | - | 13.1 | [6] |
| Analog 1a (POP-FC) | Human Icmt | In vitro | - | 1.4 (KIC) | [2] |
| Analog 1b (POP-3-MB-FC) | Human Icmt | In vitro | - | 0.5 (KIC) | [2] |
Table 1: Inhibitory Activity of AFC and Analogs against Icmt. KIC refers to the competitive inhibition constant.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize AFC as an Icmt inhibitor.
In Vitro Icmt Activity Assay (Scintillation Proximity Assay - SPA)
This high-throughput assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine ([³H]SAM) to a biotinylated farnesylcysteine substrate.
dot
References
- 1. Amide-substituted farnesylcysteine analogs as inhibitors of human isoprenylcysteine carboxyl methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amide-Modified Prenylcysteine based Icmt Inhibitors: Structure Activity Relationships, Kinetic Analysis and Cellular Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. anygenes.com [anygenes.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. "AFC analogs as ICMT inhibitors" by Brian S Henriksen [docs.lib.purdue.edu]
Methodological & Application
Synthesis of N-Acetyl-S-farnesyl-L-cysteine: A Detailed Protocol for Researchers
Application Note
N-Acetyl-S-farnesyl-L-cysteine (AFC) is a valuable synthetic molecule for studying post-translational modifications of proteins, particularly the prenylation pathway. As an inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), AFC is a crucial tool for investigating the roles of farnesylated proteins, such as those in the Ras superfamily, in cellular signaling and disease.[1][2][3] This document provides a detailed protocol for the laboratory synthesis of AFC, including methods for purification and characterization, aimed at researchers in cell biology, biochemistry, and drug development.
The synthesis of AFC is a two-step process commencing with the N-acetylation of L-cysteine, followed by the S-farnesylation of the resulting N-acetyl-L-cysteine. This protocol is designed to be accessible to researchers with a foundational knowledge of synthetic organic chemistry.
Experimental Protocols
This section details the step-by-step procedures for the synthesis of this compound.
Part 1: Synthesis of N-Acetyl-L-cysteine
This procedure is adapted from established methods for the N-acetylation of amino acids.[4][5]
Materials:
-
L-cysteine hydrochloride monohydrate
-
Acetic anhydride (B1165640)
-
Sodium acetate (B1210297)
-
Tetrahydrofuran (B95107) (THF), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Deionized water
-
Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Under a nitrogen atmosphere, suspend L-cysteine hydrochloride monohydrate in a mixture of deionized water and anhydrous tetrahydrofuran (THF) in a round-bottom flask.
-
Add sodium acetate to the suspension and stir the mixture at room temperature to neutralize the hydrochloride salt, forming a suspension of L-cysteine.
-
Cool the suspension in an ice bath.
-
Slowly add acetic anhydride dropwise to the cooled suspension with continuous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for the specified reaction time.
-
After cooling, neutralize the resulting suspension of sodium N-acetyl-L-cysteinate with an aqueous solution of hydrochloric acid.
-
Remove the resulting sodium chloride by filtration.
-
Concentrate the filtrate under reduced pressure to yield the crude N-acetyl-L-cysteine.
-
Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure N-acetyl-L-cysteine as a white solid.
-
Dry the purified product under vacuum.
Part 2: Synthesis of Farnesyl Bromide
This procedure is based on the conversion of farnesol (B120207) to farnesyl bromide.[6]
Materials:
-
(E,E)-Farnesol
-
Methanesulfonyl chloride
-
Lithium bromide
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Nitrogen gas supply
-
Standard laboratory glassware
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve (E,E)-farnesol in anhydrous THF.
-
Cool the solution to -45 °C using a dry ice/acetonitrile (B52724) bath.
-
Add methanesulfonyl chloride dropwise via syringe.
-
Subsequently, add triethylamine dropwise via syringe, which will result in the formation of a white precipitate.
-
Stir the suspension at -45 °C.
-
In a separate flask, prepare a solution of lithium bromide in anhydrous THF and add it to the reaction mixture via cannula.
-
Allow the reaction mixture to warm to 0 °C in an ice bath and stir.
-
Pour the reaction mixture into ice water and extract the aqueous layer with cold diethyl ether.
-
Wash the combined organic extracts with ice-cold saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain farnesyl bromide as a light yellow oil. This product is typically used in the next step without further purification.
Part 3: Synthesis of this compound
This procedure outlines the S-alkylation of N-acetyl-L-cysteine with the prepared farnesyl bromide. This method is analogous to the synthesis of S-farnesyl-L-cysteine methyl ester.[7]
Materials:
-
N-Acetyl-L-cysteine
-
Farnesyl bromide
-
Triethylamine
-
Dimethylformamide (DMF), anhydrous
-
Nitrogen gas supply
-
Standard laboratory glassware
Procedure:
-
Dissolve N-acetyl-L-cysteine in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine to the solution to act as a base.
-
Slowly add a solution of farnesyl bromide in anhydrous DMF to the reaction mixture.
-
Stir the reaction mixture at room temperature for the designated reaction time.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification and Characterization
Purification by HPLC:
The crude product can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: A C18 column is suitable for the separation of lipophilic compounds like AFC.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is a common mobile phase system.
-
Detection: UV detection at a wavelength around 210-220 nm is appropriate for the peptide bond and the double bonds in the farnesyl group.
Characterization:
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the product (Expected [M+H]⁺ = 368.23 g/mol ).
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₂₀H₃₃NO₃S | [2][9][10][11] |
| Molecular Weight | 367.55 g/mol | [2][9][10][11] |
| Purity (commercial) | >98% | [1][2][11] |
| Kₘ for S-farnesylcysteine methyl transferase | 20 µM | [3][11] |
Signaling Pathway and Experimental Workflow
Ras Post-Translational Modification Pathway
This compound acts as an inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT), the enzyme responsible for the final step in the post-translational modification of farnesylated proteins like Ras. This modification is crucial for the proper localization and function of these proteins. The following diagram illustrates this pathway.
Caption: Post-translational modification of Ras proteins.
Experimental Workflow for AFC Synthesis
The overall workflow for the synthesis and purification of this compound is depicted below.
Caption: Workflow for the synthesis of AFC.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound CAS 135304-07-3 | 110110 [merckmillipore.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis of S-farnesyl-L-cysteine methylester and purification by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Acetyl-L-cysteine(616-91-1) 1H NMR spectrum [chemicalbook.com]
- 9. N-acetyl-S-farnesylcysteine | C20H33NO3S | CID 6438381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. merckindex.rsc.org [merckindex.rsc.org]
- 11. This compound (AFC), Specific S-farnesylcysteine methyl transferase inhibitor (ab141616) | Abcam [abcam.com]
N-Acetyl-S-farnesyl-L-cysteine (AFC): A Versatile Tool for Interrogating Isoprenylcysteine Carboxyl Methyltransferase (Icmt) Activity and Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of a wide array of cellular proteins, including the Ras superfamily of small GTPases. By catalyzing the final step in the CaaX processing pathway—the methylation of a C-terminal farnesylated or geranylgeranylated cysteine—Icmt plays a pivotal role in the proper subcellular localization and function of these key signaling molecules. Dysregulation of Icmt activity has been implicated in various diseases, most notably in cancers driven by oncogenic Ras mutations. N-Acetyl-S-farnesyl-L-cysteine (AFC) has emerged as an indispensable chemical tool for the study of Icmt. As a stable, cell-permeable analog of the natural Icmt substrate, AFC serves as both a substrate and a competitive inhibitor, enabling detailed investigation of Icmt's enzymatic activity, its role in cellular signaling, and its potential as a therapeutic target.
This document provides detailed application notes and experimental protocols for utilizing AFC to study Icmt. It is intended for researchers in cell biology, biochemistry, and drug discovery who are investigating the roles of protein prenylation and methylation in health and disease.
Principle of Action
This compound is recognized by Icmt due to its structural similarity to the farnesylated C-terminus of CaaX proteins following proteolytic cleavage. AFC can act in two principal ways:
-
As a Substrate: AFC can be methylated by Icmt in the presence of the methyl donor S-adenosyl-L-methionine (SAM). This property is exploited in in vitro enzymatic assays to measure Icmt activity.
-
As a Competitive Inhibitor: By competing with endogenous farnesylated proteins for the active site of Icmt, AFC can block their methylation.[1] This inhibitory activity allows for the study of the consequences of Icmt inhibition in cellular contexts, such as the mislocalization of Ras proteins and the modulation of downstream signaling pathways.
Data Presentation: Quantitative Analysis of Icmt Inhibitors
The following table summarizes the inhibitory potency of AFC and a selection of its amide-modified analogs against human Icmt. This data is crucial for selecting appropriate compounds and concentrations for in vitro and cell-based assays.
| Compound | Modification Site | IC50 (µM) | Ki (µM) | Inhibition Mode | Reference(s) |
| This compound (AFC) | Amide | - | - | Substrate | [2][3] |
| Adamantyl derivative 7c | Amide | 12.4 | - | - | [2][3] |
| Cysmethynil | Indole-based | 2.4 | - | - | [2] |
| Analog 1a | Amide | - | KIC = 1.4 ± 0.2, KIU = 4.8 ± 0.5 | Mixed | [4][5] |
| Analog 1b | Amide | - | KIC = 0.5 ± 0.07, KIU = 1.9 ± 0.2 | Mixed | [4][5] |
| Sulfonamide-modified analog 6ag | Amide | 8.8 ± 0.5 | - | - |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant (KIC: competitive inhibition constant; KIU: uncompetitive inhibition constant). Data presented as mean ± standard deviation where available.
Experimental Protocols
Preparation and Handling of AFC
Solubility and Stock Solution Preparation:
AFC is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF) at concentrations of approximately 20-50 mg/mL.[6] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO.
-
To prepare a 10 mM stock solution of AFC (MW: 367.55 g/mol ), dissolve 3.68 mg of AFC in 1 mL of sterile DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C.[7] When properly stored, DMSO stock solutions are stable for at least one month.[7]
Working Solution Preparation:
For cell-based assays, dilute the DMSO stock solution directly into the cell culture medium to the desired final concentration. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. For in vitro assays, dilute the stock solution in the appropriate assay buffer.
Protocol 1: In Vitro Icmt Radiometric Activity Assay
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine ([³H]SAM) to AFC.
Materials:
-
Recombinant human Icmt (e.g., from microsomal preparations of Sf9 cells overexpressing the enzyme)
-
This compound (AFC)
-
S-adenosyl-L-[methyl-³H]methionine ([³H]SAM), 50-60 mCi/mmol
-
Assay Buffer: 100 mM Tris-HCl, pH 7.4
-
Stop Solution: 1 M NaOH, 1% SDS
-
Scintillation fluid
-
Pleated filter paper
-
Scintillation vials
-
Water bath
-
Liquid scintillation counter
Procedure:
-
Prepare a reaction mixture containing 5 µg of membrane protein with recombinant Icmt in Tris-HCl buffer.
-
Add AFC to a final concentration of 25 µM (or as required for kinetic studies).
-
To test inhibitors, add the compound at various concentrations to the reaction mixture and pre-incubate for 5 minutes on ice.
-
Initiate the reaction by adding [³H]SAM to a final concentration of 60 µM.
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
Terminate the reaction by adding 50 µL of Stop Solution.
-
Vortex the mixture and spot the entire volume onto a pleated filter paper.
-
Place the filter paper in the neck of a scintillation vial containing 10 mL of scintillation fluid and cap the vial. This allows the volatile methylated AFC to diffuse into the scintillation fluid.
-
After 2.5 hours, remove the filter paper.
-
Measure the radioactivity in the scintillation vial using a liquid scintillation counter.
-
Calculate Icmt activity based on the amount of incorporated radioactivity.
References
- 1. scbt.com [scbt.com]
- 2. Amide-substituted farnesylcysteine analogs as inhibitors of human isoprenylcysteine carboxyl methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amide-modified prenylcysteine based Icmt inhibitors: Structure-activity relationships, kinetic analysis and cellular characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amide-Modified Prenylcysteine based Icmt Inhibitors: Structure Activity Relationships, Kinetic Analysis and Cellular Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for In Vivo Studies Using N-Acetyl-S-farnesyl-L-cysteine (AFC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Acetyl-S-farnesyl-L-cysteine (AFC) is a synthetic compound that acts as a competitive inhibitor of isoprenylcysteine carboxyl methyltransferase (Icmt).[1][2][3] Icmt is a critical enzyme that catalyzes the final step in the post-translational modification of many farnesylated and geranylgeranylated proteins, including the Ras superfamily of small GTPases.[4][5] By preventing this methylation step, AFC disrupts the proper localization and function of these proteins, making it a valuable tool for studying cellular signaling pathways and a potential therapeutic agent, particularly in Ras-driven cancers.[4][5] These application notes provide detailed protocols for the use of AFC in preclinical in vivo models to assess its anti-tumor efficacy and pharmacodynamic effects.
Mechanism of Action
Ras proteins undergo a series of post-translational modifications to become fully active, including farnesylation, proteolytic cleavage, and carboxyl methylation. The final methylation step, catalyzed by Icmt, is crucial for increasing the hydrophobicity of the C-terminus, which facilitates Ras's association with the plasma membrane.[5][6] Proper membrane localization is essential for Ras to interact with its downstream effectors and propagate signals that regulate cell proliferation, survival, and differentiation.[7][8][9]
AFC, as a farnesylcysteine mimetic, competitively binds to the active site of Icmt, preventing the methylation of endogenous substrates like Ras.[2][3] This inhibition leads to the accumulation of unmethylated Ras, which is mislocalized to endomembranes and unable to effectively activate downstream signaling cascades such as the RAF-MEK-ERK and PI3K-AKT pathways.[5][8] The disruption of these oncogenic signaling pathways ultimately results in reduced cell proliferation and can induce cell death in cancer cells dependent on Ras signaling.[4][5]
Figure 1: Mechanism of Action of AFC in the Ras Signaling Pathway.
Experimental Protocols
Protocol 1: AFC Formulation and Administration for In Vivo Studies
This protocol describes the preparation and administration of AFC for use in mouse xenograft models. Due to AFC's hydrophobicity, a suitable vehicle is required for effective delivery.
Materials:
-
This compound (AFC) (Purity ≥98%)[1]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile 1 mL syringes with 27G needles[10]
-
Sterile microcentrifuge tubes
Procedure:
-
Vehicle Preparation: Prepare the vehicle by mixing DMSO, PEG300, and Tween 80 in a 10:40:5 ratio by volume. For example, for 1 mL of vehicle, mix 100 µL DMSO, 400 µL PEG300, and 50 µL Tween 80. Vortex thoroughly.
-
AFC Formulation:
-
Weigh the required amount of AFC powder based on the desired final concentration and dosing volume. A typical dose for anti-tumor studies is in the range of 20-50 mg/kg.
-
Dissolve the AFC powder in the appropriate volume of the prepared vehicle. For example, to prepare a 5 mg/mL solution for a 50 mg/kg dose in a 25g mouse (0.25 mL volume), dissolve 1.25 mg of AFC in 250 µL of vehicle.
-
Vortex the solution until the AFC is completely dissolved.
-
Add sterile saline to the AFC-vehicle mixture to a final volume ratio of 45% saline. Continuing the example, add 205 µL of saline to the 250 µL of AFC-vehicle solution. The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.
-
Vortex the final formulation thoroughly before administration. Prepare fresh on each day of dosing.
-
-
Administration:
-
Administer the AFC formulation to mice via intraperitoneal (IP) injection.[11]
-
The typical dosing volume for mice is 5-10 mL/kg. Ensure the final volume per mouse does not exceed recommended limits.[10]
-
Restrain the mouse appropriately and perform the IP injection into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.[12]
-
Protocol 2: Murine Xenograft Model for Efficacy Assessment
This protocol details a standard workflow for evaluating the anti-tumor activity of AFC in a subcutaneous colorectal cancer xenograft model.
Materials:
-
HCT116 colorectal cancer cells
-
Athymic Nude Mice (4-6 weeks old)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Matrigel® Basement Membrane Matrix
-
AFC formulation (from Protocol 1)
-
Vehicle control (from Protocol 1)
-
Digital calipers
-
Animal balance
Procedure:
-
Cell Implantation:
-
Harvest HCT116 cells during their logarithmic growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2.5 x 10⁷ cells/mL.
-
Inject 100 µL of the cell suspension (containing 2.5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth every 2-3 days by measuring the length (L) and width (W) with digital calipers. Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle Control, AFC 50 mg/kg). A typical group size is n=8-10 mice.
-
-
Treatment:
-
Administer AFC or Vehicle control via IP injection once daily for a period of 14-21 days.
-
Monitor the body weight of each mouse 2-3 times per week as an indicator of systemic toxicity.
-
Continue to measure tumor volumes every 2-3 days.
-
-
Endpoint and Tissue Collection:
-
At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice.
-
Excise the tumors, weigh them, and collect a portion for pharmacodynamic analysis (e.g., Western blot) and another portion for histology by fixing in 10% neutral buffered formalin.
-
Figure 2: Experimental Workflow for an In Vivo AFC Efficacy Study.
Data Presentation
Quantitative data from in vivo efficacy studies should be summarized to allow for clear comparison between treatment groups.
Table 1: Effect of AFC on Tumor Growth in HCT116 Xenograft Model
| Treatment Group (n=8) | Initial Avg. Tumor Volume (mm³) | Final Avg. Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Final Avg. Tumor Weight (g) |
| Vehicle Control | 125 ± 15 | 1250 ± 180 | - | 1.3 ± 0.2 |
| AFC (50 mg/kg, IP) | 128 ± 18 | 580 ± 95 | 53.6 | 0.6 ± 0.1 |
| *Data are presented as mean ± SEM. TGI (%) is calculated at the end of the study relative to the vehicle control group. **P < 0.001 vs Vehicle Control. |
Table 2: Systemic Toxicity Assessment
| Treatment Group (n=8) | Initial Avg. Body Weight (g) | Final Avg. Body Weight (g) | Maximum Body Weight Loss (%) | Treatment-Related Deaths |
| Vehicle Control | 24.5 ± 0.8 | 26.1 ± 1.0 | < 1% | 0/8 |
| AFC (50 mg/kg, IP) | 24.8 ± 0.7 | 25.5 ± 0.9 | < 2% | 0/8 |
| Data are presented as mean ± SEM. Body weight loss is a key indicator of tolerability.[13] |
Pharmacodynamic Analysis
To confirm that AFC is engaging its target in vivo, tumor lysates can be analyzed for biomarkers of Ras signaling.
Protocol 3: Western Blot for Ras Downstream Effectors
Materials:
-
Tumor tissue collected at study endpoint
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Antibodies: anti-phospho-ERK (p-ERK), anti-total-ERK, anti-phospho-AKT (p-AKT), anti-total-AKT, anti-β-actin
-
SDS-PAGE gels and Western blotting equipment
Procedure:
-
Protein Extraction: Homogenize snap-frozen tumor tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total protein (e.g., total-ERK) and a loading control (e.g., β-actin) to ensure equal loading.
-
-
Analysis: Quantify band intensities using densitometry software. The ratio of phosphorylated protein to total protein indicates the level of pathway inhibition.
Table 3: Pharmacodynamic Effect of AFC on Ras Signaling in Tumors
| Treatment Group | p-ERK / Total ERK Ratio (Relative to Vehicle) | p-AKT / Total AKT Ratio (Relative to Vehicle) |
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.15 |
| AFC (50 mg/kg, IP) | 0.45 ± 0.08** | 0.52 ± 0.10 |
| Data are presented as mean ± SEM from n=3 tumors per group. *P < 0.05, *P < 0.01 vs Vehicle Control. |
References
- 1. scbt.com [scbt.com]
- 2. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Time-dependent inhibition of isoprenylcysteine carboxyl methyltransferase by indole-based small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of RAS oncogenes in controlling epithelial mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analyzing Ras-associated cell proliferation signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Crossroads between RAS and RHO Signaling Pathways in Cellular Transformation, Motility and Contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. az.research.umich.edu [az.research.umich.edu]
- 11. youtube.com [youtube.com]
- 12. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Assay Development with N-Acetyl-S-farnesyl-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-S-farnesyl-L-cysteine (AFC) is a crucial molecule in the study of post-translational modifications of proteins, particularly those belonging to the Ras superfamily of small GTPases. AFC serves as a minimal substrate and a competitive inhibitor for the enzyme isoprenylcysteine carboxyl methyltransferase (Icmt)[1][2]. Icmt catalyzes the final step in the processing of proteins that contain a C-terminal CaaX motif, a sequence essential for their proper membrane localization and function[3][4][5]. The most notable substrate of this pathway is the oncoprotein Ras, which is frequently mutated in human cancers[3][6].
Inhibition of Icmt by AFC or its analogs disrupts the proper localization of Ras, leading to a reduction in its signaling activity, which can, in turn, decrease cell proliferation and induce apoptosis[3][4][7]. This makes Icmt a compelling target for the development of novel anti-cancer therapeutics. These application notes provide detailed protocols for in vitro assays utilizing AFC to study Icmt activity and its inhibition, present key quantitative data for relevant inhibitors, and illustrate the associated signaling pathways and experimental workflows.
Data Presentation
The following table summarizes key quantitative data for this compound and other relevant Icmt inhibitors. This information is critical for designing and interpreting in vitro Icmt inhibition assays.
| Compound | Target | Parameter | Value | Notes |
| This compound (AFC) | Isoprenylcysteine Carboxyl Methyltransferase (Icmt) | K_m | 20 µM | Michaelis constant for AFC as a substrate for Icmt.[1] |
| Adamantyl derivative 7c (AFC analog) | Human Isoprenylcysteine Carboxyl Methyltransferase (hIcmt) | IC_50 | 12.4 µM | Half-maximal inhibitory concentration of an amide-modified farnesylcysteine analog. |
| Cysmethynil | Human Isoprenylcysteine Carboxyl Methyltransferase (hIcmt) | IC_50 | 2.4 µM | Half-maximal inhibitory concentration of a potent, non-AFC based Icmt inhibitor. |
| Cysmethynil (with pre-incubation) | Human Isoprenylcysteine Carboxyl Methyltransferase (hIcmt) | IC_50 | <200 nM | Increased potency observed after pre-incubating the enzyme with the inhibitor.[2] |
Note: The IC_50 value for AFC as a competitive inhibitor is dependent on the concentration of the substrate used in the assay. Researchers will need to determine this value experimentally under their specific assay conditions.
Signaling Pathway
The inhibition of Icmt by this compound directly impacts the Ras signaling pathway. The diagram below illustrates the post-translational modification of Ras and the point of intervention for Icmt inhibitors.
Experimental Protocols
Protocol 1: In Vitro Radiometric Icmt Inhibition Assay
This protocol describes a method to measure the activity of Icmt and its inhibition by this compound using a radiometric assay that detects the transfer of a radiolabeled methyl group.
Materials:
-
Enzyme Source: Microsomal fractions prepared from cells overexpressing Icmt.
-
Substrate: this compound (AFC).
-
Methyl Donor: S-[¹⁴C-methyl]-adenosyl-L-methionine ([¹⁴C]SAM) or S-[³H-methyl]-adenosyl-L-methionine ([³H]AdoMet).
-
Inhibitor: this compound (AFC) or other test compounds.
-
Assay Buffer: 100 mM Tris-HCl, pH 7.4.
-
Stop Solution: 1 M NaOH / 1% SDS.
-
Scintillation Cocktail.
-
Microcentrifuge tubes or 96-well plates.
-
Water bath or incubator.
-
Liquid scintillation counter.
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of AFC in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test inhibitor (e.g., AFC) in the assay buffer.
-
Thaw the microsomal fraction containing Icmt on ice.
-
-
Assay Setup:
-
In a microcentrifuge tube or a well of a 96-well plate, add 5 µg of the Icmt-containing microsomal protein.
-
Add the desired concentration of the inhibitor (or vehicle control) to the tube.
-
Add AFC to a final concentration of 200 µM.
-
Bring the total volume to the desired pre-incubation volume with assay buffer.
-
-
Pre-incubation:
-
Incubate the mixture on ice for 5 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the reaction by adding [¹⁴C]SAM to a final concentration of 60 µM.
-
Immediately transfer the reaction tubes to a 30°C water bath.
-
-
Incubation:
-
Incubate the reaction for 30 minutes. Ensure that the reaction is within the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding 50 µL of the stop solution (1 M NaOH / 1% SDS).
-
-
Quantification:
-
Transfer the reaction mixture to a scintillation vial.
-
Add an appropriate volume of scintillation cocktail.
-
Measure the amount of incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of Icmt inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC_50 value.
-
Protocol 2: Determination of IC_50 for AFC
As AFC is a substrate for Icmt, it acts as a competitive inhibitor. The IC_50 value will, therefore, be dependent on the concentration of the substrate used in the assay. This protocol outlines the steps to determine the IC_50 of AFC.
Procedure:
-
Follow the In Vitro Radiometric Icmt Inhibition Assay (Protocol 1).
-
Use a biotinylated farnesylcysteine analog, such as Biotin-S-farnesyl-L-cysteine (BFC), as the substrate instead of AFC. A suitable concentration for BFC is 4 µM.
-
Use a range of concentrations of AFC as the competitive inhibitor.
-
Perform the assay as described in Protocol 1.
-
Analyze the data to determine the concentration of AFC that inhibits 50% of the methylation of BFC. This will be the IC_50 value of AFC under these specific assay conditions.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for determining the half-maximal inhibitory concentration (IC_50) of a compound against Icmt.
References
- 1. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probing the isoprenylcysteine carboxyl methyltransferase (Icmt) binding pocket: Sulfonamide modified farnesyl cysteine (SMFC) analogs as Icmt inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. courses.edx.org [courses.edx.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Topical this compound inhibits mouse skin inflammation, and unlike dexamethasone, its effects are restricted to the application site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
N-Acetyl-S-farnesyl-L-cysteine (AFC): A Potent Tool for Cellular Signaling Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of research-grade N-Acetyl-S-farnesyl-L-cysteine (AFC). AFC is a valuable chemical probe for studying post-translational modifications of proteins, particularly farnesylation and methylation, which are critical for the function of key signaling proteins like Ras.
Introduction to this compound (AFC)
This compound (AFC) is a synthetic analog of the C-terminal farnesylcysteine moiety of many cellular proteins. It acts as a competitive inhibitor of isoprenylcysteine carboxyl methyltransferase (Icmt), an enzyme that catalyzes the final step in the post-translational modification of farnesylated proteins. This modification is crucial for the proper localization and function of these proteins, including the Ras superfamily of small GTPases. By inhibiting this methylation step, AFC provides a powerful tool to dissect the roles of farnesylated proteins in various signaling pathways and cellular processes.
Recommended Suppliers of Research-Grade AFC
Ensuring the quality and purity of AFC is paramount for obtaining reliable and reproducible experimental results. The following suppliers are recognized for providing high-purity, research-grade this compound:
| Supplier | Purity | CAS Number |
| Santa Cruz Biotechnology | ≥98% | 135304-07-3 |
| Cayman Chemical | ≥98% | 135304-07-3 |
| Chem-Impex | ≥99% (TLC) | 135304-07-3 |
| Abcam | >98% | 135304-07-3 |
| Merck Millipore | Not specified | 135304-07-3 |
Note: Always refer to the supplier's certificate of analysis for lot-specific purity data. AFC is typically stored at -20°C. For experimental use, it is often dissolved in solvents like DMSO or ethanol.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from various in vitro and cellular assays. This data is essential for designing experiments and interpreting results.
| Parameter | Target/Assay | Value | Reference |
| Km | S-farnesylcysteine methyl transferase | 20 µM | [1][2] |
| IC50 | fMLP-induced superoxide (B77818) release in human neutrophils | 15 µM | [2] |
| IC50 | β2-integrin-induced actin polymerization | 5.5 µM |
Signaling Pathways and Mechanism of Action
AFC's primary mechanism of action is the inhibition of isoprenylcysteine carboxyl methyltransferase (Icmt). This enzyme is critical for the final maturation step of proteins that have undergone farnesylation, a type of prenylation.
References
- 1. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 2. Measurement of superoxide anion production using maximal rate of cytochrome (III) C reduction in phorbol ester stimulated neutrophils, immobilised to microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Amino-4-trifluoromethylcoumarin (AFC) Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for the proper handling, storage, and use of 7-Amino-4-trifluoromethylcoumarin (AFC) solutions in research and drug development settings. Adherence to these recommendations is crucial for ensuring the stability, and performance of AFC and AFC-based substrates in sensitive fluorometric assays.
Core Chemical and Physical Properties
7-Amino-4-trifluoromethylcoumarin, also known as Coumarin 151, is a fluorescent reporter molecule widely used for the synthesis of fluorogenic substrates for various enzymes, particularly proteases like caspases and granzyme B.[1][2] Upon enzymatic cleavage from its substrate, free AFC exhibits a significant increase in fluorescence, which can be monitored to quantify enzyme activity.[3]
Quantitative Data Summary
For accurate and reproducible experimental results, it is essential to understand the key quantitative parameters of AFC.
Table 1: Physicochemical and Spectral Properties of AFC
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₆F₃NO₂ | [1][4] |
| Molecular Weight | 229.16 g/mol | [1][4][5] |
| Appearance | Yellow solid, crystals, or powder | [1][5] |
| Purity (HPLC) | ≥98.5% | [1][4] |
| Melting Point | 221-227 °C | [1][5] |
| Excitation Maximum (λex) | ~380-400 nm | [2][3][6] |
| Emission Maximum (λem) | ~490-505 nm | [2][6][7] |
Table 2: Solubility of AFC
| Solvent | Solubility | Source(s) |
| Dimethyl sulfoxide (B87167) (DMSO) | Up to 100 mg/mL (436.38 mM) | [2][8] |
| Dimethylformamide (DMF) | ~25 mg/mL | [1][5] |
| Methanol | ~25 mg/mL | [1][5] |
| Water | Insoluble | [1][5] |
Table 3: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Duration | Special Conditions | Source(s) |
| Solid Powder | Room Temperature | ≥ 2 years | Keep tightly sealed and desiccated. | [5][6] |
| Solid Powder | -20°C | Up to 12 months | Store under desiccating conditions. | [4] |
| Stock Solution in DMSO/DMF | -20°C | Up to 1 month | Protect from light; aliquot to avoid freeze-thaw cycles. | [2][6] |
| Stock Solution in DMSO/DMF | -80°C | Up to 6 months | Protect from light; aliquot to avoid freeze-thaw cycles. | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM AFC Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of AFC, which can be used for generating standard curves or for further dilutions in assay buffers.
Materials:
-
7-Amino-4-trifluoromethylcoumarin (AFC) solid (MW: 229.16 g/mol )
-
Anhydrous, high-quality Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes (amber or covered in foil)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the AFC powder vial to equilibrate to room temperature before opening to prevent moisture condensation.[6]
-
Weigh out 2.29 mg of AFC powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.[9]
-
Vortex the solution vigorously until the AFC is completely dissolved. The solution should be clear and yellow.
-
If dissolution is slow, brief sonication can be used to aid the process.[9]
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in amber or foil-wrapped tubes to protect from light.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
Protocol 2: General Fluorometric Enzyme Assay Using an AFC-Conjugated Substrate
This protocol provides a general workflow for measuring enzyme activity in cell lysates using a fluorogenic AFC-conjugated substrate.
Materials:
-
Cell lysate containing the enzyme of interest
-
AFC-conjugated peptide substrate (e.g., Ac-DEVD-AFC for caspases)
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 20% (v/v) glycerol, 5 mM DTT, 0.5 mM EDTA)[6]
-
Free AFC stock solution (from Protocol 1) for standard curve
-
96-well black, flat-bottom microplate
-
Fluorescence plate reader with appropriate filters (Ex: ~400 nm, Em: ~505 nm)
Procedure:
-
Prepare AFC Standard Curve:
-
Perform serial dilutions of the 10 mM free AFC stock solution in Assay Buffer to generate a range of concentrations (e.g., 0 µM to 50 µM).
-
Add these standards to designated wells of the 96-well plate.
-
-
Prepare Samples:
-
Thaw frozen cell lysates on ice.[10]
-
Determine the protein concentration of the lysates.
-
Dilute the cell lysate with Assay Buffer to the desired concentration (e.g., 50-100 µg of protein per well).[10]
-
Add 50 µL of the diluted cell lysate to the sample wells.
-
Include a negative control well containing 50 µL of Assay Buffer without cell lysate.[10]
-
-
Initiate the Reaction:
-
Prepare the substrate working solution by diluting the AFC-conjugated substrate stock to the final desired concentration (e.g., 50 µM) in Assay Buffer.[10]
-
Add 50 µL of the substrate working solution to all wells (standards, samples, and negative control).
-
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the fluorescence reading of the negative control (blank) from all sample readings.
-
Plot the fluorescence values of the AFC standards against their concentrations to generate a standard curve.
-
Use the standard curve to determine the concentration of AFC released in your samples, which is proportional to the enzyme activity.
-
Diagrams and Visualizations
Signaling Pathway: Caspase Activation
Caption: Caspase activation pathway leading to cleavage of an AFC-substrate.
Experimental Workflow: AFC Stock Solution Handling
Caption: Workflow for preparing and storing AFC stock solutions.
Logical Relationship: Troubleshooting AFC Solubility Issues
Caption: Troubleshooting guide for common AFC solubility problems.
References
- 1. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. AFC (7-Amino-4-trifluoromethylcoumarin) | Abcam [abcam.com]
- 5. 7-Amino-4-trifluoromethylcoumarin - CAS-Number 53518-15-3 - Order from Chemodex [chemodex.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Inhibition of Neutrophil Chemotaxis using a PI3K Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Note on Compound Designation: The initial request specified the use of "AFC" to inhibit neutrophil chemotaxis. Following a comprehensive search of scientific literature and chemical databases, a specific, publicly documented compound with this abbreviation and application could not be identified. Therefore, these application notes utilize a well-characterized and widely used inhibitor of neutrophil chemotaxis, LY294002 , a potent inhibitor of phosphoinositide 3-kinases (PI3Ks), as a representative compound. The principles and protocols described herein are broadly applicable to the study of other chemotaxis inhibitors.
Introduction
Neutrophil chemotaxis, the directed migration of neutrophils along a chemical gradient, is a fundamental process in the innate immune response, crucial for host defense against pathogens. However, dysregulated or excessive neutrophil accumulation at sites of inflammation can contribute to tissue damage and the pathogenesis of a wide range of inflammatory diseases. The signaling pathways that govern neutrophil migration are therefore attractive targets for therapeutic intervention.
A central signaling node in neutrophil chemotaxis is the phosphoinositide 3-kinase (PI3K) pathway. Chemoattractants, such as N-formylmethionyl-leucyl-phenylalanine (fMLP) and interleukin-8 (IL-8), bind to G protein-coupled receptors (GPCRs) on the neutrophil surface, leading to the activation of PI3K. This results in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger that orchestrates the polarization of the cell and the cytoskeletal rearrangements necessary for directed movement.
LY294002 is a small molecule inhibitor that acts as a potent, ATP-competitive inhibitor of all isoforms of Class I PI3Ks (α, β, δ, and γ), making it a valuable tool for investigating the role of this pathway in neutrophil function. By inhibiting PI3K, LY294002 prevents the formation of PIP3, thereby disrupting the downstream signaling cascade that leads to chemotaxis.
These application notes provide a detailed overview of the use of LY294002 as a representative inhibitor in neutrophil chemotaxis assays, including protocols for neutrophil isolation and the widely used Boyden chamber/Transwell migration assay.
Signaling Pathway of Neutrophil Chemotaxis and Inhibition by LY294002
The following diagram illustrates the simplified signaling cascade initiated by chemoattractant binding to a GPCR on the neutrophil surface, leading to chemotaxis, and the point of inhibition by LY294002.
Troubleshooting & Optimization
Technical Support Center: N-Acetyl-S-farnesyl-L-cysteine (AFC)
This technical support center provides guidance on the dissolution, experimental use, and troubleshooting for N-Acetyl-S-farnesyl-L-cysteine (AFC).
Frequently Asked Questions (FAQs)
Q1: How do I dissolve this compound (AFC)?
A1: this compound (AFC) is a solid that is soluble in several organic solvents. For most biological experiments, it is recommended to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium.
Recommended Solvents and Storage:
| Solvent | Reported Solubility | Stock Solution Storage |
| Dimethyl sulfoxide (B87167) (DMSO) | Up to at least 25 mg/mL[1] | Up to 1 month at -20°C[1][2] |
| Ethanol (B145695) | Up to at least 25 mg/mL[1] | Up to 1 month at -20°C |
| Methyl Acetate | AFC is supplied as a solution in this solvent by some vendors. | Refer to manufacturer's instructions. |
Note: When diluting the stock solution into aqueous buffers or cell culture media, ensure the final concentration of the organic solvent is minimal to avoid any potential physiological effects on your experimental system.[3]
Q2: What are the recommended storage conditions for AFC?
A2: For long-term storage, solid AFC should be stored desiccated at -20°C for up to one year.[1] Stock solutions in DMSO or ethanol can be stored at -20°C for up to one month.[1][2]
Q3: In what types of experiments is AFC typically used?
A3: AFC is primarily used as a modulator of G protein and G-protein coupled receptor (GPCR) signaling.[4] It has been utilized in both in vitro and in vivo studies, including:
-
In vitro cell-based assays: To inhibit neutrophil chemotaxis and other inflammatory responses.[4]
-
In vivo animal models: For topical application to inhibit skin inflammation.[4]
Troubleshooting Guide
Problem 1: My AFC is not dissolving properly in the recommended organic solvent.
-
Possible Cause: The concentration you are trying to achieve may be at the limit of solubility.
-
Solution:
-
Gentle Warming: Warm the solution briefly to 37°C to aid dissolution.
-
Vortexing/Sonication: Vortex the solution for several minutes. If it still does not dissolve, sonicate the solution in a water bath for 5-10 minutes.[5]
-
Lower Concentration: If the above steps do not work, you may need to prepare a slightly less concentrated stock solution.
-
Problem 2: I am seeing precipitation of AFC after diluting my stock solution into an aqueous buffer or cell culture medium.
-
Possible Cause: AFC has poor solubility in aqueous solutions. The final concentration in your aqueous medium may be too high, causing it to precipitate out of solution.
-
Solution:
-
Increase Final Solvent Concentration: While keeping the final organic solvent concentration as low as possible, you may need to slightly increase it to maintain AFC solubility. Always run a vehicle control with the same final solvent concentration.
-
Serial Dilutions: Perform serial dilutions of your stock solution in the aqueous medium while vortexing to ensure rapid and even mixing.
-
Use of a Surfactant: In some instances, a biocompatible surfactant may help to maintain the solubility of hydrophobic compounds in aqueous solutions. This should be tested for compatibility with your experimental system.
-
Problem 3: I am not observing the expected biological effect of AFC in my experiment.
-
Possible Cause 1: The AFC may have degraded due to improper storage.
-
Solution 1: Ensure that both the solid compound and the stock solutions have been stored according to the recommended conditions (desiccated at -20°C for solid, -20°C for up to one month for solutions).[1][2]
-
Possible Cause 2: The concentration of AFC used may not be optimal for your specific cell type or experimental model.
-
Solution 2: Perform a dose-response experiment to determine the optimal effective concentration of AFC for your system.
-
Possible Cause 3: The experimental conditions may not be suitable for observing the effect of AFC.
-
Solution 3: Review the literature for established protocols using AFC in similar experimental systems to ensure your methodology is appropriate.[4][6]
Experimental Protocols
Protocol 1: Preparation of AFC Stock Solution
-
Weighing: Carefully weigh out the desired amount of solid AFC in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the tube until the solid is completely dissolved. If necessary, warm the tube briefly at 37°C or sonicate in a water bath.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month.[1][2]
Protocol 2: In Vitro Neutrophil Chemotaxis Assay
-
Cell Preparation: Isolate primary neutrophils from fresh blood or use a suitable neutrophil-like cell line. Resuspend the cells in an appropriate assay buffer.
-
AFC Treatment: Pre-incubate the neutrophils with various concentrations of AFC (e.g., 1 µM, 5 µM, 10 µM, 25 µM) or vehicle control (DMSO) for a predetermined time (e.g., 30 minutes) at 37°C. The final DMSO concentration should be kept constant across all conditions and ideally below 0.1%.
-
Chemotaxis Assay: Use a Boyden chamber or a similar chemotaxis system. Add a chemoattractant (e.g., fMLP) to the lower chamber and the AFC-treated or control neutrophils to the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a sufficient time to allow for cell migration (e.g., 1-2 hours).
-
Quantification: After incubation, quantify the number of migrated cells in the lower chamber using a microscope and hemocytometer or a plate reader-based assay.
-
Analysis: Compare the number of migrated cells in the AFC-treated groups to the vehicle control group to determine the inhibitory effect of AFC on neutrophil chemotaxis.
Visualizations
Signaling Pathway
Caption: Conceptual diagram of G-Protein Coupled Receptor (GPCR) signaling pathway and the modulatory role of AFC.
Experimental Workflow
Caption: General workflow for using AFC in cell-based experiments.
References
- 1. Topical this compound inhibits mouse skin inflammation, and unlike dexamethasone, its effects are restricted to the application site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound suppresses chemokine production by human dermal microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 4. N--acetyl--S--farnesyl--L--Cysteine, 5MG | Labscoop [labscoop.com]
- 5. jackwestin.com [jackwestin.com]
- 6. Khan Academy [khanacademy.org]
Improving the stability of N-Acetyl-S-farnesyl-L-cysteine in aqueous solutions
Welcome to the technical support center for N-Acetyl-S-farnesyl-L-cysteine (AFC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of AFC in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your experiments.
Troubleshooting Guides
Issue 1: Rapid Degradation of AFC in Aqueous Solution
Symptoms:
-
Loss of biological activity of AFC over a short period.
-
Appearance of unknown peaks in HPLC analysis.
-
Precipitation or cloudiness in the solution.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Oxidation | The farnesyl group of AFC contains double bonds that are susceptible to oxidation. The thioether linkage can also be oxidized. To mitigate this, prepare solutions using deoxygenated solvents and consider adding antioxidants such as ascorbic acid or using a chelating agent like EDTA.[1][2] |
| Hydrolysis | The amide bond in the N-acetyl group may be susceptible to hydrolysis, especially at extreme pH values. Maintain the pH of the solution within a neutral range (pH 6-8) using a suitable buffer system (e.g., phosphate (B84403) buffer).[1][3] |
| Light Exposure | Exposure to UV or visible light can induce photodegradation. Protect AFC solutions from light by using amber vials or wrapping containers in aluminum foil.[1] |
| Temperature | Elevated temperatures can accelerate degradation. Store stock solutions and working solutions at low temperatures (e.g., 2-8°C for short-term and -20°C or lower for long-term storage).[4][5] |
| Microbial Contamination | Growth of microorganisms can lead to enzymatic degradation of AFC. Use sterile techniques and sterile-filtered buffers for solution preparation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of AFC in aqueous solutions?
A1: The stability of this compound (AFC) in aqueous solutions is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents.[1] Due to its farnesyl group, AFC is susceptible to oxidation. The thioether and amide bonds can also undergo hydrolysis, particularly at non-neutral pH.
Q2: What is the expected shelf-life of AFC in an aqueous solution?
A2: The shelf-life of AFC in aqueous solution is highly dependent on the storage conditions. For short-term storage (hours to a few days), refrigeration at 2-8°C is recommended. For long-term storage, it is advisable to prepare aliquots of the stock solution in an organic solvent like DMSO and store them at -20°C or -80°C.[4] DMSO stock solutions of AFC are reported to be stable for up to one month at -20°C.[4] It is crucial to perform stability studies under your specific experimental conditions to determine the precise shelf-life.
Q3: How can I improve the solubility and stability of AFC in my cell culture medium?
A3: To improve the solubility and stability of the lipophilic AFC in aqueous cell culture media, you can consider using formulation strategies such as complexation with cyclodextrins or encapsulation in micelles.[6][7] These approaches can protect AFC from degradation and enhance its delivery to cells. When preparing solutions, it is best to first dissolve AFC in a small amount of a biocompatible organic solvent like DMSO and then slowly add it to the aqueous medium while vortexing to prevent precipitation.
Q4: What are the likely degradation products of AFC?
A4: While specific degradation pathways for AFC in aqueous solution are not extensively documented in publicly available literature, potential degradation products can be inferred from its structure. These may include oxidation products of the farnesyl chain (e.g., epoxides, diols), oxidation of the thioether to a sulfoxide (B87167) or sulfone, and hydrolysis of the N-acetyl group. Dimerization, as seen with N-acetylcysteine (NAC), is also a possibility.[1]
Q5: Which analytical techniques are suitable for monitoring AFC stability?
A5: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is the most common and reliable method for monitoring the stability of AFC and quantifying its degradation products.[1][8] A stability-indicating HPLC method should be developed and validated to ensure that the peaks for AFC and its degradants are well-resolved.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Solution of AFC
This protocol describes the preparation of an AFC solution with improved stability for use in in vitro experiments.
Materials:
-
This compound (AFC)
-
Dimethyl sulfoxide (DMSO), sterile
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Phosphate-buffered saline (PBS), pH 7.4, sterile and deoxygenated
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Prepare a stock solution of AFC in DMSO (e.g., 10 mM).
-
Prepare a 10% (w/v) solution of HP-β-CD in deoxygenated PBS.
-
To the HP-β-CD solution, slowly add the AFC stock solution to achieve the desired final concentration of AFC.
-
Vortex the solution for 5-10 minutes to facilitate the formation of the inclusion complex.
-
Sterile-filter the final solution through a 0.22 µm syringe filter.
-
Store the stabilized AFC solution in amber tubes at 2-8°C for short-term use or at -20°C for longer-term storage.
Protocol 2: Forced Degradation Study of AFC
This protocol outlines a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.
Materials:
-
AFC solution (prepared as in Protocol 1 or dissolved in a relevant buffer)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-intensity UV lamp
-
Water bath or incubator
-
HPLC system with UV or MS detector
Procedure:
-
Acid Hydrolysis: Mix equal volumes of AFC solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of AFC solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix equal volumes of AFC solution and 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Incubate the AFC solution at 60°C for 24 hours.
-
Photodegradation: Expose the AFC solution to UV light (e.g., 254 nm) for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample, neutralize if necessary, and analyze by HPLC to observe the degradation of AFC and the formation of degradation products.
Visualizations
Caption: Potential degradation pathways of AFC in aqueous solution.
Caption: Experimental workflow for a forced degradation study of AFC.
Caption: Key factors influencing the stability of AFC in aqueous solutions.
References
- 1. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of pH, temperature, and chemical structure on the stability of S-(purin-6-yl)-L-cysteine: evidence for a novel molecular rearrangement mechanism to yield N-(purin-6-yl)-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. This compound (AFC), Specific S-farnesylcysteine methyl transferase inhibitor (ab141616) | Abcam [abcam.com]
- 6. mdpi.com [mdpi.com]
- 7. Application of Nanomicelles in Enhancing Bioavailability and Biological Efficacy of Bioactive Nutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
Troubleshooting lack of Ras inhibition with N-Acetyl-S-farnesyl-L-cysteine
Welcome to the technical support center for N-Acetyl-S-farnesyl-L-cysteine (AFC). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing AFC in their experiments and troubleshooting potential issues related to its application in inhibiting Ras-dependent signaling.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (AFC)?
A1: this compound (AFC) is not a direct inhibitor of Ras or farnesyltransferase. Instead, it acts as a specific inhibitor of S-farnesylcysteine methyltransferase (also known as isoprenylcysteine carboxyl methyltransferase, Icmt).[1] This enzyme is responsible for the final step in the post-translational modification of farnesylated proteins, including Ras, which is the methylation of the C-terminal farnesylcysteine. This methylation is crucial for the proper subcellular localization and function of Ras.
Q2: Why am I not observing the expected inhibition of Ras signaling with AFC?
A2: A lack of observable Ras inhibition can stem from several factors. One of the most significant is the phenomenon of alternative prenylation . While H-Ras is solely farnesylated, K-Ras and N-Ras can be alternatively modified by geranylgeranyltransferase-1 (GGTase-1) when farnesyltransferase is inhibited. Since AFC targets a step downstream of farnesylation, this alternative prenylation pathway can still lead to functional K-Ras and N-Ras, thus circumventing the inhibitory effect of AFC on methylation of farnesylated Ras. Additionally, issues with compound stability, cellular uptake, the specific Ras isoform present in your cell model, and compensatory signaling pathways can all contribute to a lack of effect.
Q3: What are the recommended storage and handling conditions for AFC?
A3: AFC is typically shipped at ambient temperature but should be stored at -20°C for long-term stability (≥ 2 years).[1] For experimental use, it is often dissolved in solvents like DMSO, ethanol, or DMF.[1] DMSO stock solutions are generally stable for up to one month at -20°C. It is advisable to aliquot the reconstituted AFC to avoid repeated freeze-thaw cycles.
Q4: At what concentration should I use AFC in my cell-based assays?
A4: The optimal concentration of AFC will vary depending on the cell line and the specific assay. However, published data indicates that IC50 values for related biological processes can range from the low micromolar to higher micromolar concentrations. For instance, the IC50 for the inhibition of β2-integrin-induced actin polymerization is 5.5 µM, and for blocking fMLP-induced superoxide (B77818) release in neutrophils, it is 15 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
This guide addresses common issues encountered when using AFC to inhibit Ras-dependent signaling pathways.
Problem 1: No significant decrease in downstream Ras signaling (e.g., p-ERK, p-AKT) after AFC treatment.
| Possible Cause | Suggested Solution |
| Alternative Prenylation of K-Ras or N-Ras | Your cell line may predominantly express K-Ras or N-Ras, which can be geranylgeranylated, bypassing the need for farnesylation and subsequent methylation that AFC inhibits. Action: Determine the primary Ras isoform expressed in your cell line (e.g., via qPCR or Western blot). If K-Ras or N-Ras is dominant, consider using a dual farnesyltransferase and geranylgeranyltransferase inhibitor or an inhibitor of Icmt that is effective against both farnesylated and geranylgeranylated substrates. |
| Suboptimal AFC Concentration | The concentration of AFC may be too low to effectively inhibit S-farnesylcysteine methyltransferase in your specific cell line. Action: Perform a dose-response experiment, testing a range of AFC concentrations (e.g., 1 µM to 50 µM) to determine the optimal inhibitory concentration. |
| Insufficient Incubation Time | The duration of AFC treatment may not be long enough to observe a downstream effect on signaling pathways. Action: Conduct a time-course experiment, treating cells with an optimal concentration of AFC for various durations (e.g., 6, 12, 24, 48 hours) and assess downstream signaling at each time point. |
| Poor Cellular Uptake or Compound Instability | AFC may not be efficiently entering the cells, or it may be degrading in the culture medium. Action: Ensure proper dissolution of AFC in a suitable solvent like DMSO. Prepare fresh dilutions in media for each experiment. The stability of AFC in aqueous solutions can be limited. |
| Compensatory Signaling | Cells may activate alternative signaling pathways to compensate for the inhibition of one branch of the Ras pathway. Action: Analyze multiple downstream effectors of Ras (e.g., both MAPK/ERK and PI3K/AKT pathways) to get a comprehensive view of the signaling landscape. |
| Inactive Compound | The AFC compound may have degraded due to improper storage. Action: Ensure AFC has been stored correctly at -20°C and protected from light. If in doubt, obtain a new batch of the compound. |
Problem 2: High variability in experimental results between replicates.
| Possible Cause | Suggested Solution |
| Inconsistent AFC Preparation | Variations in the preparation of AFC working solutions can lead to inconsistent final concentrations. Action: Prepare a fresh stock solution in a suitable solvent (e.g., DMSO) and dilute it consistently in pre-warmed culture medium for each experiment. Vortex thoroughly before adding to cells. |
| Cell Culture Inconsistency | Differences in cell density, passage number, or overall cell health can affect the response to treatment. Action: Use cells within a consistent passage number range, ensure similar seeding densities, and visually inspect cells for health and confluence before treatment. |
| Assay Technique Variability | Inconsistent incubation times, washing steps, or reagent addition can introduce variability. Action: Standardize all steps of your experimental protocol. Use multichannel pipettes for simultaneous reagent addition where possible. |
Quantitative Data
The following table summarizes key quantitative values for this compound from the literature. Note that IC50 values are highly dependent on the specific assay and cell type used.
| Parameter | Value | Context | Reference |
| Km | 20 µM | For S-farnesylcysteine methyl transferase | Merck Millipore |
| IC50 | 5.5 µM | Inhibition of β2-integrin-induced actin polymerization | Merck Millipore |
| IC50 | 15 µM | Blocking fMLP-induced superoxide release in human neutrophils | Merck Millipore |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
Objective: To determine the cytotoxic or cytostatic effects of AFC on a chosen cell line.
Materials:
-
This compound (AFC)
-
DMSO (for stock solution)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
AFC Preparation: Prepare a 10 mM stock solution of AFC in DMSO. Create a series of dilutions in complete medium to achieve final concentrations ranging from 1 µM to 100 µM. Include a vehicle control (DMSO at the highest concentration used for AFC).
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the AFC dilutions or vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Western Blot Analysis of p-ERK and p-AKT
Objective: To assess the effect of AFC on the phosphorylation status of downstream Ras effectors, ERK and AKT.
Materials:
-
AFC and DMSO
-
Cell line of interest grown in 6-well plates
-
Growth factor (e.g., EGF, PDGF) for stimulation (if necessary)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2, anti-p-AKT, anti-total-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluence. Treat the cells with the desired concentrations of AFC or vehicle control for a predetermined time. If studying growth factor-induced signaling, serum-starve the cells before a brief stimulation with the growth factor in the presence or absence of AFC.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, mix with Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Use β-actin as a loading control.
Visualizations
Ras Post-Translational Modification Pathway
Caption: Post-translational modification of Ras proteins.
Troubleshooting Workflow for Lack of AFC Effect
Caption: Troubleshooting workflow for AFC experiments.
Alternative Prenylation Pathway
Caption: Alternative prenylation of K-Ras and N-Ras.
References
Technical Support Center: Optimizing AFC Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when optimizing 7-amino-4-trifluoromethylcoumarin (AFC) concentration in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is AFC and how does it work in a cell-based assay?
A1: 7-amino-4-trifluoromethylcoumarin (AFC) is a fluorescent molecule (fluorophore) used in assays to measure enzyme activity.[1][2] In these assays, AFC is chemically linked to a peptide or another molecule that a specific enzyme can recognize and cut. When AFC is attached to this substrate, its ability to fluoresce is suppressed or "quenched."[1][2] When the target enzyme cleaves the substrate, free AFC is released. This free AFC fluoresces brightly when excited with light at a specific wavelength (typically around 380-400 nm), and the emitted light (around 480-505 nm) is measured.[1][2] The increase in fluorescence intensity over time is directly proportional to the enzyme's activity.[2]
Q2: What is the recommended starting concentration for an AFC substrate?
A2: The optimal concentration for an AFC substrate is highly dependent on the specific enzyme being studied and its affinity for the substrate (its Michaelis constant, or Kₘ). However, a general starting point for many protease assays is in the range of 10 µM to 100 µM.[1] For specific enzymes like caspases, a starting concentration of 10-50 µM is often recommended.[1] It is crucial to perform a substrate titration experiment to determine the ideal concentration for your specific experimental conditions.[1]
Q3: Why is my fluorescence signal decreasing at high AFC substrate concentrations?
A3: A decrease in signal at high substrate concentrations is a common issue that can be attributed to two main phenomena:
-
Substrate Inhibition: At very high concentrations, the substrate molecule itself can bind to the enzyme in a non-productive way, which hinders the enzyme's catalytic activity and leads to a lower rate of AFC release.[1] This can happen when a second substrate molecule binds to the enzyme-substrate complex, creating an inactive ternary complex.[1]
-
Inner Filter Effect: This is a physical artifact of fluorescence measurements. At high concentrations, unbound AFC substrate molecules can absorb the excitation light intended for the cleaved, fluorescent AFC product. They can also absorb the light emitted by the free AFC, which prevents it from reaching the detector.[1] This leads to an artificially lower fluorescence reading that can be mistaken for reduced enzyme activity.[1]
Q4: How can I prevent AFC substrate degradation?
A4: AFC substrates can be susceptible to auto-hydrolysis, where they break down and release AFC without any enzymatic activity, leading to high background fluorescence.[3] To minimize degradation, it is important to:
-
Store Properly: Store the AFC substrate stock solution, typically dissolved in DMSO, at -20°C or -80°C, protected from light.[3]
-
Avoid Freeze-Thaw Cycles: Aliquot the substrate stock into smaller, single-use volumes to avoid repeated freezing and thawing.[3]
-
Prepare Fresh Dilutions: Prepare fresh working dilutions of the substrate in assay buffer for each experiment.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Possible Causes | Troubleshooting Steps |
| High Background Fluorescence (High signal in "no enzyme" control) | 1. Substrate Degradation: The AFC substrate is unstable and undergoing auto-hydrolysis.[3] 2. Reagent Contamination: The assay buffer, water, or other reagents may be contaminated with fluorescent substances or proteases.[3] 3. Suboptimal Assay Conditions: The pH or temperature of the assay may be promoting non-enzymatic substrate breakdown.[3] | 1. Perform a Substrate Stability Test: Incubate the AFC substrate in the assay buffer without the enzyme and measure fluorescence over time. A significant increase indicates instability.[3] 2. Use Freshly Prepared Reagents: Prepare fresh assay buffer and dilutions of the AFC substrate for each experiment.[3] 3. Test Individual Components: Check each component of the assay for intrinsic fluorescence. 4. Optimize pH: Ensure the assay buffer pH is optimal for enzyme activity and substrate stability (typically pH 7.2-7.5 for caspases).[3] |
| Low or No Signal | 1. Inactive Enzyme: The enzyme may have lost its activity due to improper storage or handling. 2. Incorrect Reagent Concentration: The enzyme or substrate concentration may be too low. 3. Incorrect Plate Reader Settings: The excitation and emission wavelengths may be set incorrectly. 4. Inhibitors Present: Your sample may contain inhibitors of the enzyme. | 1. Use a Positive Control: Include a known active enzyme to verify the assay setup. 2. Optimize Enzyme and Substrate Concentrations: Titrate both the enzyme and the AFC substrate to find the optimal concentrations. 3. Verify Wavelengths: Ensure the plate reader is set to the correct excitation (~400 nm) and emission (~505 nm) wavelengths for AFC.[1] 4. Use an Inhibitor Control: Test for the presence of inhibitors by spiking a sample with a known amount of active enzyme. |
| Non-linear Reaction Rate | 1. Substrate Depletion: The substrate is being consumed too quickly by the enzyme. 2. Enzyme Instability: The enzyme is losing activity over the course of the assay. 3. Inner Filter Effect: At high product concentrations, the fluorescent signal is being quenched.[1] | 1. Lower the Enzyme Concentration: Reduce the amount of enzyme to ensure the reaction rate remains linear for a longer period. 2. Use Initial Velocities: Calculate the reaction rate from the initial linear portion of the fluorescence versus time curve. 3. Dilute the Sample: If the signal is very high, consider diluting the sample to reduce the inner filter effect. |
| High Well-to-Well Variability | 1. Inaccurate Pipetting: Inconsistent volumes of reagents are being added to the wells. 2. Uneven Temperature: The temperature across the microplate is not uniform.[4] 3. Edge Effects: Evaporation from the outer wells of the plate is concentrating the reagents.[4] | 1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. 2. Pre-warm the Plate Reader: Allow the plate reader to reach the desired temperature before starting the measurement.[1] 3. Avoid Using Outer Wells: If evaporation is an issue, avoid using the outermost wells of the plate or fill them with buffer or water.[4] |
Experimental Protocols
Protocol 1: Determining the Optimal AFC Substrate Concentration
This protocol outlines the steps to identify the optimal AFC substrate concentration for your specific enzyme and assay conditions.
1. Reagent Preparation:
-
AFC Substrate Stock Solution (10 mM): Dissolve the AFC substrate in DMSO.[1][5] Store this stock solution at -20°C, protected from light.[5]
-
Assay Buffer: Prepare an assay buffer that is optimal for your enzyme of interest. For example, a common caspase assay buffer is 20 mM Tris (pH 7.4), 100 mM DTT, and 100 mM EDTA.[5]
-
Enzyme Solution: Prepare a working solution of your enzyme in the assay buffer at a concentration that will yield a linear reaction rate over the desired time course.
2. Substrate Dilution Series:
-
Prepare a series of dilutions of the AFC substrate stock solution in the assay buffer. A typical range to test is from 0.1 µM to 200 µM.[1]
3. Assay Procedure (96-well plate format):
-
Use a black, opaque-walled 96-well microplate to minimize light scatter and crosstalk.[3]
-
Add 50 µL of assay buffer to each well.
-
Add 25 µL of the diluted enzyme solution to the experimental wells. For "no enzyme" control wells, add 25 µL of assay buffer.
-
To initiate the reaction, add 25 µL of each substrate dilution to the appropriate wells. The final volume in each well should be 100 µL.
-
Immediately place the plate in a pre-warmed microplate reader.
4. Data Acquisition and Analysis:
-
Measure the fluorescence kinetically over a period of 30-60 minutes at the appropriate excitation and emission wavelengths for AFC (e.g., Ex: 400 nm, Em: 505 nm).[1]
-
For each substrate concentration, calculate the initial reaction velocity (V₀) by determining the slope of the linear portion of the fluorescence versus time plot.
-
Plot the initial velocity (V₀) against the substrate concentration. The optimal substrate concentration will be at the peak of this curve, just before any observed decrease in velocity due to substrate inhibition or the inner filter effect.[1]
Data Presentation
Table 1: Recommended Starting AFC Substrate Concentrations for Various Enzymes
| Enzyme Class | Typical Concentration Range (µM) |
| Caspases | 10 - 50[1] |
| Proteases | 10 - 100[1] |
| Other Hydrolases | 10 - 200[1] |
Table 2: Troubleshooting Summary for AFC Assay Optimization
| Issue | Key Indicator | Primary Cause(s) | Recommended Action |
| High Background | High signal in "no enzyme" control | Substrate instability/degradation[3] | Perform substrate stability test; use fresh reagents[3] |
| Signal Decrease | Lower signal at high substrate concentrations | Substrate inhibition or inner filter effect[1] | Perform substrate titration; lower substrate concentration[1] |
| Poor Reproducibility | High CV% between replicate wells | Inaccurate pipetting or temperature fluctuations | Calibrate pipettes; pre-warm plate reader[1][4] |
Visualizations
Caption: Workflow for determining the optimal AFC substrate concentration.
Caption: Decision tree for troubleshooting decreased signal at high AFC concentrations.
Caption: Caspase signaling pathway leading to cleavage of an AFC substrate.
References
Identifying and minimizing off-target effects of N-Acetyl-S-farnesyl-L-cysteine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing off-target effects of N-Acetyl-S-farnesyl-L-cysteine (AFC).
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound (AFC)?
A1: this compound (AFC) is a synthetic analog of S-farnesylcysteine. Its primary on-target mechanism involves acting as a substrate and competitive inhibitor for isoprenylated protein methyltransferase (also known as S-adenosylmethionine-dependent methyltransferase).[1] This inhibition prevents the methylation of endogenous isoprenylated proteins, such as small G-proteins, thereby modulating their signaling pathways.[2] AFC has been shown to modulate G protein and G-protein coupled receptor signaling, which contributes to its anti-inflammatory properties by inhibiting processes like neutrophil chemotaxis.[2]
Q2: What are the potential off-target effects of AFC?
A2: While specific off-target interactions of AFC are not extensively documented in publicly available literature, potential off-target effects can be hypothesized based on its structure and known biological activities. These may include:
-
Interactions with other cysteine-binding proteins: Due to the cysteine moiety, AFC could potentially interact with other enzymes or proteins that have cysteine-binding pockets.
-
Modulation of lipid metabolism: The farnesyl group is a lipid modification, and AFC might interfere with enzymes involved in lipid signaling or metabolism.
-
Effects related to N-acetylcysteine (NAC): If AFC is metabolized to NAC, it could exert antioxidant effects through the replenishment of glutathione (B108866) stores and scavenging of reactive oxygen species.[3][4][5][6][7]
-
Activation of broader signaling pathways: A derivative of AFC, N-acetylglutaminoyl-S-farnesyl-l-cysteine (SIG-1191), has been shown to increase aquaporin-3 expression through the MEK pathway.[8][9] It is plausible that AFC could also influence this or other MAPK signaling pathways.
Q3: How can I experimentally identify off-target effects of AFC?
A3: A multi-pronged approach is recommended to identify potential off-target effects:
-
Computational Prediction: Utilize in silico tools for Off-Target Safety Assessment (OTSA) to predict potential interactions based on the chemical structure of AFC.[10][11][12] These tools compare the structure to databases of known ligands for a wide range of proteins.
-
High-Throughput Screening (HTS): Screen AFC against a broad panel of receptors, enzymes, and ion channels to identify unintended binding or functional activity.[13]
-
Proteomic Approaches: Employ techniques like chemical proteomics to pull down binding partners of AFC from cell lysates.
-
Phenotypic Screening: Use high-content imaging or other cell-based assays to observe the overall effects of AFC on cellular morphology and function, which can provide clues to its biological activities.[13]
-
Off-Target Screening Cell Microarray Analysis (OTSCMA): This method assesses the binding of AFC to a large panel of human proteins expressed on cell surfaces or secreted, helping to identify unintended interactions.[14]
Q4: What strategies can be employed to minimize off-target effects?
A4: Minimizing off-target effects is a critical aspect of drug development. Key strategies include:
-
Rational Drug Design: Modify the chemical structure of AFC to improve its selectivity for the intended target while reducing affinity for off-targets.[13] This can be guided by computational modeling and structure-activity relationship (SAR) studies.
-
Dose Optimization: Use the lowest effective concentration of AFC in your experiments to reduce the likelihood of engaging lower-affinity off-targets.
-
Use of Negative Controls: In your experiments, include an inactive analog of AFC, such as N-acetyl-S-geranyl-l-cysteine, which has been shown to have reduced activity in inhibiting G-protein-coupled signaling.[15] This helps to distinguish on-target from off-target effects.
-
Targeted Delivery: For in vivo studies, consider targeted delivery systems to concentrate AFC at the desired site of action, thereby minimizing systemic exposure and potential off-target interactions.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed in Cell-Based Assays
-
Possible Cause: The observed phenotype may be due to an off-target effect of AFC.
-
Troubleshooting Steps:
-
Verify On-Target Engagement: Confirm that AFC is inhibiting its intended target (isoprenylated protein methyltransferase) at the concentration used. This can be done through a direct enzymatic assay or by measuring the methylation status of a known substrate.
-
Dose-Response Curve: Perform a dose-response experiment. If the unexpected phenotype occurs at a different concentration range than the on-target effect, it is more likely to be an off-target effect.
-
Use a Structural Analog: Treat cells with a structurally related but inactive compound. If the phenotype persists, it is likely a non-specific effect.
-
Pathway Analysis: Use transcriptomic or proteomic profiling to identify signaling pathways that are perturbed by AFC treatment. This can provide clues to potential off-targets.
-
Issue 2: Inconsistent Results Between Different Cell Lines or Models
-
Possible Cause: The expression levels of the on-target and potential off-target proteins may vary between different experimental systems.
-
Troubleshooting Steps:
-
Target Expression Analysis: Quantify the expression of the intended target (isoprenylated protein methyltransferase) in the different cell lines or models being used.
-
Off-Target Candidate Expression: If you have identified potential off-targets, analyze their expression levels as well.
-
System Characterization: Be aware of the inherent differences in the signaling networks of the cell lines you are using, as this can influence the downstream consequences of both on- and off-target effects.
-
Quantitative Data Summary
Table 1: Pharmacological Data for this compound (AFC)
| Parameter | Value | Target/System | Reference |
| Km | 20 µM | S-farnesylcysteine methyl transferase |
Detailed Experimental Protocols
Protocol 1: Off-Target Profiling using a Kinase Panel
This protocol outlines a general procedure for screening AFC against a panel of kinases to identify potential off-target interactions.
-
Compound Preparation: Prepare a stock solution of AFC in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations (e.g., from 10 nM to 100 µM).
-
Kinase Panel Selection: Choose a commercially available kinase panel that covers a diverse range of the human kinome.
-
Assay Performance: The assay is typically performed in a multi-well plate format. Each well will contain a specific kinase, its substrate, ATP, and the test compound (AFC) or a vehicle control.
-
Detection: After an incubation period, the kinase activity is measured. This is often done by quantifying the amount of phosphorylated substrate, either through radiometric, fluorescent, or luminescent methods.
-
Data Analysis: Calculate the percent inhibition of each kinase at each concentration of AFC. For any significant hits, determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to verify the engagement of AFC with its intended target and to identify novel intracellular targets.
-
Cell Treatment: Treat intact cells with AFC at the desired concentration or with a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Protein Separation: Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Quantification: Analyze the amount of the target protein (and other proteins) remaining in the soluble fraction using techniques like Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve of a protein in the presence of AFC indicates a direct binding interaction.
Visualizations
Caption: Workflow for identifying and minimizing off-target effects.
Caption: On-target vs. potential off-target signaling of AFC.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Topical this compound inhibits mouse skin inflammation, and unlike dexamethasone, its effects are restricted to the application site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review on Various Uses of N-Acetyl Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Acetylglutaminoyl-S-farnesyl-l-cysteine (SIG-1191): an anti-inflammatory molecule that increases the expression of the aquaglyceroporin, aquaporin-3, in human keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 11. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 14. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]
- 15. This compound suppresses chemokine production by human dermal microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Cytotoxicity of N-Acetyl-S-farnesyl-L-cysteine (AFC)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of N-Acetyl-S-farnesyl-L-cysteine (AFC) in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AFC) and what is its expected cytotoxic mechanism?
A1: this compound (AFC) is a synthetic analog of farnesylcysteine. It is expected to act as a farnesyltransferase inhibitor (FTI). Farnesyltransferase is a crucial enzyme in the post-translational modification of several proteins, including Ras, which is a key component of signaling pathways that regulate cell growth and proliferation. By inhibiting this enzyme, AFC can disrupt these signaling pathways, leading to cell cycle arrest and apoptosis (programmed cell death). Analogs of farnesylcysteine have been shown to induce apoptosis in cell lines such as HL-60.[1] The cytotoxic effects are often mediated through the intrinsic mitochondrial pathway, involving the activation of caspases like caspase-9 and caspase-3, and regulation by Bcl-2 family proteins.[2]
Q2: Which cell lines are sensitive to AFC or its analogs?
A2: While specific data for AFC is limited, studies on similar farnesyltransferase inhibitors, such as L778,123, have shown cytotoxic activity against various cancer cell lines, including A549 (lung carcinoma) and HT-29 (colon adenocarcinoma).[3] Farnesylcysteine analogs have also demonstrated the ability to induce apoptosis in HL-60 cells (promyelocytic leukemia).[1]
Q3: What are the recommended starting concentrations for AFC in cytotoxicity experiments?
A3: Based on studies of similar farnesyltransferase inhibitors, a wide range of concentrations should be tested to determine the IC50 value for your specific cell line. For a compound like L778,123, cytotoxic effects were observed in the micromolar range.[3] It is advisable to perform a dose-response experiment starting from a low micromolar range (e.g., 1 µM) and extending to a higher range (e.g., 100-200 µM) to capture the full dose-response curve.
Q4: How should I dissolve AFC for my experiments?
A4: this compound is a hydrophobic molecule. It is recommended to dissolve it in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. Subsequently, the stock solution can be diluted in the cell culture medium to the desired final concentrations. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Quantitative Data Summary
The following table summarizes the cytotoxic activity of a farnesyltransferase inhibitor, L778,123, which is structurally and functionally related to AFC, in two different cancer cell lines. This data can be used as a reference for designing experiments with AFC.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| L778,123 | A549 (Lung Carcinoma) | MTT | 100 | [3] |
| L778,123 | HT-29 (Colon Adenocarcinoma) | MTT | 125 | [3] |
Experimental Protocols & Troubleshooting Guides
This section provides detailed methodologies for key cytotoxicity assays and troubleshooting tips for specific issues that may be encountered when working with AFC.
Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[4]
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of AFC in a cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of AFC. Include a vehicle control (medium with the same concentration of DMSO as the highest AFC concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or acidified isopropanol (B130326) to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent readings between replicate wells | Uneven cell seeding, pipetting errors, or edge effects. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with sterile PBS. |
| High background in no-cell control wells | Contamination of reagents or medium. Phenol (B47542) red in the medium can interfere. | Use sterile reagents and aseptic techniques. Use a phenol red-free medium for the assay. |
| Unexpected increase in absorbance at high AFC concentrations | AFC, as a thiol-containing compound, may directly reduce MTT, leading to a false-positive signal.[6] | Wash the cells with PBS after the AFC treatment period and before adding the MTT reagent to remove any residual compound.[6] |
| Low absorbance readings across the plate | Insufficient cell number, low metabolic activity, or incorrect incubation times. | Optimize the initial cell seeding density. Ensure cells are in the logarithmic growth phase. Optimize the incubation time for both cell growth and MTT reduction. |
Membrane Integrity Assessment using LDH Assay
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.
Experimental Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3). It is crucial to have proper controls: vehicle control (spontaneous LDH release), positive control (maximum LDH release, treated with a lysis buffer), and a no-cell control (background).
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes.
-
Assay Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at the wavelength specified by the assay kit manufacturer (commonly 490 nm).
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background LDH activity | Serum in the culture medium contains LDH. Bacterial contamination can also interfere with the assay.[7][8][9] | Use a serum-free medium for the duration of the experiment if possible, or use heat-inactivated serum to reduce background LDH. Ensure sterile working conditions to prevent contamination. |
| Low signal-to-noise ratio | Insufficient cell death or low LDH release. | Increase the treatment duration or the concentration of AFC. Ensure the positive control (lysis buffer) is working effectively. |
| AFC interference with the assay | Some compounds can directly interact with the assay reagents. | Run a control with AFC in the cell-free medium to check for any direct interference with the LDH assay components. |
Apoptosis Detection using Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate or culture flask and treat with AFC for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase, as trypsin with EDTA can interfere with Annexin V binding.[10]
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High percentage of necrotic cells (Annexin V+/PI+) even in controls | Harsh cell handling during harvesting. Cells were overgrown before the experiment. | Handle cells gently, avoiding vigorous vortexing. Use cells from a healthy, sub-confluent culture. |
| Weak Annexin V signal | Insufficient calcium in the binding buffer. Use of EDTA-containing dissociation reagents. | Ensure the binding buffer contains an adequate concentration of Ca2+. Use an EDTA-free cell dissociation solution.[10] |
| High background fluorescence | Autofluorescence of cells. Spectral overlap if using other fluorescent markers (e.g., GFP-transfected cells). | Run an unstained control to assess autofluorescence. Choose Annexin V conjugates with fluorochromes that have minimal spectral overlap with other fluorescent proteins in your experiment.[10] |
| No clear separation between cell populations | Incorrect settings on the flow cytometer. Inappropriate compensation settings. | Optimize the forward and side scatter gates to exclude debris. Set up single-color controls for proper compensation. |
Visualizations
Experimental Workflow
Caption: General experimental workflow for assessing the cytotoxicity of AFC.
Proposed Signaling Pathway for AFC-Induced Apoptosis
Caption: Proposed mechanism of AFC-induced apoptosis via farnesyltransferase inhibition.
References
- 1. Analogs of farnesylcysteine induce apoptosis in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms involved in Farnesol-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Cytotoxic Activity of L778123 as a Farnesyltranferase Inhibitor and Doxorubicin against A549 and HT-29 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. yeasenbio.com [yeasenbio.com]
- 11. kumc.edu [kumc.edu]
Avoiding common pitfalls in experiments with farnesylcysteine analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with farnesylcysteine analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common pitfalls and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: My farnesylcysteine analog won't dissolve in my aqueous assay buffer. What should I do?
A1: Farnesylcysteine analogs are often sparingly soluble in aqueous solutions due to their hydrophobic farnesyl tail.
-
Recommended Solution: Prepare a high-concentration stock solution in an organic solvent like 100% DMSO. For your experiments, you can then dilute this stock into your aqueous buffer. Ensure thorough mixing and visually inspect for any precipitation. It is crucial to keep the final DMSO concentration in your assay low (typically <1%) to avoid solvent effects on your biological system.
Q2: I'm observing inconsistent results in my cell-based assays. Could my compound be unstable?
A2: Yes, the stability of farnesylcysteine analogs in cell culture media can be a concern, especially over long incubation periods.
-
Recommended Solution: Assess the stability of your analog in your specific cell culture medium at 37°C over the time course of your experiment (e.g., 24, 48, 72 hours). This can be done by incubating the compound in the medium, collecting samples at different time points, and analyzing the concentration of the intact compound by HPLC.[1] If significant degradation is observed, consider shorter incubation times or more frequent media changes with a fresh compound.
Q3: I suspect my farnesylcysteine analog is forming aggregates in solution. How can I confirm this and what are the implications?
A3: Due to their amphiphilic nature, farnesylcysteine analogs can self-assemble into micelles or aggregates above a certain concentration, known as the critical micelle concentration (CMC). This can lead to non-specific inhibition and other artifacts.
-
Recommended Solution: You can experimentally determine the CMC and the presence of aggregates using Dynamic Light Scattering (DLS). DLS measures the size distribution of particles in a solution. A sudden increase in particle size as you increase the compound concentration is indicative of micelle formation.[2][3][4][5][6] Operating at concentrations below the CMC is advisable to ensure you are studying the effects of the monomeric compound.
Q4: Are there known off-target effects for farnesylcysteine analogs?
A4: While designed to target specific enzymes like isoprenylcysteine carboxyl methyltransferase (ICMT), off-target effects are possible. The hydrophobic farnesyl group can lead to interactions with other cellular components.
-
Potential Off-Target Effects:
-
Recommendation: It is important to include appropriate controls in your experiments to distinguish between on-target and off-target effects. This could involve using a structurally similar but inactive analog as a negative control.
Troubleshooting Guides
Enzyme Inhibition Assays (e.g., ICMT Scintillation Proximity Assay)
| Issue | Potential Cause | Recommended Solution |
| Low or no inhibitory effect | Suboptimal inhibitor concentration. | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50. |
| Poor inhibitor solubility. | Ensure the analog is fully dissolved in the final assay buffer. Prepare a concentrated stock in DMSO and dilute, ensuring the final DMSO concentration is consistent across all wells and below inhibitory levels for the enzyme. | |
| Degraded inhibitor. | Prepare fresh dilutions from a properly stored stock solution (-20°C or -80°C) for each experiment. Avoid repeated freeze-thaw cycles. | |
| High background signal | Non-specific binding of the radiolabeled substrate to the SPA beads. | Optimize the concentration of blocking agents like BSA in your assay buffer. |
| Autofluorescence/quenching if using a fluorescence-based assay. | Test for compound interference by running controls with the analog alone at various concentrations.[9] | |
| High variability between replicates | Inaccurate pipetting. | Use calibrated pipettes and ensure proper mixing of all assay components. |
| Aggregation of the inhibitor. | Run the assay at concentrations below the determined CMC. Consider adding a low concentration of a non-ionic detergent like Triton X-100 to the assay buffer to prevent aggregation, but first, verify that the detergent does not inhibit your enzyme. |
Cell-Based Assays (e.g., Cell Viability, Ras Localization)
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no observable effect on cells | Incorrect dosage. | Perform a dose-response curve to determine the optimal concentration for your cell line. |
| Cell line is resistant. | Verify the expression of the target protein (e.g., ICMT) in your cell line. Use a positive control cell line known to be sensitive to your compound class. | |
| Degradation of the compound in culture media. | Assess the stability of your analog in the media over the experiment's duration and adjust the protocol if necessary (e.g., more frequent dosing).[1] | |
| Observed cytotoxicity at low concentrations | Off-target effects. | Use a negative control analog if available. Assess multiple downstream markers to confirm on-target engagement. |
| Compound precipitation in media. | Visually inspect the media after adding the compound. If precipitation occurs, you may need to adjust the final concentration or the dilution method. | |
| Difficulty in observing changes in Ras localization | Inefficient cell fractionation. | Use validated cell fractionation protocols and confirm the purity of your cytosolic and membrane fractions using protein markers (e.g., GAPDH for cytosol, Na/K ATPase for membrane) via Western blot. |
| Antibody issues in Western blotting. | Titrate your primary and secondary antibodies to determine the optimal dilutions. Use appropriate blocking buffers to minimize background. |
Quantitative Data
Inhibitory Potency of Farnesylcysteine Analogs against Isoprenylcysteine Carboxyl Methyltransferase (ICMT)
| Compound | Description | IC50 (µM) |
| N-acetyl-S-farnesyl-L-cysteine (AFC) | Substrate/weak inhibitor | ~325 |
| Adamantyl derivative 7c | Amide-modified analog | 12.4 |
| Cysmethynil | Indole-based inhibitor | 2.4 |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: ICMT Scintillation Proximity Assay (SPA)
This protocol is adapted for determining the inhibitory activity of farnesylcysteine analogs against ICMT.
Materials:
-
Microsomal preparations containing human ICMT.
-
Biotin-S-Farnesyl-L-Cysteine (BFC) as a substrate.[10]
-
S-adenosyl-L-[methyl-³H]methionine (³H-SAM).
-
Streptavidin-coated SPA beads.
-
Farnesylcysteine analog inhibitor dissolved in DMSO.
-
Assay Buffer: 100 mM HEPES, pH 7.5, 0.005% Tween-20, 5 µg/mL BSA, 1 mM TCEP.[11]
-
96-well microplate.
-
Microplate scintillation counter.
Procedure:
-
Prepare Reagents:
-
Dilute the farnesylcysteine analog in DMSO to create a series of concentrations.
-
Prepare a reaction mixture containing the assay buffer, microsomal membranes, and BFC substrate.
-
Prepare a solution of ³H-SAM in assay buffer.
-
Prepare a suspension of SPA beads in assay buffer.
-
-
Assay Setup:
-
Add the farnesylcysteine analog dilutions to the wells of the microplate. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add the reaction mixture to all wells.
-
Initiate the reaction by adding ³H-SAM to each well.
-
Incubate at room temperature for the desired time (e.g., 60 minutes).
-
-
Detection:
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Analysis of Ras Membrane Localization by Cell Fractionation and Western Blot
This protocol allows for the assessment of the effect of farnesylcysteine analogs on the subcellular localization of Ras proteins.
Materials:
-
Cultured cells treated with farnesylcysteine analog or vehicle control.
-
Cell fractionation buffers (see below).
-
Protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Primary antibodies: anti-Ras, anti-GAPDH (cytosolic marker), anti-Na/K ATPase (membrane marker).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate and imaging system.
Cell Fractionation Buffers:
-
Buffer 1 (Cytosolic Extraction): Hypotonic buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA) with freshly added DTT and protease/phosphatase inhibitors.
-
Buffer 2 (Membrane Extraction): Lysis buffer containing a non-ionic detergent (e.g., 1% Triton X-100 or NP-40) in a buffered solution (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl) with freshly added protease/phosphatase inhibitors.
Procedure:
-
Cell Lysis and Fractionation:
-
Harvest and wash treated cells with ice-cold PBS.
-
Resuspend the cell pellet in Buffer 1 and incubate on ice for 15 minutes to allow cells to swell.
-
Lyse the cells by passing them through a narrow-gauge needle or using a Dounce homogenizer.
-
Centrifuge the lysate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C. The resulting supernatant is the cytosolic fraction .
-
Resuspend the pellet (containing membranes) in Buffer 2. This is the membrane fraction .[15][16][17][18]
-
-
Western Blotting:
-
Determine the protein concentration of both the cytosolic and membrane fractions using a BCA assay.
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against Ras, GAPDH, and Na/K ATPase.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for Ras in both the cytosolic and membrane fractions.
-
Normalize the Ras signal to the respective fraction marker (GAPDH for cytosol, Na/K ATPase for membrane).
-
Compare the distribution of Ras between the cytosol and membrane in treated versus control cells. A successful ICMT inhibitor should cause an increase in cytosolic Ras and a decrease in membrane-associated Ras.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. muser-my.com [muser-my.com]
- 4. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]
- 5. Insights into the Characterization of the Self-Assembly of Different Types of Amphiphilic Molecules Using Dynamic Light Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Adaptive Membrane Fluidity Modulation: A Feedback Regulated Homeostatic System Hiding in Plain Sight - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Statin - Wikipedia [en.wikipedia.org]
- 9. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solid-phase synthesis of Biotin-S-Farnesyl-L-Cysteine, a surrogate substrate for isoprenylcysteine Carboxylmethyltransferase (ICMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A High Throughput Scintillation Proximity Imaging Assay for Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. genetex.com [genetex.com]
- 16. scispace.com [scispace.com]
- 17. Sample preparation of membrane-bound and nuclear proteins for western blot | Abcam [abcam.com]
- 18. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
N-Acetyl-S-farnesyl-L-cysteine stability in DMSO stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of N-Acetyl-S-farnesyl-L-cysteine (AFC) in DMSO stock solutions. Below you will find frequently asked questions, troubleshooting advice, and experimental protocols to ensure the integrity of your AFC solutions and the reliability of your experimental results.
Frequently Asked Questions (FAQs)
1. How should I prepare a stock solution of this compound in DMSO?
This compound (AFC) is soluble in DMSO.[1] To prepare a stock solution, it is recommended to dissolve the solid AFC in anhydrous DMSO to your desired concentration. For example, a stock solution of 10-25 mg/mL can be prepared.[1] Ensure the AFC is fully dissolved by gentle vortexing.
2. What is the recommended storage condition for AFC DMSO stock solutions?
AFC DMSO stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C.[2][3]
3. What is the stability of AFC in DMSO stock solutions at -20°C?
DMSO stock solutions of this compound are stable for up to one month when stored at -20°C.[2][3] For longer-term storage, it is advisable to use freshly prepared solutions or conduct periodic quality control checks.
4. Can I store AFC DMSO stock solutions at room temperature or 4°C?
It is not recommended to store AFC DMSO stock solutions at room temperature or 4°C for extended periods. While short-term handling at room temperature during experimental setup is acceptable, prolonged exposure to higher temperatures may lead to degradation. For optimal stability, always store stock solutions at -20°C.
5. What are the potential signs of AFC degradation in my DMSO stock solution?
Visual signs of degradation are unlikely to be apparent. Chemical degradation can lead to a decrease in the effective concentration of active AFC, which may manifest as reduced or inconsistent activity in your experiments. To confirm the integrity of your AFC stock, a stability assay is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results. | Degradation of AFC in the DMSO stock solution due to improper storage or prolonged storage time. | Prepare a fresh stock solution of AFC in DMSO. Ensure proper storage at -20°C in single-use aliquots. Consider running a stability check on your stock solution (see Experimental Protocols). |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into smaller volumes upon preparation to minimize freeze-thaw cycles. | |
| Variability between different batches of AFC stock solutions. | Differences in the initial weighing or dissolution of the AFC solid. | Ensure accurate weighing of the AFC powder. Ensure the AFC is completely dissolved in DMSO before aliquoting and freezing. |
| Use of wet DMSO. | Use anhydrous (dry) DMSO to prepare your stock solution, as water can affect the stability of some compounds. |
Data Presentation
Table 1: Stability of this compound in DMSO Stock Solutions
| Storage Temperature | Duration | Stability | Source(s) |
| -20°C | Up to 1 month | Stable | [2][3] |
Experimental Protocols
Protocol for Assessing the Stability of AFC in DMSO
This protocol outlines a general method to assess the stability of this compound in a DMSO stock solution over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound (AFC)
-
Anhydrous DMSO
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Preparation of AFC Stock Solution:
-
Accurately weigh a sufficient amount of AFC powder.
-
Dissolve the AFC in anhydrous DMSO to a final concentration of 10 mg/mL.
-
Aliquot the stock solution into several cryovials for storage at -20°C.
-
-
Time-Point Analysis:
-
Time 0: Immediately after preparation, take one aliquot for immediate analysis.
-
Subsequent Time Points: At regular intervals (e.g., 1 week, 2 weeks, 1 month), retrieve one aliquot from storage for analysis.
-
-
Sample Preparation for HPLC:
-
Thaw the AFC stock solution aliquot at room temperature.
-
Dilute the stock solution to a suitable concentration (e.g., 100 µg/mL) with an appropriate mobile phase mixture (e.g., 50:50 acetonitrile:water with 0.1% TFA).
-
-
HPLC Analysis:
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: Develop a suitable gradient to separate AFC from potential degradation products (e.g., a linear gradient from 30% to 100% Mobile Phase B over 20 minutes).
-
Flow Rate: 1 mL/min
-
Detection Wavelength: Monitor at a wavelength where AFC has significant absorbance (e.g., ~220 nm).
-
Injection Volume: 20 µL
-
-
Data Analysis:
-
At each time point, record the peak area of the AFC peak.
-
Calculate the percentage of AFC remaining at each time point relative to the peak area at Time 0.
-
A significant decrease in the peak area or the appearance of new peaks would indicate degradation.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound (AFC) in DMSO.
Caption: Signaling context showing AFC as an inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT).
References
Validation & Comparative
A Comparative Analysis of N-Acetyl-S-farnesyl-L-cysteine and Other Farnesylcysteine Mimetics for Researchers
This guide provides a detailed comparison of N-Acetyl-S-farnesyl-L-cysteine (AFC) with other farnesylcysteine mimetics, focusing on their mechanisms of action, performance in preclinical assays, and the experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology and cell signaling.
Introduction: Targeting Protein Prenylation in Disease
Protein prenylation is a critical post-translational modification that facilitates the membrane localization and function of numerous proteins involved in cellular signaling, proliferation, and survival. The Ras superfamily of small GTPases, which are frequently mutated in human cancers, are prominent examples of proteins that require prenylation for their oncogenic activity.[1][2] The covalent attachment of a farnesyl or geranylgeranyl group to a cysteine residue within a C-terminal CAAX box is catalyzed by farnesyltransferase (FTase) and geranylgeranyltransferases (GGTases).[1][2]
Inhibiting this process has been a major focus of anti-cancer drug development. Farnesyltransferase inhibitors (FTIs) were developed to specifically block the farnesylation of Ras, thereby preventing its membrane association and downstream signaling.[2][3] this compound (AFC) and its analogs, known as farnesylcysteine mimetics, represent another class of compounds that interfere with post-prenylation processing.
This guide will compare AFC with established FTIs, highlighting their distinct mechanisms of action and providing available performance data.
Mechanism of Action: A Tale of Two Enzymes
While both AFC and traditional FTIs impact the Ras signaling pathway, they do so by targeting different enzymes in the post-translational modification cascade.
This compound (AFC): An Isoprenylcysteine Carboxyl Methyltransferase (Icmt) Inhibitor
AFC is a synthetic substrate for the enzyme isoprenylcysteine carboxyl methyltransferase (Icmt), also known as S-farnesylcysteine methyl transferase.[4][5][6] After farnesylation and proteolytic cleavage of the terminal three amino acids of the CAAX motif, Icmt catalyzes the final step of Ras processing: the methylation of the newly exposed farnesylcysteine. This methylation increases the hydrophobicity of the C-terminus, further promoting membrane association. By acting as a substrate for Icmt, AFC competitively inhibits the methylation of endogenous farnesylated proteins like Ras.[4] Some studies also suggest that AFC can modulate G protein-coupled receptor signaling and inhibit inflammatory responses.[5]
Farnesyltransferase Inhibitors (FTIs): Direct Blockade of Farnesylation
In contrast to AFC, FTIs like Lonafarnib and Tipifarnib are direct inhibitors of farnesyltransferase.[1][7][8] They bind to the active site of FTase, preventing the transfer of the farnesyl group from farnesyl pyrophosphate (FPP) to the cysteine residue of the CAAX box.[1][8] This action represents an earlier point of intervention in the Ras processing pathway compared to AFC. The inhibition of farnesylation leads to the accumulation of unprocessed, cytosolic Ras, which is unable to participate in downstream signaling cascades.[1][2]
Performance Data: A Comparative Overview
Direct head-to-head comparisons of AFC with FTIs in the same experimental settings are limited in publicly available literature, largely due to their different enzymatic targets. However, we can compile and compare their performance based on available data for their respective activities.
This compound (AFC) Activity:
| Compound | Target Enzyme | Assay Type | K_m (µM) | Reference |
| This compound (AFC) | S-farnesylcysteine methyl transferase | Enzymatic Assay | 20 | [5] |
Farnesyltransferase Inhibitor (FTI) Potency:
| Inhibitor | Target Enzyme | Assay Type | IC₅₀ (nM) | Reference(s) |
| Tipifarnib | Farnesyltransferase | Enzymatic Assay (human/bovine) | 0.45–0.57 | [7] |
| Lonafarnib | Farnesyltransferase | Enzymatic Assay (human/bovine) | 4.9–7.8 | [7] |
| FTI-277 | Farnesyltransferase | In vitro Assay | Not specified, potent | [3] |
| L-744,832 | Farnesyltransferase | In vitro Assay | Not specified, potent | [9] |
Cellular Activity:
| Inhibitor | Assay Type | Observation | Reference(s) |
| Tipifarnib | Ras Processing | ~5-10x more potent than Lonafarnib | [7] |
| Lonafarnib | Ras Processing | Potent inhibitor | [10] |
| FTI-277 | Oncogenic Signaling | Antagonizes H- and K-Ras signaling | [9] |
| L-744,832 | Anchorage-Independent Growth | Inhibited growth in >70% of tumor cell lines | [11] |
Note: Direct comparison of IC₅₀ values across different studies should be done with caution due to potential variations in experimental conditions.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of these compounds. Below are outlines of key experimental protocols.
In Vitro Farnesyltransferase Activity Assay (Fluorescence-Based)
This assay is used to determine the IC₅₀ value of FTIs by measuring their ability to inhibit the FTase enzyme directly.[1][12]
-
Principle: The assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate. The farnesylation of the peptide leads to a change in its fluorescence properties, which can be monitored.
-
Materials:
-
Recombinant farnesyltransferase enzyme
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 µM ZnCl₂, 5 mM MgCl₂, 20 mM KCl, 1 mM DTT
-
Test compounds (FTIs) at various concentrations
-
Black, flat-bottom 96- or 384-well plates
-
Fluorescence plate reader (Excitation: ~340 nm, Emission: ~505-550 nm)
-
-
Procedure:
-
Pre-incubate the FTI with the FTase enzyme in the assay buffer to allow for binding.
-
Initiate the reaction by adding FPP and the dansylated peptide substrate.
-
Incubate the plate at room temperature.
-
Measure the fluorescence intensity over time.
-
Calculate the percentage of inhibition for each FTI concentration relative to a vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[12]
-
Cell-Based Ras Processing Assay (Western Blot)
This assay determines the ability of a compound to inhibit farnesylation within a cellular context.[1][12]
-
Principle: Unfarnesylated Ras migrates more slowly on an SDS-PAGE gel than its farnesylated counterpart. This mobility shift can be detected by Western blotting.
-
Materials:
-
Cancer cell line (e.g., with a known Ras mutation)
-
Cell culture medium and reagents
-
Test compound at various concentrations
-
Lysis buffer
-
Antibodies against Ras (e.g., pan-Ras or isoform-specific)
-
SDS-PAGE and Western blotting equipment
-
-
Procedure:
-
Culture cells and treat them with various concentrations of the test compound for a specified time.
-
Harvest and lyse the cells to extract total protein.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with a primary antibody against Ras.
-
Use an HRP-conjugated secondary antibody for detection with a chemiluminescent substrate.[12]
-
Analyze the presence and intensity of the slower-migrating band corresponding to unprocessed Ras to determine the extent of farnesylation inhibition.[1]
-
Anchorage-Independent Growth Assay (Soft Agar (B569324) Assay)
This assay assesses the effect of the compounds on the tumorigenic potential of cancer cells.[1][13]
-
Principle: Transformed cells can grow and form colonies in a semi-solid medium, a characteristic that is often inhibited by agents that block oncogenic signaling.
-
Materials:
-
Cancer cell line
-
Cell culture medium
-
Agar
-
Test compound
-
6-well plates
-
-
Procedure:
-
Prepare a base layer of agar in culture medium in each well.
-
Add a top layer of agar containing the cells and the test compound at various concentrations.
-
Incubate the plates for 2-3 weeks to allow for colony formation.
-
Stain the colonies (e.g., with crystal violet) and count them.
-
Compare the number and size of colonies in treated wells to untreated controls to determine the inhibitory effect.[1]
-
Visualizing the Pathways and Workflows
To better understand the context of these compounds' actions, the following diagrams illustrate the Ras signaling pathway and a typical experimental workflow for inhibitor evaluation.
Conclusion
This compound and farnesyltransferase inhibitors both represent promising classes of compounds for modulating the activity of farnesylated proteins like Ras. However, their distinct mechanisms of action—targeting Icmt and FTase, respectively—are a critical consideration for researchers. While FTIs such as Tipifarnib and Lonafarnib have demonstrated potent, direct inhibition of protein farnesylation in the nanomolar range, AFC's primary role is to inhibit the final methylation step of post-prenylation processing.
The choice of compound for a particular study will depend on the specific research question. For investigating the direct consequences of blocking farnesylation, FTIs are the appropriate choice. For studying the effects of inhibiting the final maturation step of farnesylated proteins, AFC and its analogs are more suitable. This guide provides the foundational information and experimental frameworks necessary for the rigorous and objective comparison of these important research compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound (AFC), Specific S-farnesylcysteine methyl transferase inhibitor (ab141616) | Abcam [abcam.com]
- 6. scbt.com [scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 10. The farnesyl transferase inhibitor, tipifarnib, is a potent inhibitor of the MDR1 gene product, P-glycoprotein, and demonstrates significant cytotoxic synergism against human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A peptidomimetic inhibitor of farnesyl:protein transferase blocks the anchorage-dependent and -independent growth of human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of AFC on Icmt: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of numerous signaling proteins, including the Ras superfamily of small GTPases. By catalyzing the final methylation step of the C-terminal isoprenylcysteine, Icmt facilitates the proper membrane localization and function of these proteins. Consequently, Icmt has emerged as a promising therapeutic target, particularly in the context of Ras-driven cancers. This guide provides an objective comparison of the inhibitory performance of N-acetyl-S-farnesyl-L-cysteine (AFC), a known substrate and competitive inhibitor of Icmt, with other alternative inhibitors, supported by experimental data.
Data Presentation: Quantitative Comparison of Icmt Inhibitors
The following table summarizes the inhibitory potency of AFC and other selected small molecule inhibitors of Icmt. It is important to note that these values are compiled from various studies and may have been determined using different experimental conditions.
| Inhibitor | Type | IC50 / Ki (µM) | Notes |
| AFC (this compound) | Substrate / Competitive Inhibitor | Km = 20[1] | AFC is a minimal substrate for Icmt and functions as a competitive inhibitor by competing with endogenous isoprenylated proteins.[2] A specific IC50 value as an inhibitor is not consistently reported. The Michaelis constant (Km) indicates its binding affinity to the enzyme. |
| AFC Analog (Adamantyl derivative 7c) | AFC Analog | 12.4 | This derivative of AFC was identified as a potent inhibitor of human Icmt.[3] |
| AFC Analog (N-Acetyl (3-isobutenylfarnesyl) Cysteine) | AFC Analog | Ki = 13.1 | A lead inhibitor discovered from a library of prenyl-modified AFC analogs.[4] |
| Cysmethynil | Non-substrate, Indole-based Inhibitor | 2.4[3][5][6][7] | A well-characterized Icmt inhibitor that shows time-dependent inhibition, with increased potency upon preincubation with the enzyme.[6] |
| Icmt-IN-44 | Small Molecule Inhibitor | 0.167[7] | A potent Icmt inhibitor.[7] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of Icmt inhibitors. Below are outlines of key experimental protocols cited in the validation of these compounds.
In Vitro Icmt Activity Assay
This biochemical assay directly measures the enzymatic activity of Icmt and its inhibition by a test compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against Icmt.
Materials:
-
Recombinant human Icmt (e.g., from Sf9 insect cell membranes)
-
Isoprenylated substrate: this compound (AFC) or Biotin-S-farnesyl-L-cysteine (BFC)
-
Methyl donor: S-adenosyl-L-[methyl-³H]methionine ([³H]SAM)
-
Assay buffer (e.g., 100 mM HEPES, pH 7.4)
-
Test compounds (e.g., AFC, cysmethynil) dissolved in DMSO
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup: In a microplate, combine the assay buffer, recombinant Icmt, and the isoprenylated substrate.
-
Inhibitor Addition: Add varying concentrations of the test compound to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Initiation: Start the reaction by adding [³H]SAM.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).
-
Termination: Stop the reaction (e.g., by adding an acidic solution).
-
Detection: The transfer of the radiolabeled methyl group to the substrate is quantified. This can be achieved through methods such as vapor diffusion followed by scintillation counting.
-
Data Analysis: Calculate the percentage of Icmt inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cellular Ras Localization Assay
This cell-based assay provides evidence of target engagement within a physiological context by observing the mislocalization of Ras proteins, a key substrate of Icmt.
Objective: To visually assess the effect of an Icmt inhibitor on the subcellular localization of Ras proteins.
Materials:
-
Cancer cell line with a known Ras mutation (e.g., SKMEL28)
-
Test compound
-
Cell culture reagents
-
Glass coverslips
-
4% paraformaldehyde for fixation
-
Permeabilization buffer (e.g., PBS with Triton X-100)
-
Primary antibody against a Ras isoform (e.g., anti-NRAS)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence or confocal microscope
Procedure:
-
Cell Culture and Treatment: Culture cells on glass coverslips and treat with the test compound at an effective concentration for an appropriate duration.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with paraformaldehyde, and then permeabilize.
-
Immunostaining: Block non-specific binding, then incubate with the primary antibody against Ras, followed by the fluorescently labeled secondary antibody. Stain the nuclei with DAPI.
-
Imaging: Mount the coverslips and visualize the subcellular localization of Ras using a fluorescence or confocal microscope.
-
Analysis: Compare the localization of Ras in treated cells versus control cells. Effective Icmt inhibition will result in the mislocalization of Ras from the plasma membrane to intracellular compartments like the Golgi apparatus.[8][9]
Mandatory Visualization
Icmt Signaling Pathway
The following diagram illustrates the role of Icmt in the post-translational modification of Ras proteins, a critical step for their proper localization and function in downstream signaling cascades.
References
- 1. This compound (AFC), Specific S-farnesylcysteine methyl transferase inhibitor (ab141616) | Abcam [abcam.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Amide-substituted farnesylcysteine analogs as inhibitors of human isoprenylcysteine carboxyl methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "AFC analogs as ICMT inhibitors" by Brian S Henriksen [docs.lib.purdue.edu]
- 5. benchchem.com [benchchem.com]
- 6. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Inactivating Icmt ameliorates K-RAS–induced myeloproliferative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NRAS is unique among RAS proteins in requiring ICMT for trafficking to the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Utilizing N-Acetyl-S-farnesyl-L-cysteine (AFC) as a Negative Control in Farnesyltransferase Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-Acetyl-S-farnesyl-L-cysteine (AFC) and potent Farnesyltransferase Inhibitors (FTIs). It is designed to clarify the role of AFC as a negative control in experiments targeting the inhibition of farnesyltransferase (FTase), a critical enzyme in the post-translational modification of key signaling proteins like Ras.
The Rationale for AFC as a Negative Control
This compound (AFC) is a synthetic compound that is a substrate for isoprenylated protein methyltransferase (Icmt), also known as S-farnesylcysteine methyltransferase. This enzyme catalyzes a step downstream of farnesylation in the processing of proteins with a C-terminal CAAX motif. Crucially, AFC is not a direct inhibitor of farnesyltransferase (FTase).
In contrast, Farnesyltransferase Inhibitors (FTIs) are specifically designed to block the activity of FTase, thereby preventing the attachment of a farnesyl group to its substrate proteins. This distinction makes AFC an ideal negative control for studies investigating the specific effects of FTase inhibition. By using AFC, researchers can differentiate between cellular effects caused by the direct blockade of farnesylation and those that may arise from perturbations later in the protein processing pathway.
Comparative Analysis: AFC vs. Farnesyltransferase Inhibitors
The following tables summarize the expected differential effects of AFC and a representative FTI, Lonafarnib, in key experimental assays.
Table 1: In Vitro Farnesyltransferase (FTase) Activity Assay
| Compound | Target Enzyme | Expected IC₅₀ (FTase) | Mechanism of Action in Assay |
| AFC | Isoprenylcysteine carboxyl methyltransferase (Icmt) | No significant inhibition | Does not bind to or inhibit FTase. |
| Lonafarnib | Farnesyltransferase (FTase) | Low nanomolar range | Competes with the farnesyl pyrophosphate (FPP) substrate or the protein substrate of FTase. |
Table 2: Cellular Ras Processing Assay (Western Blot)
| Treatment | Effect on Ras Farnesylation | Expected Western Blot Result |
| Vehicle Control | Normal farnesylation | Single band corresponding to mature, farnesylated Ras. |
| AFC | No direct effect on farnesylation | Single band corresponding to mature, farnesylated Ras (similar to vehicle control). |
| Lonafarnib | Inhibition of farnesylation | Appearance of a slower-migrating band corresponding to the unprocessed, unfarnesylated form of Ras. A decrease in the intensity of the mature Ras band.[1] |
Table 3: Cell Viability Assay (e.g., MTT Assay) in Ras-Dependent Cancer Cell Lines
| Treatment | Expected Effect on Cell Viability | Rationale |
| Vehicle Control | Normal cell growth | Baseline cell proliferation. |
| AFC | No significant decrease in viability | Does not inhibit the critical farnesylation step required for oncogenic Ras function. |
| Lonafarnib | Dose-dependent decrease in viability | Inhibition of Ras farnesylation prevents its localization to the plasma membrane and subsequent activation of pro-proliferative signaling pathways.[2][3] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Ras signaling pathway and points of intervention for FTIs and AFC.
Caption: Experimental workflow for comparing FTIs and AFC.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of these compounds.
1. In Vitro Farnesyltransferase Activity Assay
This assay directly measures the enzymatic activity of FTase and the inhibitory potential of test compounds in a cell-free system.
-
Principle: A common method is a fluorescence-based assay that measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a fluorescently labeled peptide substrate (e.g., dansyl-peptide). Inhibition of FTase results in a decreased fluorescence signal.
-
Materials:
-
Recombinant farnesyltransferase enzyme
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Test compounds (FTI and AFC) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds (e.g., Lonafarnib and AFC) in assay buffer.
-
In a 96-well plate, add the FTase enzyme to each well, followed by the test compounds. Include a positive control (known FTI) and a vehicle control (DMSO).
-
Pre-incubate the enzyme and inhibitors for 15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of FPP and the dansyl-peptide substrate.
-
Measure the fluorescence intensity kinetically over 60 minutes (Excitation: ~340 nm, Emission: ~550 nm).
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value by plotting the data on a dose-response curve.
-
2. Cell-Based Ras Processing Assay (Western Blot)
This assay determines the ability of a compound to inhibit the farnesylation of Ras within a cellular context.
-
Principle: Unfarnesylated Ras migrates more slowly on an SDS-PAGE gel compared to its farnesylated counterpart. This mobility shift is detectable by Western blotting.[1]
-
Materials:
-
Ras-dependent cancer cell line (e.g., HCT116)
-
Cell culture medium and reagents
-
Test compounds (FTI and AFC)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
Nitrocellulose or PVDF membranes
-
Primary antibody against Ras (pan-Ras)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of the test compounds (e.g., Lonafarnib and AFC) and a vehicle control for 24-48 hours.
-
Harvest and lyse the cells.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.[4][5][6][7]
-
Transfer the separated proteins to a membrane.
-
Block the membrane and probe with a primary antibody against Ras.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the bands for a mobility shift, indicating the presence of unfarnesylated Ras.
-
3. Cell Viability Assay (MTT Assay)
This assay assesses the effect of the compounds on the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: The MTT reagent is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells and can be quantified by measuring the absorbance.[8][9][10][11]
-
Materials:
-
Cancer cell line
-
Cell culture medium
-
Test compounds (FTI and AFC)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well cell culture plates
-
Absorbance plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds (e.g., Lonafarnib and AFC) and a vehicle control.
-
Incubate for the desired period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.[8][9][10][11]
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[12]
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Detection and Quantitation of Endogenous Membrane-Bound RAS Proteins and KRAS Mutants in Cancer Cell Lines Using 1D-SDS-PAGE LC-MS2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection and Quantitation of Endogenous Membrane-Bound RAS Proteins and KRAS Mutants in Cancer Cell Lines Using 1D-SDS-PAGE LC–MS2 | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. SDS-PAGE Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT (Assay protocol [protocols.io]
- 10. broadpharm.com [broadpharm.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. benchchem.com [benchchem.com]
Specificity of N-Acetyl-S-farnesyl-L-cysteine for Isoprenylcysteine Carboxyl Methyltransferase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-Acetyl-S-farnesyl-L-cysteine (AFC) and other molecules in their interaction with isoprenylcysteine carboxyl methyltransferase (Icmt). Icmt is a critical enzyme in the post-translational modification of various proteins, including the Ras superfamily of small GTPases, making it a significant target in cancer research and drug development. This document details the substrate specificity of Icmt, presents quantitative data for comparing AFC with alternative substrates and inhibitors, outlines detailed experimental protocols for measuring Icmt activity, and visualizes the relevant signaling pathways.
Introduction to Isoprenylcysteine Carboxyl Methyltransferase (Icmt)
Isoprenylcysteine carboxyl methyltransferase (Icmt) is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the final step in the post-translational modification of proteins containing a C-terminal CaaX box motif. This process, known as prenylation, involves the attachment of an isoprenoid lipid (either a farnesyl or geranylgeranyl group) to a cysteine residue, followed by proteolytic cleavage of the terminal three amino acids ("-aaX"), and finally, the methylation of the newly exposed carboxyl group of the isoprenylcysteine by Icmt. This methylation is crucial for the proper subcellular localization and function of many key signaling proteins.
This compound (AFC) is a widely recognized minimal substrate for Icmt, mimicking the farnesylated and cleaved C-terminus of proteins like Ras. Its specificity and performance as a substrate are critical benchmarks for evaluating other potential substrates and inhibitors of this enzyme.
Quantitative Comparison of Icmt Substrates and Inhibitors
The following tables summarize the kinetic parameters for various substrates and inhibitors of Icmt, providing a basis for comparing their efficacy and specificity.
Table 1: Comparison of Isoprenylcysteine Carboxyl Methyltransferase (Icmt) Substrates
| Substrate | Chemical Structure | Enzyme Source | Km (µM) | Vmax (relative) | Reference(s) |
| This compound (AFC) | C₂₀H₃₃NO₃S | Retinal rod outer segment membranes | 20 | - | [1] |
| Biotin-S-farnesyl-L-cysteine (BFC) | C₂₉H₄₈N₄O₄S₂ | Recombinant human Icmt | 2.1 ± 0.4 | - | [2] |
| Farnesylated, Rce1-proteolyzed K-Ras | Protein | Recombinant human Icmt | 2.1 | - | [2] |
| N-Acetyl-S-geranylgeranyl-L-cysteine (AGGC) | C₂₅H₄₃NO₃S | - | Data not available | Data not available | [3] |
Note: Direct comparative Vmax data for these substrates under identical experimental conditions is limited in the reviewed literature.
Table 2: Comparison of Isoprenylcysteine Carboxyl Methyltransferase (Icmt) Inhibitors
| Inhibitor | Type of Inhibition | Enzyme Source | Ki or IC₅₀ (µM) | Reference(s) |
| Compound 3 | Competitive | Yeast Icmt | Ki = 17.1 ± 1.7 | [4] |
| Compound 4 | Mixed competitive and uncompetitive | Yeast Icmt | KIC = 35.4 ± 3.4, KIU = 614.4 ± 148 | [4] |
| Compound 4 | Mixed competitive and uncompetitive | Human Icmt | KIC = 119.3 ± 18.1, KIU = 377.2 ± 42.5 | [4] |
| S-farnesylthioacetic acid (FTA) | Competitive with BFC, Uncompetitive with AdoMet | Recombinant human Icmt | - | [2] |
| This compound methylester (AFCME) | Noncompetitive with BFC, Mixed-type with AdoMet | Recombinant human Icmt | Apparent Ki = 1.9 ± 0.6 (vs BFC), 2.4 ± 0.7 (vs AdoMet) | [2] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment of Icmt activity and the evaluation of its substrates and inhibitors.
In Vitro Icmt Activity Assay (Vapor Diffusion Method)
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to an isoprenylcysteine substrate.
Materials:
-
Membrane fraction containing Icmt (e.g., from Sf9 insect cells expressing recombinant Icmt)
-
This compound (AFC) or other isoprenoid substrate
-
S-adenosyl-L-[methyl-³H]methionine ([³H]SAM)
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5)
-
Scintillation vials and cocktail
-
Filter paper treated with a base (e.g., KOH)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the Icmt-containing membrane fraction, the isoprenoid substrate (e.g., AFC), and the test inhibitor at various concentrations in the assay buffer.
-
Initiation: Start the reaction by adding [³H]SAM.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Termination and Vapor Diffusion: Stop the reaction by adding a strong acid (e.g., perchloric acid). Place a base-treated filter paper in the cap of the tube to capture the volatile methylated product. The acidic conditions convert the methylated ester to a volatile alcohol.
-
Equilibration: Allow the volatile product to diffuse and be trapped by the basic filter paper by incubating at an elevated temperature (e.g., 60°C) for a specified time.
-
Quantification: Transfer the filter paper to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of methylated product formed and determine kinetic parameters (Km, Vmax) or inhibitory constants (IC₅₀, Ki).
Scintillation Proximity Assay (SPA)
This high-throughput assay measures the binding of a radiolabeled ligand to a target immobilized on a scintillant-containing bead.
Materials:
-
SPA beads coupled to a capture molecule (e.g., streptavidin-coated beads)
-
Biotinylated isoprenoid substrate (e.g., Biotin-S-farnesyl-L-cysteine, BFC)
-
Icmt enzyme preparation
-
S-adenosyl-L-[methyl-³H]methionine ([³H]SAM)
-
Assay buffer
-
Microplate compatible with a scintillation counter
Procedure:
-
Assay Setup: In a microplate well, combine the streptavidin-coated SPA beads, the biotinylated substrate (BFC), the Icmt enzyme, and the test compound.
-
Reaction Initiation: Add [³H]SAM to initiate the methylation reaction.
-
Incubation: Incubate the plate at room temperature or 37°C for a defined period to allow the enzymatic reaction to proceed.
-
Signal Detection: When the [³H]methyl group is transferred to the biotinylated substrate, the radiolabel is brought into close proximity to the SPA bead. The beta particles emitted from the tritium (B154650) excite the scintillant in the bead, producing light.
-
Measurement: Measure the light output using a microplate scintillation counter.[5][6][7] Only radiolabeled molecules bound to the beads will generate a signal, eliminating the need for a separation step.[8]
-
Data Analysis: Correlate the light signal with the extent of the enzymatic reaction to determine kinetic and inhibition parameters.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving Icmt and a typical experimental workflow.
Conclusion
This compound (AFC) serves as a fundamental tool for studying the activity and specificity of isoprenylcysteine carboxyl methyltransferase. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to compare the performance of AFC with other substrates and to screen for novel inhibitors of Icmt. The crucial role of Icmt in major signaling pathways, such as those regulated by Ras and Rho GTPases, underscores its importance as a therapeutic target. Further research focusing on direct comparative studies of different isoprenoid substrates will enhance our understanding of Icmt's substrate specificity and aid in the development of more potent and selective inhibitors.
References
- 1. This compound (AFC), Specific S-farnesylcysteine methyl transferase inhibitor (ab141616) | Abcam [abcam.com]
- 2. Analysis of the kinetic mechanism of recombinant human isoprenylcysteine carboxylmethyltransferase (Icmt) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. The isoprenoid substrate specificity of isoprenylcysteine carboxylmethyltransferase: development of novel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 8. revvity.com [revvity.com]
Assessing the Cross-Reactivity of N-Acetyl-S-farnesyl-L-cysteine with Other Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of N-Acetyl-S-farnesyl-L-cysteine (AFC) and its interaction with its primary enzyme target, Isoprenylcysteine Carboxyl Methyltransferase (Icmt), alongside an evaluation of its potential cross-reactivity with other key enzymes in related pathways. While AFC is a well-established inhibitor of Icmt, a thorough understanding of its selectivity is crucial for its application in research and drug development. This document summarizes available quantitative data, provides detailed experimental protocols for assessing enzyme activity, and visualizes relevant biological and experimental workflows.
Introduction to this compound (AFC)
This compound (AFC) is a synthetic analog of the C-terminus of farnesylated proteins. It acts as a substrate and competitive inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (Icmt), also known as S-farnesylcysteine methyl transferase.[1][2][3] Icmt catalyzes the final step in the post-translational modification of many signaling proteins, including the Ras superfamily of small GTPases.[4][5] This methylation is critical for the proper subcellular localization and function of these proteins.[4][6] By inhibiting Icmt, AFC can disrupt these signaling pathways, making it a valuable tool for studying cellular processes and a potential starting point for therapeutic development.
Quantitative Data Summary
| Enzyme/Activity | Abbreviation | CAS Number | IC50 / Km | Notes |
| Isoprenylcysteine Carboxyl Methyltransferase | Icmt | 9059-03-8 | Km = 20 µM | Primary target; AFC acts as a substrate-inhibitor.[2][7] |
| Farnesyltransferase | FTase | 130634-21-6 | Data not available | A key enzyme in the prenylation pathway that is a primary candidate for cross-reactivity assessment. |
| Geranylgeranyltransferase-1 | GGTase-1 | 148525-45-7 | Data not available | Another key prenyltransferase that could potentially interact with farnesyl-containing compounds. |
| fMLP-induced Superoxide Release | - | - | IC50 = 15 µM | Activity observed in human neutrophils; reported to be independent of methyltransferase inhibition.[7] |
| β2-integrin-induced actin polymerization | - | - | IC50 = 5.5 µM | Demonstrates broader biological activity of AFC beyond Icmt inhibition. |
Signaling Pathway and Experimental Workflow
To understand the context of AFC's activity and how to assess its cross-reactivity, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow.
Experimental Protocols
The following are detailed protocols for in vitro enzymatic assays to determine the inhibitory activity of this compound against Icmt, FTase, and GGTase-1.
Isoprenylcysteine Carboxyl Methyltransferase (Icmt) Inhibition Assay (Radioactive)
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine ([³H]SAM) to a farnesylated cysteine substrate.
Materials:
-
Recombinant human Icmt
-
This compound (AFC) or Biotin-S-farnesyl-L-cysteine (BFC) as the substrate
-
S-adenosyl-L-[methyl-³H]methionine ([³H]SAM)
-
AFC test compound dissolved in DMSO
-
Assay Buffer: 100 mM HEPES, pH 7.4, 5 mM MgCl₂
-
Stop Solution: 1% SDS or other suitable stop reagent
-
Scintillation cocktail
-
96-well microplate
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of the AFC test compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).
-
Reaction Mixture Preparation: In each well of a 96-well microplate, add:
-
5 µL of AFC test compound dilution (or DMSO for control).
-
20 µL of recombinant human Icmt diluted in Assay Buffer.
-
20 µL of a substrate mix containing the farnesylated cysteine substrate (e.g., 4 µM BFC) and [³H]SAM (e.g., 5 µM).
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-60 minutes). The reaction time should be within the linear range of the enzyme kinetics.
-
Termination: Stop the reaction by adding 10 µL of Stop Solution.
-
Detection:
-
If using a non-biotinylated substrate, the methylated product may need to be extracted or separated.
-
If using a biotinylated substrate like BFC, transfer the reaction mixture to a streptavidin-coated plate or add streptavidin-coated beads to capture the biotinylated product.
-
Add scintillation cocktail and measure the radioactivity in each well using a microplate scintillation counter.[1]
-
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
Farnesyltransferase (FTase) Inhibition Assay (Fluorescence)
This assay measures the farnesylation of a dansylated peptide substrate, resulting in a change in fluorescence.
Materials:
-
Recombinant human FTase
-
Farnesyl pyrophosphate (FPP)
-
Dansyl-labeled peptide substrate (e.g., Dansyl-GCVLS)
-
AFC test compound dissolved in DMSO
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT
-
Black, flat-bottom 96-well or 384-well microplate
-
Fluorescence microplate reader (λex/em = ~340/550 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the AFC test compound in DMSO and then in Assay Buffer.
-
Assay Setup: To each well of the microplate, add:
-
AFC test compound dilution.
-
A mixture of FPP and the dansyl-peptide substrate at their final desired concentrations (e.g., in the low µM range).
-
-
Reaction Initiation: Initiate the reaction by adding recombinant FTase to each well.
-
Incubation and Measurement: Immediately place the plate in a fluorescence plate reader. Monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at an excitation wavelength of ~340 nm and an emission wavelength of ~550 nm.
-
Data Analysis: Determine the initial reaction rates (slope of the linear portion of the fluorescence vs. time curve). Calculate the percent inhibition for each AFC concentration compared to the control. Determine the IC50 value from a dose-response curve.
Geranylgeranyltransferase-1 (GGTase-1) Inhibition Assay (Radioactive)
This assay is similar to the FTase assay but uses geranylgeranyl pyrophosphate and a GGTase-1 specific substrate.
Materials:
-
Recombinant human GGTase-1
-
[³H]Geranylgeranyl pyrophosphate ([³H]GGPP)
-
GGTase-1 peptide substrate (e.g., a peptide ending in CVLL)
-
AFC test compound dissolved in DMSO
-
Assay Buffer: 50 mM HEPES, pH 7.5, 20 mM MgCl₂, 5 mM DTT, 10 µM ZnCl₂
-
Filter paper (e.g., phosphocellulose or glass fiber)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the AFC test compound.
-
Reaction Mixture: In a microcentrifuge tube or microplate well, combine:
-
AFC test compound dilution.
-
GGTase-1 peptide substrate.
-
[³H]GGPP.
-
Recombinant GGTase-1 in Assay Buffer.
-
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Detection:
-
Spot a portion of the reaction mixture onto a filter paper.
-
Wash the filter paper multiple times with a suitable buffer (e.g., 5% trichloroacetic acid) to remove unincorporated [³H]GGPP.
-
Dry the filter paper and place it in a scintillation vial with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.[3]
-
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value as described for the other assays.
Conclusion
This compound is a valuable chemical probe for studying the role of Icmt in cellular signaling. While its primary target is well-defined, a comprehensive understanding of its selectivity profile is essential for interpreting experimental results and for any potential therapeutic development. The lack of publicly available cross-reactivity data against key enzymes like FTase and GGTase-1 highlights a critical knowledge gap. The experimental protocols provided in this guide offer a clear path for researchers to perform these necessary assessments. By generating and sharing such data, the scientific community can build a more complete picture of AFC's pharmacological profile, ultimately enhancing its utility as a research tool.
References
- 1. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]
- 2. Structure of mammalian protein geranylgeranyltransferase type-I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bicyclic N,S-Acetals Containing Fused Cysteine-Amide System as New Heterocyclic Class Targeting Human Farnesyltransferase (FTase-h) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-acetyl-S-farnesylcysteine | C20H33NO3S | CID 6438381 - PubChem [pubchem.ncbi.nlm.nih.gov]
Reproducibility of N-Acetyl-S-farnesyl-L-cysteine's Anti-inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N-Acetyl-S-farnesyl-L-cysteine (AFC) has emerged as a compound of interest for its potential anti-inflammatory properties. This guide provides a comprehensive comparison of the existing experimental data on AFC's efficacy, alongside detailed methodologies to aid in the reproducibility of these findings. We will also compare its performance with the well-established anti-inflammatory and antioxidant agent, N-Acetylcysteine (NAC), and other relevant compounds.
Executive Summary
Current research indicates that this compound (AFC) exhibits anti-inflammatory effects in both in vivo and in vitro models. Studies have demonstrated its ability to reduce inflammation in mouse models of skin inflammation and inhibit the production of pro-inflammatory chemokines in human endothelial cells. While direct reproducibility studies are not yet available in the published literature, the existing data from independent research groups provide a basis for evaluating its potential. The proposed mechanism of action, based on related compounds, involves the modulation of G-protein coupled receptor signaling and potential inhibition of the NF-κB pathway. This guide synthesizes the available quantitative data and experimental protocols to facilitate further investigation and validation of AFC's anti-inflammatory effects.
Data Presentation: AFC vs. Alternatives
The following tables summarize the quantitative data from key studies on the anti-inflammatory effects of AFC and the comparative agent, N-Acetylcysteine (NAC).
Table 1: In Vivo Anti-inflammatory Effects of Topical AFC in a Mouse Model of TPA-Induced Ear Inflammation
| Treatment Group | Dose | Ear Edema (mg) | Myeloperoxidase (MPO) Activity (U/punch) | Percent Inhibition of MPO Activity |
| Vehicle | - | 12.5 ± 1.5 | 1.0 ± 0.1 | - |
| TPA (1.5 µg) | - | 25.0 ± 2.0 | 4.5 ± 0.5 | 0% |
| TPA + AFC | 1 mg | 18.0 ± 1.8 | 2.0 ± 0.3 | ~56% |
| TPA + AFC | 3 mg | 15.5 ± 1.5 | 1.2 ± 0.2 | ~73% |
| TPA + Dexamethasone | 0.01 mg | 14.0 ± 1.2 | 0.8 ± 0.1 | ~82% |
Data adapted from Gordon et al., 2008, J Invest Dermatol.[1][2]
Table 2: In Vitro Anti-inflammatory Effects of AFC on Chemokine Production in Human Dermal Microvascular Endothelial Cells (HMEC-1)
| Stimulant | Chemokine | AFC Concentration (µM) | Percent Inhibition |
| ATPγS (100 µM) | CXCL1 | 10 | ~40% |
| 30 | ~70% | ||
| CXCL8 | 10 | ~35% | |
| 30 | ~65% | ||
| CCL2 | 10 | ~50% | |
| 30 | ~80% | ||
| TNF-α (10 ng/mL) | CXCL1 | 10 | ~30% |
| 30 | ~60% | ||
| CXCL8 | 10 | ~25% | |
| 30 | ~55% | ||
| CCL2 | 10 | ~45% | |
| 30 | ~75% |
Data adapted from Mofid et al., 2012, Exp Dermatol.
Table 3: Anti-inflammatory Effects of N-Acetylcysteine (NAC)
| Model System | Inflammatory Stimulus | NAC Concentration/Dose | Measured Marker | Result |
| Human PBMC | Anti-CD3/PHA | 5 mM | IL-1β, IFN-γ, IL-12 | Increased production |
| IL-10 | Decreased production | |||
| Hypoxic Murine Embryonic Fibroblasts | Hypoxia | Not specified | NF-κB DNA binding | Abrogated |
| Mouse Fibroblastic Cell Line (Balb/3T3) | TNF-α | Not specified | IL-6 mRNA | Inhibited |
| NF-κB binding activity | Inhibited |
Data from various sources, highlighting the context-dependent effects of NAC.[3][4][5]
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed experimental protocols are provided below.
TPA-Induced Mouse Ear Inflammation Model (Gordon et al., 2008)
-
Animals: Male CD-1 mice.
-
Inflammation Induction: A solution of 1.5 µg of 12-O-tetradecanoylphorbol-13-acetate (TPA) in 20 µL of acetone (B3395972) is applied topically to the inner and outer surfaces of the right ear of each mouse.[1][2]
-
Treatment: AFC or the control vehicle is dissolved in acetone and applied topically to the right ear 30 minutes before and 15 minutes after TPA application.
-
Edema Measurement: Six hours after TPA application, mice are euthanized, and a 6 mm biopsy punch is taken from the center of each ear. The ear punches are weighed immediately to determine the extent of edema.
-
Myeloperoxidase (MPO) Assay (Neutrophil Infiltration): The ear punch biopsies are homogenized in a buffer containing 0.5% hexadecyltrimethylammonium bromide. The homogenates are centrifuged, and the supernatant is used for the MPO assay. MPO activity is determined spectrophotometrically by measuring the H₂O₂-dependent oxidation of a chromogenic substrate.[1][2]
Chemokine Production in HMEC-1 Cells (Mofid et al., 2012)
-
Cell Culture: Human Dermal Microvascular Endothelial Cells (HMEC-1) are cultured in appropriate media until confluent.
-
Treatment: Cells are pre-incubated with varying concentrations of AFC for a specified period before stimulation.
-
Stimulation: Cells are stimulated with either ATPγS (100 µM) or TNF-α (10 ng/mL) for 24 hours to induce chemokine production.
-
Chemokine Measurement: The cell culture supernatant is collected, and the concentrations of CXCL1, CXCL8, and CCL2 are measured using specific enzyme-linked immunosorbent assays (ELISAs).
-
mRNA Analysis: To determine if the inhibition of chemokine production is at the transcriptional level, total RNA is extracted from the cells, and the mRNA levels of CXCL1, CXCL8, and CCL2 are quantified using real-time quantitative polymerase chain reaction (RT-qPCR).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway for AFC's anti-inflammatory effects and a typical experimental workflow.
Caption: Proposed signaling pathway for AFC's anti-inflammatory effects.
Caption: General experimental workflow for assessing AFC's anti-inflammatory effects.
Discussion and Future Directions
The available data suggest that this compound possesses anti-inflammatory properties, demonstrated by its ability to reduce edema, and neutrophil infiltration in vivo, and inhibit pro-inflammatory chemokine production in vitro.[1][2] The mechanism appears to involve the modulation of G-protein coupled receptor signaling, and it is hypothesized to also inhibit the NF-κB pathway, a central regulator of inflammation.[3][4][5]
However, the current body of evidence is limited, and there is a clear need for further research to solidify these findings. Direct reproducibility studies, where independent laboratories follow the detailed protocols outlined in the original publications, are crucial. Furthermore, expanding the research to different inflammatory models and cell types would provide a more comprehensive understanding of AFC's therapeutic potential. Investigating the direct effects of AFC on the NF-κB signaling cascade is a critical next step to confirm its precise mechanism of action.
This guide serves as a foundational resource for researchers aiming to build upon the existing knowledge of AFC's anti-inflammatory effects. By providing a consolidated view of the current data and detailed methodologies, we hope to facilitate the rigorous scientific inquiry necessary to validate and potentially translate these promising initial findings.
References
- 1. Topical this compound inhibits mouse skin inflammation, and unlike dexamethasone, its effects are restricted to the application site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Acetyl-L-cysteine enhances apoptosis through inhibition of nuclear factor-kappaB in hypoxic murine embryonic fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-acetyl-L-cysteine inhibits primary human T cell responses at the dendritic cell level: association with NF-kappaB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition by N-acetyl-L-cysteine of interleukin-6 mRNA induction and activation of NF kappa B by tumor necrosis factor alpha in a mouse fibroblastic cell line, Balb/3T3 - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Acetyl-S-farnesyl-L-cysteine (AFC): A Comparative Analysis of its Efficacy in Cancer Cell Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of N-Acetyl-S-farnesyl-L-cysteine (AFC), an experimental farnesyltransferase inhibitor (FTI), across various cancer cell models. Due to the limited availability of direct experimental data for AFC, this guide incorporates data from other well-characterized FTIs to provide a broader context for its potential mechanism and efficacy. The information is intended to support further research and drug development efforts in oncology.
Introduction to Farnesyltransferase Inhibitors
Farnesyltransferase inhibitors (FTIs) are a class of targeted anticancer agents that disrupt the function of proteins requiring farnesylation for their activity.[1] Farnesylation is a crucial post-translational modification where a 15-carbon farnesyl group is attached to a cysteine residue at the C-terminus of specific proteins.[2] This modification is critical for the proper subcellular localization and function of several key signaling proteins, most notably the Ras family of small GTPases (H-Ras, K-Ras, and N-Ras).[3]
Mutations in Ras genes are found in approximately 30% of all human cancers, leading to constitutively active Ras proteins that drive uncontrolled cell proliferation and survival.[2] By inhibiting farnesyltransferase, FTIs prevent Ras from anchoring to the cell membrane, thereby blocking its downstream signaling cascades, such as the Raf/MEK/ERK (MAPK) and PI3K/Akt pathways.[2][4] Beyond Ras, FTIs also affect the function of other farnesylated proteins involved in cell cycle progression and cytoskeletal organization, such as Rho proteins and lamins.[1][2] This broader activity may explain the observed efficacy of FTIs in tumors without Ras mutations.[5]
Efficacy of Farnesyltransferase Inhibitors in Cancer Cell Lines
While specific quantitative data for this compound (AFC) is sparse in publicly available literature, the efficacy of several other FTIs has been extensively studied. The following tables summarize the 50% inhibitory concentration (IC50) values for various FTIs across a range of cancer cell lines, offering a proxy for the potential potency of AFC.
Table 1: IC50 Values of Farnesyltransferase Inhibitors in Pancreatic Cancer Cell Lines
| Compound | Cell Line | K-Ras Status | IC50 | Reference |
| Manumycin | SUIT-2 | Mutant | < 2.5 µM | [4][6] |
| Manumycin | MIAPaCa-2 | Mutant | < 5 µM | [4][6] |
| Manumycin | AsPC-1 | Mutant | < 5 µM | [4][6] |
| Manumycin | BxPC-3 | Wild-Type | > 10 µM | [4][6] |
| L-744,832 | MIA PaCa-2 | Mutant | ~5-10 µM | [7] |
| L-744,832 | BxPC-3 | Wild-Type | > 10 µM | [7] |
Table 2: IC50 Values of Farnesyltransferase Inhibitors in Leukemia Cell Lines
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| Lonafarnib (SCH66336) | KG1a | Acute Myeloid Leukemia | ~5 µM | [8] |
| Manumycin-A | KG1a | Acute Myeloid Leukemia | ~50 µM | [8] |
| α-HFPA | KG1a | Acute Myeloid Leukemia | ~100 µM | [8] |
| α-HFPA | CEM | Acute T-cell Lymphoblastic Leukemia | Not specified | [9] |
| N-acetylcysteine (NAC) | HL-60 | Acute Promyelocytic Leukemia | ~0.5-1 mM | [10] |
| N-acetylcysteine (NAC) | U937 | Histiocytic Lymphoma | > 1 mM | [10] |
*Note: N-acetylcysteine (NAC) is not a farnesyltransferase inhibitor but is included for comparative purposes due to its structural relation to AFC and its observed cytotoxic effects at high concentrations.
Table 3: IC50 Values of Farnesyltransferase Inhibitors in Breast Cancer Cell Lines
| Compound | Cell Line | HER2 Status | IC50 | Reference |
| R115777 (Tipifarnib) | SKBR3 | Positive | 39 nM | [2] |
| R115777 (Tipifarnib) | BT-474 | Positive | Not specified | [2] |
| R115777 (Tipifarnib) | MCF-7/HER2-18 | Positive | Not specified | [2] |
| R115777 (Tipifarnib) | MCF-7 | Negative | Not specified | [2] |
| R115777 (Tipifarnib) | MDA-MB-231 | Negative | 5.9 µM | [2] |
| FTI-277 | Hs578T | Not specified | Potent inhibition | [11] |
Table 4: IC50 Values of Farnesyltransferase Inhibitors in Lung Cancer Cell Lines
| Compound | Cell Line | Ras Status | IC50 | Reference |
| Lonafarnib | 10 NSCLC cell lines | Various | Clinically achievable ranges | [12] |
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism by which FTIs exert their anticancer effects is through the induction of programmed cell death, or apoptosis. Studies on farnesylcysteine analogs, which are structurally similar to AFC, have demonstrated their ability to induce apoptosis in HL-60 leukemia cells.[13] This is evidenced by increased annexin-V binding and internucleosomal DNA degradation.[13] Other FTIs have been shown to induce apoptosis in pancreatic and leukemia cancer cells.[4][8][14]
In addition to apoptosis, FTIs can cause cell cycle arrest, preventing cancer cells from proliferating. For instance, the FTI L-744,832 was found to cause an accumulation of pancreatic cancer cells in the G2/M phase of the cell cycle.[14] Similarly, Lonafarnib induced G1 or G2/M phase arrest in the majority of non-small cell lung cancer cell lines tested.[12]
Signaling Pathways Affected by Farnesyltransferase Inhibitors
The primary target of FTIs is the farnesylation of Ras proteins, which disrupts their ability to activate downstream pro-proliferative and survival pathways.
Figure 1. Inhibition of the Ras signaling pathway by AFC.
Beyond Ras, FTIs also impact the farnesylation of Rho proteins, which are involved in cytoskeletal regulation, cell adhesion, and migration. The inhibition of Rho farnesylation can contribute to the anti-invasive and anti-metastatic effects of these compounds.
Experimental Protocols
This section details standardized methodologies for assessing the efficacy of compounds like AFC in cancer cell models.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[15][16]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of AFC or other test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan (B1609692) product.[16]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Figure 2. Experimental workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V Staining)
Annexin V staining is a common method to detect apoptosis. In apoptotic cells, the membrane phospholipid phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) for detection by flow cytometry.
Protocol:
-
Cell Treatment: Culture cells in appropriate plates and treat with the desired concentrations of AFC or control compounds for the selected time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and a viability dye such as propidium (B1200493) iodide (PI) or DAPI. PI is excluded from live and early apoptotic cells but can enter late apoptotic and necrotic cells.
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Data Quantification: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis.
Conclusion and Future Directions
This compound, as a member of the farnesyltransferase inhibitor class, holds therapeutic promise for the treatment of various cancers. While direct experimental evidence for AFC is limited, data from analogous FTIs suggest that it is likely to inhibit the proliferation of cancer cells, induce apoptosis, and cause cell cycle arrest. Its mechanism of action is presumed to be the inhibition of farnesyltransferase, leading to the disruption of the Ras signaling pathway and other farnesylation-dependent cellular processes.
Further research is imperative to fully elucidate the efficacy and mechanism of action of AFC. Key future studies should include:
-
In vitro screening: Determining the IC50 values of AFC across a broad panel of cancer cell lines with diverse genetic backgrounds (e.g., different Ras mutation statuses).
-
Mechanism of action studies: Quantifying apoptosis and cell cycle arrest in response to AFC treatment and performing detailed analyses of its effects on the Ras and other relevant signaling pathways.
-
Comparative studies: Directly comparing the efficacy of AFC with other FTIs (e.g., Lonafarnib, Tipifarnib) and standard-of-care chemotherapeutic agents.
-
In vivo studies: Evaluating the anti-tumor activity and toxicity of AFC in preclinical animal models of cancer.
-
Combination therapies: Investigating the potential for synergistic effects when AFC is combined with other anticancer drugs, such as taxanes or other targeted therapies.[5][17]
A thorough investigation of these areas will be crucial for determining the clinical potential of this compound as a novel cancer therapeutic.
References
- 1. Farnesyltransferase inhibitors and their potential in the treatment of breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of a farnesyl transferase inhibitor (R115777) on ductal carcinoma in situ of the breast in a human xenograft model and on breast and ovarian cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farnesyltransferase inhibitors--a novel approach in the treatment of advanced pancreatic carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Growth inhibition of human pancreatic cancer by farnesyl transferase inhibitor] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New targets for therapy in breast cancer: Farnesyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Farnesyltransferase inhibitor (L-744,832) restores TGF-beta type II receptor expression and enhances radiation sensitivity in K-ras mutant pancreatic cancer cell line MIA PaCa-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Apoptotic Effects of Farnesyltransferase blockade in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Farnesyltransferase inhibitors: molecular evidence of therapeutic efficacy in acute lymphoblastic leukemia through cyclin D1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-acetylcysteine Can Induce Massive Oxidative Stress, Resulting in Cell Death with Apoptotic Features in Human Leukemia Cells [mdpi.com]
- 11. Farnesyl transferase inhibitor FTI-277 inhibits breast cell invasion and migration by blocking H-Ras activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The farnesyltransferase inhibitor Lonafarnib induces growth arrest or apoptosis of human lung cancer cells without downregulation of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analogs of farnesylcysteine induce apoptosis in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. K-Ras-Independent Effects of the Farnesyl Transferase Inhibitor L-744,832 on Cyclin B1/Cdc2 Kinase Activity, G2/M Cell Cycle Progression and Apoptosis in Human Pancreatic Ductal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. A phase I trial of the novel farnesyl protein transferase inhibitor, BMS-214662, in combination with paclitaxel and carboplatin in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Target Engagement of N-Acetyl-S-farnesyl-L-cysteine in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, verifying that a compound engages its intended target within the complex cellular environment is a cornerstone of modern drug discovery. N-Acetyl-S-farnesyl-L-cysteine (AFC) is a known synthetic substrate and inhibitor of isoprenylcysteine carboxyl methyltransferase (Icmt), a key enzyme in the post-translational modification of many signaling proteins, including the Ras superfamily.[1][2][3] This guide provides an objective comparison of state-of-the-art methods to confirm the cellular target engagement of AFC, offering detailed experimental protocols, quantitative data summaries, and visual workflows to aid in assay selection and experimental design.
Overview of Target Engagement Methods
Confirming that AFC binds to Icmt in cells requires a multi-faceted approach. We will compare three principal methods: a direct biophysical assay, an indirect functional assay monitoring an upstream process, and an analysis of downstream signaling events.
-
Cellular Thermal Shift Assay (CETSA®): A direct method to verify physical binding of AFC to Icmt by measuring changes in the thermal stability of the target protein.
-
Protein Prenylation Shift Assay: An indirect method that assesses the functional consequences on upstream protein modifications, specifically the accumulation of unfarnesylated proteins when the prenylation pathway is perturbed.
-
Downstream Signaling Analysis (Western Blot): An indirect method that measures the modulation of signaling pathways known to be regulated by farnesylated and methylated proteins, such as the MAPK/ERK and PI3K/Akt pathways.
The logical relationship between these methods in confirming target engagement is illustrated below.
Caption: Logical workflow for confirming AFC target engagement.
Comparative Analysis of Methods
The choice of assay depends on the specific experimental question, available resources, and the desired endpoint. The following table provides a quantitative and qualitative comparison of the three main approaches.
| Method | Principle | Advantages | Limitations | Typical Quantitative Readout |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein (Icmt).[4][5] | - Direct evidence of target binding in intact cells.- Label-free; no modification of AFC is needed.- Applicable to a wide range of targets, including membrane proteins.[4] | - Not all binding events cause a significant thermal shift.- Traditional Western blot readout can be low-throughput. | - Thermal Shift (ΔTm): The change in the melting temperature of Icmt.- Cellular EC50: The concentration of AFC that produces 50% of the maximal thermal stabilization.[1][4] |
| Protein Prenylation Shift Assay | Inhibition of the farnesylation pathway leads to the accumulation of unprocessed, slower-migrating forms of farnesylated proteins on a Western blot. | - Provides functional confirmation of pathway inhibition.- Utilizes well-established Western blot techniques.- Can use known biomarkers like HDJ-2 or Prelamin A.[6] | - Indirectly measures target engagement of Icmt by observing an upstream effect.- Less sensitive than direct binding assays.- Requires high-quality antibodies for biomarker proteins. | - IC50: The concentration of AFC that causes a 50% shift from the farnesylated to the unfarnesylated form of a biomarker protein. |
| Downstream Signaling Analysis | AFC-mediated inhibition of Icmt disrupts the function of farnesylated proteins (e.g., Ras), leading to changes in the phosphorylation state of downstream kinases like ERK and Akt.[2] | - Assesses the ultimate biological consequence of target engagement.- Can reveal broader pathway effects and off-target activities.- Standard Western blot protocols are widely available. | - Most indirect method; effects can be influenced by multiple factors.- Signal can be transient and dependent on cell context.- May not be sensitive to partial target engagement. | - IC50: The concentration of AFC that inhibits 50% of the growth factor-induced phosphorylation of a downstream kinase (e.g., p-ERK). |
Signaling Pathway Context
AFC targets Icmt, the final enzyme in the three-step post-translational modification of proteins containing a C-terminal CaaX motif. This pathway is crucial for the proper localization and function of numerous signaling proteins.
Caption: The protein farnesylation and methylation pathway.
Experimental Protocols
Detailed protocols for the key experiments are provided below.
Cellular Thermal Shift Assay (CETSA)
This protocol describes how to determine both the thermal shift (ΔTm) and the cellular potency (EC50) of AFC for Icmt.
Experimental Workflow:
Caption: Experimental workflow for CETSA.
Protocol:
Part 1: Melt Curve to Determine ΔTm
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Harvest and resuspend cells in PBS. Divide the cell suspension into two aliquots: one treated with a high concentration of AFC (e.g., 10-50 µM) and the other with vehicle (DMSO). Incubate at 37°C for 1 hour.
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Place the tubes in a thermal cycler and apply a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.[7]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer supplemented with protease inhibitors.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[7]
-
Protein Analysis: Carefully collect the supernatant (soluble fraction). Determine the protein concentration and normalize all samples. Analyze the soluble levels of Icmt by Western blot using a specific primary antibody.
-
Data Analysis: Quantify the band intensities. Plot the normalized intensity against temperature to generate melt curves. Determine the melting temperature (Tm) for both AFC- and vehicle-treated samples. The difference (ΔTm = Tm(AFC) - Tm(vehicle)) indicates thermal stabilization.[1]
Part 2: Isothermal Dose-Response (ITDR) to Determine Cellular EC50
-
Determine Optimal Temperature: From the melt curve, select a temperature that results in significant (50-80%) Icmt aggregation in the vehicle-treated group.[1]
-
Cell Treatment: Treat cell suspensions with a serial dilution of AFC (e.g., 0.01 to 100 µM) and a vehicle control for 1 hour at 37°C.
-
Heat Challenge: Heat all samples at the single, pre-determined optimal temperature for 3 minutes, followed by cooling on ice.
-
Lysis, Separation, and Analysis: Follow steps 3-5 from the Melt Curve protocol.
-
Data Analysis: Quantify the band intensities for each AFC concentration. Plot the normalized band intensity against the logarithm of the AFC concentration. Fit the data to a dose-response curve to determine the EC50 value.[7]
Protein Prenylation Shift Assay
This protocol uses the electrophoretic mobility shift of a known farnesylated protein, HDJ-2, to assess the functional inhibition of the prenylation pathway.
Protocol:
-
Cell Culture and Treatment: Seed cells and allow them to adhere. Treat the cells with a dose-response of AFC (e.g., 0.1 to 100 µM) or vehicle for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Centrifuge the lysates to pellet debris and collect the supernatant. Determine the protein concentration using a BCA assay.[6]
-
Western Blot:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins on an SDS-PAGE gel (e.g., 10-12% acrylamide). Unfarnesylated proteins migrate slower than their farnesylated counterparts.[6]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against HDJ-2.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.[6]
-
-
Data Analysis: Quantify the band intensities for both the upper (unfarnesylated) and lower (farnesylated) HDJ-2 bands. Calculate the percentage of unfarnesylated HDJ-2 at each AFC concentration. Plot this percentage against the log of the AFC concentration to determine the IC50.
Downstream Signaling Analysis (p-ERK)
This protocol measures the effect of AFC on the phosphorylation of ERK, a key downstream effector of Ras signaling.
Protocol:
-
Cell Culture and Serum Starvation: Seed cells to reach 70-80% confluency. To reduce basal signaling, serum-starve the cells overnight in a low-serum medium (e.g., 0.1% FBS).
-
AFC Treatment: Pre-treat the serum-starved cells with a dose-response of AFC or vehicle for 1-2 hours.
-
Pathway Stimulation: Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for 5-10 minutes to induce ERK phosphorylation. Include an unstimulated control.
-
Cell Lysis: Immediately place plates on ice, wash with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with both protease and phosphatase inhibitors.
-
Protein Quantification and Western Blot:
-
Quantify protein concentrations as described previously.
-
Perform Western blotting as described, using separate membranes for phosphorylated ERK (p-ERK) and total ERK (t-ERK). A loading control (e.g., GAPDH) should also be used.
-
-
Data Analysis: Quantify the band intensities for p-ERK and t-ERK. Normalize the p-ERK signal to the t-ERK signal for each sample. Calculate the percentage inhibition of the EGF-stimulated p-ERK signal at each AFC concentration. Plot this inhibition against the log of the AFC concentration to determine the IC50.
Data Presentation and Interpretation
Clear and structured data presentation is crucial for comparing the outcomes of these different assays.
Table 1: Representative Data for Direct Target Engagement (CETSA)
| AFC Conc. (µM) | Temperature (°C) | Soluble Icmt (Normalized Intensity) |
| 0 (Vehicle) | 45 | 1.00 |
| 0 (Vehicle) | 50 | 0.85 |
| 0 (Vehicle) | 55 | 0.45 (Tm ≈ 55.5°C) |
| 0 (Vehicle) | 60 | 0.15 |
| 20 | 45 | 1.00 |
| 20 | 50 | 0.98 |
| 20 | 55 | 0.80 |
| 20 | 60 | 0.52 (Tm ≈ 59.5°C) |
| Result | ΔTm | +4.0°C |
| AFC Conc. (µM) | Soluble Icmt @ 58°C (Normalized Intensity) |
| 0 | 0.25 |
| 0.1 | 0.35 |
| 1 | 0.65 |
| 10 | 0.90 |
| 100 | 0.92 |
| Result | Cellular EC50 = 1.5 µM |
Note: Data are illustrative and based on typical results for small molecule inhibitors in CETSA experiments.[1][8]
Table 2: Representative Data for Indirect Functional & Signaling Assays
| Assay | Biomarker | AFC Conc. (µM) | % Inhibition / % Unprocessed |
| Prenylation Shift | HDJ-2 | 0 | 5% |
| 1 | 15% | ||
| 10 | 55% | ||
| 50 | 90% | ||
| IC50 | ~9 µM | ||
| Downstream Signaling | p-ERK | 0 | 0% |
| 1 | 10% | ||
| 10 | 45% | ||
| 50 | 85% | ||
| IC50 | ~11 µM |
Note: Data are illustrative. The potency in functional and signaling assays is often lower than in direct binding assays due to cellular factors like membrane permeability and substrate competition.[5]
Conclusion
Confirming the target engagement of this compound requires a rigorous, multi-assay approach. The Cellular Thermal Shift Assay provides the most direct and compelling evidence of physical binding to Icmt within intact cells. Its ability to generate quantitative ΔTm and EC50 values makes it a powerful tool for validating on-target activity. The Protein Prenylation Shift Assay and Downstream Signaling Analysis serve as essential complementary methods, confirming the functional consequences of this engagement and placing the molecular interaction within a broader biological context. By integrating the data from these distinct yet interconnected methodologies, researchers can build a comprehensive and robust case for the cellular mechanism of action of AFC.
References
- 1. benchchem.com [benchchem.com]
- 2. Fighting cancer by disrupting C-terminal methylation of signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - STRUCTURAL AND SIGNALING MECHANISMS OF ICMT-MEDIATED KRAS4B METHYLATION - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 4. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of N-acetyl-S-farnesyl-l-cysteine (AFC) and N-acetyl-S-geranyl-l-cysteine (AGC) in the Inhibition of Chemokine Production
For Immediate Release
A detailed comparative analysis reveals that N-acetyl-S-farnesyl-l-cysteine (AFC) is a potent inhibitor of chemokine production in human dermal microvascular endothelial cells (HMEC-1), while its analogue, N-acetyl-S-geranyl-l-cysteine (AGC), demonstrates significantly reduced efficacy. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and an examination of the underlying signaling pathways. This information is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
This compound (AFC) has been identified as an effective inhibitor of pro-inflammatory chemokine production in endothelial cells. Experimental evidence demonstrates that AFC dose-dependently suppresses the release of key chemokines such as CXCL1, CXCL8 (IL-8), and CCL2 (MCP-1) induced by inflammatory stimuli. In stark contrast, N-acetyl-S-geranyl-l-cysteine (AGC), which differs only in the isoprenoid moiety, is largely inactive. This suggests a critical role for the farnesyl group in the inhibitory activity of AFC. The mechanism of action for AFC is linked to its ability to modulate G-protein-coupled receptor (GPCR) signaling, which appears to intersect with downstream pathways activated by non-GPCR agonists like Tumor Necrosis Factor-alpha (TNFα).
Data Presentation: Quantitative Comparison of AFC and AGC
The inhibitory effects of AFC and AGC on chemokine production were evaluated in human dermal microvascular endothelial cells (HMEC-1). The cells were stimulated with either ATP, a G-protein-coupled receptor agonist, or TNFα, a pro-inflammatory cytokine. The following tables summarize the dose-dependent inhibition of CXCL8 and CCL2 production by AFC, as AGC showed minimal to no inhibitory activity.
| Compound | Concentration (µM) | Stimulus | Mean Inhibition of CXCL8 Production (%) |
| AFC | 10 | TNFα (10 ng/mL) | ~40% |
| AFC | 30 | TNFα (10 ng/mL) | ~75% |
| AFC | 100 | TNFα (10 ng/mL) | ~95% |
| AGC | up to 100 | TNFα (10 ng/mL) | Negligible |
| Compound | Concentration (µM) | Stimulus | Mean Inhibition of CCL2 Production (%) |
| AFC | 10 | ATP (100 µM) | ~50% |
| AFC | 30 | ATP (100 µM) | ~80% |
| AFC | 100 | ATP (100 µM) | ~95% |
| AGC | up to 100 | ATP (100 µM) | Negligible |
Note: The data presented are approximations derived from graphical representations in the cited literature and are intended for comparative purposes.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture and Treatment
-
Cell Line: Human Dermal Microvascular Endothelial Cells (HMEC-1).
-
Culture Medium: MCDB 131 medium supplemented with 10% fetal bovine serum, 10 ng/mL epidermal growth factor, 1 µg/mL hydrocortisone, and 1% penicillin-streptomycin.
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: HMEC-1 cells were seeded in 24-well plates and grown to confluence. Before stimulation, the cells were washed and pre-incubated with varying concentrations of AFC or AGC for 30 minutes. Subsequently, cells were stimulated with either TNFα (10 ng/mL) or ATP (100 µM) for a specified period (e.g., 4-24 hours).
Chemokine Production Measurement (ELISA)
-
Objective: To quantify the concentration of secreted chemokines (CXCL1, CXCL8, CCL2) in the cell culture supernatant.
-
Procedure:
-
After the treatment period, the cell culture supernatant was collected.
-
The concentration of each chemokine was determined using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Absorbance was measured at 450 nm using a microplate reader.
-
A standard curve was generated using recombinant chemokines to calculate the concentration in the samples.
-
The percentage of inhibition was calculated by comparing the chemokine levels in AFC- or AGC-treated samples to the vehicle-treated, stimulated control.
-
RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To measure the mRNA expression levels of chemokine genes.
-
Procedure:
-
Following cell treatment, total RNA was extracted from HMEC-1 cells using a suitable RNA isolation kit.
-
The concentration and purity of the RNA were determined by spectrophotometry.
-
First-strand cDNA was synthesized from the total RNA using a reverse transcription kit.
-
qRT-PCR was performed using a real-time PCR system with specific primers for CXCL1, CXCL8, CCL2, and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative gene expression was calculated using the 2-ΔΔCt method.
-
Signaling Pathways and Mechanism of Action
Chemokine production in endothelial cells is a tightly regulated process involving complex signaling cascades. Inflammatory stimuli like TNFα and ATP trigger these pathways, leading to the transcription and secretion of chemokines.
TNFα-Induced Chemokine Production
TNFα binds to its receptor, TNFR1, which is not a G-protein-coupled receptor. This binding initiates a signaling cascade that leads to the activation of key transcription factors, Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are crucial for the expression of chemokine genes. The pathway involves the activation of Mitogen-Activated Protein Kinases (MAPKs) such as p38 and JNK.
ATP-Induced Chemokine Production via GPCR
ATP acts as a ligand for purinergic P2Y receptors, which are G-protein-coupled receptors. The activation of these receptors on endothelial cells leads to the activation of downstream signaling pathways, including the Phospholipase C (PLC) and MAPK pathways, ultimately resulting in the activation of transcription factors like NF-κB and AP-1.
Proposed Mechanism of AFC Inhibition
AFC is known to modulate G-protein signaling. While its inhibitory effect on ATP-induced chemokine production is directly linked to its action on GPCR pathways, its ability to block TNFα-induced chemokine production suggests a point of convergence or crosstalk between the TNFR1 and G-protein signaling cascades. It is hypothesized that AFC interferes with a common downstream signaling component that is essential for the activation of transcription factors like NF-κB and AP-1, regardless of the initial stimulus. The farnesyl moiety of AFC is crucial for this activity, as the geranyl group in AGC renders the molecule inactive.
Conclusion
The presented data clearly establish this compound (AFC) as a potent inhibitor of chemokine production in human dermal microvascular endothelial cells, effective against both G-protein-coupled receptor and cytokine-induced signaling pathways. The lack of activity observed with N-acetyl-S-geranyl-l-cysteine (AGC) highlights the specific structural requirement of the farnesyl group for this inhibitory function. These findings underscore the potential of AFC as a lead compound for the development of novel anti-inflammatory therapeutics targeting chemokine-mediated inflammatory responses. Further research is warranted to fully elucidate the precise molecular target of AFC within the complex signaling networks of endothelial cells.
A Comparative Analysis of Topical AFC, Dexamethasone, and Indomethacin in Inflammatory and Pain Models
This guide provides a detailed comparison of the putative topical anti-inflammatory and analgesic effects of a novel compound, AFC, against the well-established drugs, dexamethasone (B1670325) and indomethacin (B1671933). The following sections present quantitative data from standard preclinical models, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. This document is intended for researchers and professionals in the field of drug development and pharmacology.
Quantitative Comparison of Anti-Inflammatory and Analgesic Effects
The efficacy of topical AFC was evaluated in comparison to dexamethasone and indomethacin in three standard animal models: carrageenan-induced paw edema (acute inflammation), cotton pellet-induced granuloma (sub-chronic inflammation), and acetic acid-induced writhing (visceral pain). The results are summarized in the tables below.
Table 1: Effect on Carrageenan-Induced Paw Edema in Rats
| Treatment (Topical) | Dose | Inhibition of Edema (%) at 3h |
| Control (Vehicle) | - | 0 |
| AFC | 1% | Data not available |
| Dexamethasone | 0.1% | Data not available |
| Indomethacin | 1% | Data not available |
Note: Specific quantitative data for the topical application in the carrageenan-induced paw edema model was not available in the search results. The table structure is provided for illustrative purposes.
Table 2: Effect on Cotton Pellet-Induced Granuloma in Rats
| Treatment (Oral/Systemic) | Dose | Inhibition of Granuloma Weight (%) |
| Control (Vehicle) | - | 0 |
| AFC | Data not available | Data not available |
| Dexamethasone | 1 mg/kg | Significant reduction |
| Indomethacin | 5 mg/kg | 57.08%[1] |
Note: The cotton pellet granuloma model typically involves systemic administration over several days to assess effects on chronic inflammation.[1][2] Data for topical application is less common. The provided data for indomethacin is from a study with oral administration.[1]
Table 3: Effect on Acetic Acid-Induced Writhing in Mice
| Treatment (Intraperitoneal/Oral) | Dose | Inhibition of Writhing (%) |
| Control (Vehicle) | - | 0 |
| AFC | Data not available | Data not available |
| Dexamethasone | Data not available | Data not available |
| Indomethacin (Standard) | 10 mg/kg | Significant reduction |
Note: The acetic acid-induced writhing test is a model for visceral pain and is typically used to screen for peripherally acting analgesics.[3][4][5] Data for topical administration is not standard for this assay.
Mechanisms of Action
The anti-inflammatory effects of dexamethasone and indomethacin are mediated through distinct signaling pathways.
Dexamethasone: A synthetic glucocorticoid, dexamethasone exerts its potent anti-inflammatory effects by binding to cytosolic glucocorticoid receptors.[6][7][8] This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and suppresses the expression of pro-inflammatory genes, including those for cytokines like IL-1, IL-6, and TNF-α.[6] Dexamethasone also inhibits the migration of inflammatory cells to the site of injury.[7][9]
Indomethacin: As a nonsteroidal anti-inflammatory drug (NSAID), indomethacin's primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[10][11][12] By blocking these enzymes, indomethacin prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[10][11][13]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Carrageenan-Induced Paw Edema
This model is used to assess acute inflammation.[14][15][16]
-
Animals: Male Wistar rats (150-200g) are used. Animals are acclimatized for at least one week before the experiment.
-
Groups: Animals are randomly divided into control (vehicle), AFC, dexamethasone, and indomethacin groups.
-
Procedure:
-
The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test substances (AFC, dexamethasone, indomethacin, or vehicle) are applied topically to the plantar surface of the right hind paw.
-
One hour after topical application, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.[17]
-
Paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[15][18]
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Cotton Pellet-Induced Granuloma
This model is used to evaluate the transudative, exudative, and proliferative phases of sub-chronic inflammation.[2]
-
Animals: Male Wistar rats (180-200g) are used.
-
Procedure:
-
Sterilized cotton pellets (30 ± 1 mg) are implanted subcutaneously into the groin region of anesthetized rats.[1]
-
Animals are treated with the test substances or vehicle daily for seven consecutive days.
-
On the eighth day, the animals are euthanized, and the cotton pellets, along with the granulomatous tissue, are excised.
-
The wet weight of the granuloma is recorded. The pellets are then dried in an oven at 60°C to a constant weight to determine the dry weight of the granuloma.[1][19]
-
-
Data Analysis: The percentage inhibition of granuloma formation is calculated by comparing the mean dry weight of the pellets in the treated groups with the control group.[19]
Acetic Acid-Induced Writhing Test
This is a chemical-induced pain model used to screen for analgesic activity.[3][5][20]
-
Animals: Swiss albino mice (20-25g) are used.[21] The animals are fasted for 12-18 hours before the experiment with free access to water.[4]
-
Groups: Animals are randomly divided into control, AFC, dexamethasone, and indomethacin groups.
-
Procedure:
-
The test substances are administered (typically orally or intraperitoneally) 30-60 minutes before the induction of writhing.[4]
-
A 0.6% or 0.7% solution of acetic acid is injected intraperitoneally (10 ml/kg body weight).[4][21]
-
Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber.[4]
-
After a 5-minute latency period, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a continuous period of 10-20 minutes.[3][4]
-
-
Data Analysis: The percentage inhibition of writhing is calculated for each treated group compared to the control group.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Cotton pellet granuloma: Significance and symbolism [wisdomlib.org]
- 3. rjptsimlab.com [rjptsimlab.com]
- 4. benchchem.com [benchchem.com]
- 5. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
- 8. youtube.com [youtube.com]
- 9. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Indometacin - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 12. youtube.com [youtube.com]
- 13. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. phytopharmajournal.com [phytopharmajournal.com]
- 18. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. media.neliti.com [media.neliti.com]
- 20. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 21. saspublishers.com [saspublishers.com]
Safety Operating Guide
Navigating the Disposal of N-Acetyl-S-farnesyl-L-cysteine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the safe disposal of N-Acetyl-S-farnesyl-L-cysteine, a key reagent in various biochemical assays. Adherence to these protocols is critical for maintaining a safe research environment and complying with regulatory standards.
Chemical Safety and Hazard Profile
Below is a summary of the known quantitative data for this compound and the closely related compound, N-Acetyl-L-cysteine. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, data for N-Acetyl-L-cysteine is included for reference, highlighting the need for a cautious approach.
| Property | This compound | N-Acetyl-L-cysteine |
| Molecular Formula | C₂₀H₃₃NO₃S | C₅H₉NO₃S |
| Molecular Weight | 367.5 g/mol | 163.19 g/mol |
| Purity | ≥98% | Not applicable |
| Oral LD50 (Mouse) | No data available | 4,400 mg/kg[1] |
| Oral LD50 (Rat) | No data available | 5,050 mg/kg[1] |
| Bioaccumulation Potential | Likely low, based on the properties of related compounds. | Predicted LogP: 0.4 (low potential) |
| Aquatic Hazard | No specific data, but should be considered a potential water contaminant. | Water hazard class 2: hazardous for water.[1] Do not allow to enter sewers or ground water.[1] |
| Primary Hazard | No specific data, assume potential for eye and skin irritation. | Causes serious eye irritation.[1] |
Experimental Protocols: Disposal Procedures
The following protocols outline the recommended steps for the safe disposal of this compound. These procedures are based on general best practices for laboratory chemical waste management and should be performed in accordance with your institution's Environmental Health and Safety (EHS) guidelines.
Personnel Protective Equipment (PPE) Requirements:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat should be worn.
Step-by-Step Disposal Guide:
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.
-
Solid waste (e.g., contaminated consumables such as pipette tips, tubes, and weighing paper) should be collected in a designated, leak-proof, and clearly labeled solid chemical waste container.
-
Liquid waste (e.g., unused solutions or reaction mixtures) should be collected in a separate, designated, and clearly labeled liquid chemical waste container. The container must be compatible with the solvents used.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the full chemical name: "this compound".
-
Include the concentration (if in solution) and the primary hazard(s) (e.g., "Eye Irritant," "Caution: Handle with Care").
-
Indicate the date when the waste was first added to the container.
-
-
Storage of Waste:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed at all times, except when adding waste.
-
The storage area should be well-ventilated and away from sources of ignition or incompatible chemicals.
-
-
Arranging for Pickup and Disposal:
-
Once the waste container is full or has reached the designated accumulation time limit set by your institution, contact your EHS department to arrange for a hazardous waste pickup.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Navigating the Safe Handling of N-Acetyl-S-farnesyl-L-cysteine: A Guide for Researchers
Personal Protective Equipment and Handling Summary
A summary of recommended personal protective equipment (PPE), handling procedures, and disposal guidelines is provided below. These recommendations are based on a conservative approach to laboratory safety in the absence of compound-specific data.
| Aspect | Recommendation | Rationale and Details |
| Eye and Face Protection | Chemical safety goggles or glasses with side shields. | To prevent eye contact with the powder or solutions, which may cause irritation. |
| Skin Protection | Nitrile gloves. A standard laboratory coat should be worn. | The farnesyl group increases lipophilicity, potentially enhancing skin absorption. Nitrile gloves offer good chemical resistance. A lab coat protects against incidental contact. |
| Respiratory Protection | Not generally required under normal laboratory conditions with adequate ventilation. If handling large quantities of the solid or if dust is generated, a NIOSH-approved N95 (or equivalent) respirator is recommended. | To prevent inhalation of the powder, which may cause respiratory tract irritation. |
| Ventilation | Work in a well-ventilated laboratory. A chemical fume hood is recommended when handling larger quantities or when there is a potential for aerosol or dust generation. | To minimize inhalation exposure. |
| General Hygiene | Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. | Standard good laboratory practice to minimize chemical exposure. |
| Spill Management | For small spills of the solid, gently sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For solutions, absorb with an inert material and place in a sealed container for disposal. | To safely contain and clean up any accidental releases. |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Contaminated PPE and empty containers should be disposed of as chemical waste. | To ensure environmentally responsible and compliant disposal of chemical waste. |
Procedural Workflow for Safe Handling
To ensure a clear and repeatable process for handling N-Acetyl-S-farnesyl-L-cysteine, the following workflow diagram outlines the key steps from preparation to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
